3-Pyridine-methanol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])CO)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442959 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258854-74-9 | |
| Record name | 3-Pyridine-methanol-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Pyridine-methanol-d4: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Modern Research
Stable isotope-labeled compounds are powerful tools in scientific research, enabling precise tracking of molecules in complex biological and chemical systems.[1][2] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical studies.[3][4] 3-Pyridine-methanol-d4, a deuterated analog of 3-Pyridinemethanol, serves as a valuable tracer in various research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[5][6] The substitution of four hydrogen atoms with deuterium on the pyridine ring provides a distinct mass signature, allowing for its unambiguous detection and quantification by mass spectrometry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in scientific research, and key experimental considerations for its use.
Chemical Identity and Physical Properties
Chemical Structure:
Caption: Chemical structure and identifiers for this compound.
Physicochemical Properties:
The following table summarizes the known physical and chemical properties of this compound. Where specific data for the deuterated compound is unavailable, data for the non-deuterated analog, 3-Pyridinemethanol (CAS 100-55-0), is provided as a close approximation, as isotopic labeling generally has a minimal effect on these bulk properties.[3]
| Property | Value | Source |
| Physical Description | Brown oil | [7][8] |
| Solubility | Soluble in Chloroform | [7] |
| Boiling Point | 154 °C at 28 mmHg (for non-deuterated) | |
| Density | 1.124 g/mL at 25 °C (for non-deuterated) | |
| Refractive Index | n20/D 1.545 (for non-deuterated) | |
| Storage | 2-8°C, Refrigerator | [8] |
Synthesis of this compound
Plausible Synthetic Route:
Caption: A plausible synthetic workflow for this compound.
The synthesis would likely start with a commercially available deuterated nicotinic acid or its ester, such as Ethyl Nicotinate-d4.[2] This starting material would then be subjected to reduction using a strong reducing agent, for instance, Lithium aluminum deuteride (LiAlD4), to yield the desired this compound. The workup would involve standard extraction and purification techniques, such as column chromatography, to isolate the final product.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies.[5][6]
Metabolic Pathway Elucidation:
By introducing this compound into a biological system, researchers can trace its metabolic fate.[6] The deuterium labels act as a "heavy" tag, allowing for the differentiation of the compound and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry. This enables the identification of metabolic pathways and the characterization of metabolic products.
Pharmacokinetic Studies:
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial.[5] Co-administering a deuterated version of a drug with the non-deuterated version (the "light" compound) allows for the simultaneous tracking of both species. This "cassette dosing" approach can provide valuable information on the drug's half-life, clearance, and potential for drug-drug interactions.
Quantitative Analysis using Mass Spectrometry:
This compound is an ideal internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, and tissue homogenates. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for its distinct detection by a mass spectrometer, enabling accurate and precise quantification of the target analyte.
Workflow for a Typical Metabolic Study:
Caption: An experimental workflow for a metabolic study using this compound.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the protons on the pyridine ring at positions 2, 4, 5, and 6 will be absent. The remaining signals will be from the methylene (-CH2-) and hydroxyl (-OH) protons of the methanol group. The expected chemical shifts for the non-deuterated analog in CDCl3 are approximately 4.67 ppm for the methylene protons and a variable shift for the hydroxyl proton.[4]
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all six carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling. The chemical shifts will be very similar to those of the non-deuterated compound.
-
²H NMR: A deuterium NMR spectrum would show a single resonance corresponding to the four deuterium atoms on the pyridine ring.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 113.15, which is 4 mass units higher than that of the non-deuterated analog (m/z 109.13). The fragmentation pattern will be useful for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantitative analysis. Expected fragments would arise from the loss of the hydroxyl group and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy:
The IR spectrum will be very similar to that of 3-Pyridinemethanol. Key absorptions will include a broad O-H stretching band around 3300 cm⁻¹ and C-O stretching around 1030 cm⁻¹. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, the safety precautions for the non-deuterated 3-Pyridinemethanol should be followed. It is considered hazardous and may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
Recommended Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[5]
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines, particularly in the fields of drug metabolism and pharmacokinetics. Its stable isotope label allows for precise and accurate tracking and quantification in complex biological systems. This guide has provided a comprehensive overview of its chemical and physical properties, potential synthetic routes, applications, and handling considerations. By understanding the principles of its use and the associated analytical techniques, researchers can effectively leverage this compound to advance their scientific investigations.
References
-
Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]
-
Chemical-Suppliers. This compound | CAS 258854-74-9. [Link]
-
Pubmed. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. [Link]
-
Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Pharmaffiliates. CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. [Link]
-
PubChem. 3-Pyridinemethanol. [Link]
-
OSTI.GOV. Synthesis of deuterated methyl pyridines. [Link]
Sources
- 1. This compound | 258854-74-9 [chemicalbook.com]
- 2. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]
Introduction: The Significance of Deuterated 3-Pyridinemethanol in Modern Research
<_-3.5_2.5> ## An In-depth Technical Guide on the Synthesis and Purification of 3-Pyridine-methanol-d4
Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of contemporary chemical and biomedical research.[1][2] this compound, a deuterated analog of 3-pyridinemethanol, serves as a powerful tool in a variety of scientific disciplines, including drug discovery, metabolic studies, and mechanistic investigations.[3][4] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability.[3][5] This "kinetic isotope effect" is a direct consequence of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.
This guide provides a comprehensive overview of the synthetic routes and purification strategies for this compound, tailored for researchers and professionals in the fields of chemistry and drug development. We will delve into the underlying principles of various deuteration techniques, offer detailed experimental protocols, and discuss the critical analytical methods for ensuring the isotopic purity and structural integrity of the final product.
Part 1: Synthetic Strategies for the Preparation of this compound
The synthesis of this compound primarily involves the introduction of deuterium atoms into a precursor molecule, followed by conversion to the desired alcohol. The choice of synthetic route often depends on the desired labeling pattern, the availability of starting materials, and the required isotopic enrichment.
Reductive Deuteration of 3-Pyridine Carboxylic Acid Derivatives
A common and effective approach involves the reduction of a deuterated 3-pyridine carboxylic acid derivative. This method offers a high degree of control over the incorporation of deuterium at the methanol moiety.
1.1.1. Synthesis of Nicotinic-d4 Acid: The synthesis can commence with the deuteration of the pyridine ring of a suitable precursor. One potential route involves the hydrolysis of a deuterated ethyl nicotinate.[4][6]
1.1.2. Reduction to this compound: The resulting deuterated nicotinic acid can then be reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum deuteride (LiAlD₄) or other metal hydrides. The use of a deuterated reducing agent ensures the introduction of deuterium at the benzylic position.
Hydrogen Isotope Exchange (HIE) Reactions
Hydrogen Isotope Exchange (HIE) represents a powerful strategy for introducing deuterium into organic molecules, particularly at specific positions.[7]
1.2.1. C4-Selective Deuteration via Phosphonium Salts: A notable method for site-selective deuteration of pyridines involves the formation of phosphonium salts.[8] This process allows for the selective installation of deuterium at the 4-position of the pyridine ring.[8] While this method does not directly yield this compound, it highlights a sophisticated approach to selective deuteration of the pyridine core.
1.2.2. Metal-Catalyzed HIE: Transition metal catalysts, such as those based on iridium or Raney Nickel, can facilitate the exchange of hydrogen for deuterium using D₂O as the deuterium source.[8][9] These methods can offer high levels of deuterium incorporation under relatively mild conditions.
Electrochemical C-H Deuteration
Recent advancements have demonstrated the utility of electrochemical methods for the C-H deuteration of pyridine derivatives.[8][9] This approach offers a metal-free and environmentally friendly alternative, often with high chemo- and regioselectivity, using D₂O as the deuterium source.[9]
Experimental Workflow: A Generalized Synthetic Approach
Caption: A generalized workflow for the synthesis and purification of this compound.
Part 2: Advanced Purification Methodologies
The purification of isotopically labeled compounds is a critical step to ensure high chemical and isotopic purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating the desired deuterated compound from unreacted starting materials, byproducts, and partially deuterated species.
| Parameter | Typical Conditions for HPLC Purification |
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of water and acetonitrile/methanol (with or without modifiers like TFA or formic acid) |
| Detection | UV-Vis at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) |
| Flow Rate | Dependent on column dimensions |
| Injection Volume | Scaled according to the amount of crude product |
Flash Column Chromatography
For larger scale purifications, flash column chromatography using silica gel is a common and effective method. The polarity of the eluent system is optimized to achieve good separation between the product and impurities.
Part 3: Analytical Characterization and Quality Control
A combination of analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.[10][11] No single technique can provide all the necessary information, making a multi-faceted approach crucial.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the position and extent of deuterium incorporation.[5][12]
-
¹H NMR (Proton NMR): The disappearance or reduction in the intensity of proton signals at specific positions provides direct evidence of deuteration.[12]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.[12]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the overall level of deuterium incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is particularly valuable for resolving the isotopic distributions of deuterated compounds, allowing for the calculation of the average deuterium incorporation.[5][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chromatography with mass spectrometry allows for the separation of components in a mixture before mass analysis, providing a powerful tool for assessing purity and isotopic distribution.[10][11]
Workflow for Analytical Characterization
Caption: A streamlined workflow for the analytical characterization of this compound.
Part 4: Detailed Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol 1: Reduction of Ethyl Nicotinate-d4 with LiAlD₄
Objective: To synthesize this compound via the reduction of a deuterated ester precursor.
Materials:
-
Ethyl nicotinate-d4
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend LiAlD₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl nicotinate-d4 in anhydrous THF and add it dropwise to the LiAlD₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Carefully quench the reaction by the dropwise addition of D₂O at 0 °C.
-
Add a saturated aqueous solution of sodium sulfate to form a granular precipitate.
-
Filter the mixture and wash the solid with THF.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)
-
Standard column chromatography setup
Procedure:
-
Prepare a silica gel column in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Conclusion
The synthesis and purification of this compound require a careful selection of synthetic strategies and rigorous analytical characterization. The methods outlined in this guide provide a solid foundation for researchers to produce high-quality, isotopically enriched material for their specific applications. The continued development of novel deuteration techniques will undoubtedly further expand the accessibility and utility of such valuable labeled compounds in scientific research.
References
- A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals | Journal of the American Chemical Society. (2018-01-29).
- Background and current work of deuteration for pyridine derivatives A... - ResearchGate.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025-11-04).
- Deuterium labelling studies and proposed mechanism for the pyridinium... - ResearchGate.
- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds - Benchchem.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05).
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022-02-18).
- Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC - PubMed Central. (2024-07-18).
- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.
- Buy this compound | 258854-74-9 - Smolecule. (2024-04-14).
- This compound CAS#: 258854-74-9 - ChemicalBook.
- Principles and Characteristics of Isotope Labeling - Creative Proteomics.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate.
- Isotopic labeling - Wikipedia.
Sources
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 258854-74-9 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 7. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Isotopic Purity and Enrichment of 3-Pyridine-methanol-d4
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, analysis, and quality control of 3-Pyridine-methanol-d4. It delves into the critical aspects of isotopic purity and enrichment, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Significance of Deuterium Labeling in Drug Development
Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium (²H or D), has become an invaluable strategy in modern drug discovery and development.[1] This "deuterium fortification" can strategically alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.[1] this compound, a deuterated analogue of a common structural motif in pharmaceuticals, serves as a critical building block and internal standard in these endeavors.[2] Ensuring the precise isotopic purity and enrichment of such labeled compounds is paramount for the integrity and reproducibility of preclinical and clinical studies.
This guide will navigate the essential techniques and logical frameworks for the synthesis and rigorous analysis of this compound, emphasizing the self-validating systems required for scientific trustworthiness.
Part 1: Synthesis of this compound - A Proposed Pathway
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. The proposed synthesis involves the deuteration of the pyridine ring of a suitable precursor, followed by the reduction of a functional group to the hydroxymethyl moiety.
A logical approach involves the reduction of a deuterated nicotinic acid ester, such as methyl nicotinate-d4, using a deuterated reducing agent. This strategy ensures the incorporation of deuterium at all four positions of the pyridine ring and the methylene group.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Causality:
-
Esterification: The initial step involves the esterification of commercially available nicotinic acid-d4 with methanol in the presence of a catalytic amount of sulfuric acid. This reaction proceeds via a standard Fischer esterification mechanism to yield methyl nicotinate-d4.[3][4]
-
Reduction: The crucial deuteration step is the reduction of the ester functionality of methyl nicotinate-d4. The use of a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), is proposed.[5] This reagent will reduce the ester to the corresponding alcohol, incorporating a deuterium atom into the newly formed methylene group, thus yielding this compound. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Part 2: Analytical Methodologies for Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment is a critical quality control step. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive and robust analytical strategy.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound, thereby allowing for the calculation of isotopic enrichment.[6] Time-of-Flight (TOF) mass analyzers are particularly well-suited for this purpose due to their high mass accuracy and resolution.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) for injection.[7]
-
For quantitative analysis, an internal standard, such as a different isotopologue of 3-pyridinemethanol, can be used.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is suitable for retaining the polar 3-pyridinemethanol.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for pyridine-containing compounds.
-
Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Record the full scan mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms (EICs) for the monoisotopic mass of the fully deuterated compound and all potential isotopologues (d0 to d3).
-
Integrate the peak areas of each EIC.
-
Correct the measured intensities for the natural isotopic abundance of carbon-13.
-
Calculate the isotopic enrichment using the following formula:
% Isotopic Enrichment = [ (Intensity of d4 isotopologue) / (Sum of intensities of all isotopologues) ] x 100
-
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Intensity (Arbitrary Units) | Corrected Intensity |
| d0 (C₆H₇NO) | 110.0606 | - | - |
| d1 | 111.0669 | - | - |
| d2 | 112.0732 | - | - |
| d3 | 113.0795 | - | - |
| d4 (C₆H₃D₄NO) | 114.0858 | - | - |
Note: The table above is a template. Actual measured intensities will vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the positions of deuterium incorporation and for quantifying the degree of deuteration at specific sites.[1] Both ¹H NMR and ²H NMR are valuable in this context.
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound into a clean, dry NMR tube.[8]
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.[7]
-
Dissolve the sample and standard in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the analyte.[8][9]
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[7]
-
¹H NMR:
-
²H NMR:
-
A dedicated deuterium probe or a broadband probe tuned to the deuterium frequency is required.
-
Due to the lower gyromagnetic ratio of deuterium, more scans are typically needed to achieve adequate signal-to-noise compared to ¹H NMR.[10]
-
-
-
Data Analysis:
-
¹H NMR:
-
Integrate the residual proton signals at the positions expected to be deuterated.
-
Integrate a well-resolved signal from a non-deuterated part of the molecule (if any) or the internal standard.
-
The percentage of deuteration at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated reference signal.
-
-
²H NMR:
-
The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium.
-
The chemical shifts in the ²H spectrum will be very similar to the corresponding proton chemical shifts.[10]
-
Quantitative ²H NMR can be performed by integrating the deuterium signals relative to a deuterated internal standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like 3-pyridinemethanol, GC-MS can be a valuable technique for assessing purity and, with appropriate calibration, isotopic enrichment. Derivatization is often employed to improve chromatographic behavior and mass spectral characteristics of polar compounds.
-
Sample Preparation (Derivatization):
-
To a small, dry vial, add a known amount of this compound.
-
Add a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which is effective for derivatizing hydroxyl groups.[11]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify the derivatized product and selected ion monitoring (SIM) for quantitative analysis of isotopologues.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum to confirm the structure of the derivative.
-
In SIM mode, monitor the molecular ions or characteristic fragment ions of the different isotopologues.
-
Calculate isotopic enrichment based on the integrated peak areas of the selected ions.
-
Part 3: Integrated Analytical Workflow
A robust quality control strategy for this compound integrates the strengths of multiple analytical techniques.
Caption: Integrated workflow for isotopic analysis.
Conclusion
The rigorous determination of isotopic purity and enrichment of this compound is a non-negotiable aspect of its use in drug development and research. This guide has outlined a comprehensive approach, from a proposed synthesis to a multi-faceted analytical strategy. By integrating the complementary strengths of HRMS, NMR, and GC-MS, researchers can ensure the quality and reliability of this critical deuterated building block, thereby upholding the principles of scientific integrity and contributing to the development of safer and more effective medicines.
References
-
NMR Sample Preparation. University of Missouri-St. Louis. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(4), 499-507. Available at: [Link]
-
CAS No: 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates. Available at: [Link]
-
Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules. Metabolites, 9(10), 229. Available at: [Link]
-
Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass spectrometry reviews, 36(4), 501–530. Available at: [Link]
-
Antúnez, O., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of mass spectrometry : JMS, 49(10), 1075–1085. Available at: [Link]
-
Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature protocols, 1(2), 749–754. Available at: [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]
-
Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
-
Prebihalo, G. S., et al. (2021). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. Metabolomics, 17(1), 1. Available at: [Link]
-
Lautie, M. F., & Leygue, N. (1991). Synthesis of deuterated methyl pyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 29(7), 813-822. Available at: [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Available at: [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3334. Available at: [Link]
-
3-Pyridinemethanol. PubChem. Available at: [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 93. Available at: [Link]
-
SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical science and technology, 10(1), 29. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 209. Available at: [Link]
-
Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Catalysis Communications, 146, 106634. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Isotopic Labeling in Modern Research
An In-Depth Technical Guide to 3-Pyridine-methanol-d4 A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, precision is paramount. Stable isotope-labeled compounds are indispensable tools that provide a level of analytical certainty and metabolic insight that is otherwise unattainable. This compound, the deuterated analogue of 3-Pyridinemethanol (also known as nicotinyl alcohol), stands as a prime example of such a tool.[1][2][3][4][5] Its utility stems from the subtle yet significant mass difference imparted by the four deuterium atoms on the pyridine ring.
This guide offers a comprehensive overview of this compound, moving beyond simple data points to explain the causality behind its applications. We will explore its synthesis, physicochemical properties, and, most critically, its role as an internal standard in quantitative analysis and as a tool in metabolic studies. The principles discussed herein are foundational for any researcher leveraging isotopically labeled compounds to achieve robust and reliable experimental outcomes.
Core Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its physical and chemical properties. For a stable isotope-labeled compound, these properties are nearly identical to its unlabeled counterpart, with the key distinction being its increased molecular weight. This distinction is the very basis of its utility in mass spectrometry.
| Property | Value | Source(s) |
| CAS Number | 258854-74-9 | [1][2][3][4][6] |
| Molecular Formula | C₆H₃D₄NO | [1][2][4] |
| Molecular Weight | 113.15 g/mol | [1][2][3][4] |
| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [3][4] |
| Physical Appearance | Brown Oil | [3][4] |
| Solubility | Soluble in Chloroform | [3] |
Synthesis and Isotopic Incorporation
The synthesis of this compound is conceptually linked to the synthesis of its non-deuterated parent molecule, 3-Pyridinemethanol. Standard synthetic routes for 3-Pyridinemethanol often involve the reduction of a carboxylic acid or its ester derivative, such as nicotinic acid or methyl nicotinate, using reducing agents like sodium borohydride in methanol.[7] Another established pathway is the reduction of 3-cyanopyridine.
The introduction of deuterium is typically achieved in one of two ways:
-
Using Deuterated Starting Materials: The most direct approach involves utilizing a deuterated precursor, such as d5-pyridine, and carrying out subsequent chemical transformations to introduce the hydroxymethyl group. This method ensures high levels of deuterium incorporation at specific, predefined positions.[8]
-
Hydrogen-Deuterium (H/D) Exchange: This technique involves exposing the target molecule or a precursor to a deuterium source, often D₂O, under catalytic conditions (e.g., using transition metals like nickel or electrocatalysis) to swap hydrogen atoms for deuterium.[9]
The choice of method is dictated by the desired deuteration pattern, yield, and the economic feasibility of the starting materials. For applications in mass spectrometry, a high degree of isotopic purity is essential to prevent signal overlap with the unlabeled analyte.[8]
Core Applications in Research & Development
The primary value of this compound lies in its application as a tool to enhance the precision and scope of chemical and biological investigations.
The Gold Standard: Internal Standardization in Quantitative Analysis
In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), an internal standard (IS) is critical for achieving accuracy and precision.[10][11] The IS is added in a known, fixed concentration to every sample, calibrator, and quality control sample. Its purpose is to correct for variations that can occur during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).
Why this compound is an Ideal Internal Standard: A stable isotope-labeled internal standard is considered the "gold standard" because it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation.[9][12] It co-elutes with the analyte, experiencing the same matrix effects and extraction efficiencies. However, due to its higher mass, it is easily distinguished by the mass spectrometer. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains stable even if sample loss occurs.[12]
Caption: LC-MS/MS workflow using a deuterated internal standard.
This protocol provides a validated, step-by-step methodology for using this compound as an internal standard to quantify its unlabeled analogue in a biological matrix.
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 3-Pyridinemethanol and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Preparation of Calibration Standards and Working Solutions:
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with a 50:50 methanol:water mixture to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.[12]
-
-
Sample Preparation (Protein Precipitation): [12]
-
Aliquot 50 µL of plasma samples (calibrators, quality controls, unknowns) into a 96-well plate.
-
To each well, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.
-
Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 reversed-phase column with a gradient elution profile (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transition for 3-Pyridinemethanol: Monitor the transition from the protonated parent ion to a characteristic product ion.
-
MRM Transition for this compound: Monitor the corresponding transition, which will be shifted by +4 Da.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the nominal concentration of the calibration standards.[12]
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of 3-Pyridinemethanol in the unknown samples by interpolating their peak area ratios from the regression line.
-
Enhancing Metabolic Stability in Drug Discovery (ADME)
A major challenge in drug development is overcoming rapid metabolic breakdown of a drug candidate, which leads to poor pharmacokinetic properties. Metabolism often occurs via cytochrome P450 (CYP) enzymes, which frequently catalyze the oxidation of C-H bonds.
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom is replaced by a deuterium atom.[8] The C-D bond is stronger than the C-H bond, requiring more energy to break. By strategically placing deuterium at sites on a molecule that are known to be metabolically vulnerable, researchers can significantly slow down the rate of metabolism.[13][14] This can lead to:
-
Improved drug half-life and exposure.
-
Reduced formation of potentially toxic metabolites.
-
More consistent patient-to-patient dosing.
The first FDA-approved deuterated drug, Austedo® (deutetrabenazine), exemplifies this principle's success. By replacing hydrogen with deuterium in two methoxy groups of tetrabenazine, its metabolic breakdown was slowed, leading to a more favorable pharmacokinetic profile for treating Huntington's disease.[8][13] While this compound is primarily used as an analytical standard, its deuterated pyridine ring serves as a model for how such modifications can be applied to pyridine-containing drug candidates to enhance their metabolic stability.[15][16]
Tracers for Mechanistic and ADME Studies
Radiolabeled compounds (e.g., with ³H or ¹⁴C) have historically been used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[17] While stable isotope-labeled compounds like this compound do not emit radiation, they can serve a similar purpose in studies analyzed by mass spectrometry. By administering the deuterated compound, researchers can track its metabolic fate and differentiate its metabolites from endogenous compounds, providing clear insights into metabolic pathways.[9][13]
Conclusion
References
-
Chemical-Suppliers.com. This compound | CAS 258854-74-9. [Link]
-
Pharmaffiliates. 3-Pyridine Methanol-d4 | CAS No : 258854-74-9. [Link]
-
Environmental Protection Agency. III Analytical Methods. [Link]
-
PubChem. 3-Pyridinemethanol. [Link]
-
Deshmukh, M., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
Macmillan Group, Princeton University. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Kubas, G. J., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]
-
ResearchGate. Applications of deuteration and methods for H/D exchange. [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
Wang, Y., et al. (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]
-
Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Frommel, E. (1958). [Research on the Vascular Effects of 3-pyridinemethanol]. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Obach, R. S. (2004). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. Current Drug Metabolism. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 258854-74-9 [chemicalbook.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Commercial Sourcing and Evaluation of 3-Pyridine-methanol-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the commercial landscape for 3-Pyridine-methanol-d4 (CAS No. 258854-74-9), a deuterated isotopologue of a versatile pyridine building block. Intended for professionals in pharmaceutical research and organic synthesis, this document outlines the scientific significance of deuterium labeling, details major commercial suppliers, and presents a systematic workflow for the procurement and quality assurance of this critical research chemical. By synthesizing supplier data with best-practice evaluation protocols, this guide serves as an essential resource for ensuring the timely and quality-controlled acquisition of this compound for advanced research and development applications.
The Strategic Importance of this compound in Modern R&D
Chemical Identity and Structure
This compound is a stable, isotopically labeled version of 3-Pyridine-methanol where four hydrogen atoms on the pyridine ring have been substituted with deuterium.
-
Chemical Name: 3-Pyridine-2,4,5,6-d4-methanol[1]
-
Synonyms: 3-(Hydroxymethyl)pyridine-d4, Nicotinic alcohol-d4[2]
The non-labeled parent compound, 3-Pyridine-methanol, is a widely used building block in the synthesis of fine chemicals and pharmaceuticals due to its reactive hydroxymethyl group and the versatile pyridine nucleus.[6] The introduction of deuterium atoms imparts unique properties that are highly valuable in specific scientific applications.
The "Deuterium Advantage" in Drug Development
The strategic incorporation of deuterium into a molecule is a powerful tool in medicinal chemistry.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the cleavage of a C-D bond can be significantly slower than that of a C-H bond if it is the rate-limiting step in a reaction.
This principle has profound implications in drug development:
-
Enhanced Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic attack (e.g., by Cytochrome P450 enzymes), the rate of drug metabolism can be slowed. This can lead to improved pharmacokinetic (PK) profiles, such as a longer drug half-life, reduced dosing frequency, and potentially lower total drug exposure needed for therapeutic effect.[9][10]
-
Internal Standards for Mass Spectrometry: Deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays). Since they are chemically identical to the analyte but have a different mass, they co-elute and experience similar ionization effects, allowing for highly accurate quantification in complex biological matrices.[10][11]
-
Mechanistic Studies: The KIE allows researchers to probe reaction mechanisms and elucidate biosynthetic pathways.[10][11]
This compound serves as a crucial starting material for synthesizing deuterated drug candidates or their metabolites, enabling these advanced studies.[12]
Commercial Suppliers and Market Availability
The procurement of high-purity, isotopically enriched compounds is a critical first step for any research program. This compound is available from a range of specialized chemical suppliers.
Key Supplier Landscape
The market for stable isotope-labeled compounds is serviced by a mix of large chemical distributors and specialized niche suppliers. For this compound, several vendors have been identified as reliable sources.
Identified Commercial Suppliers Include:
-
Pharmaffiliates[12]
-
ChemicalBook, which lists several suppliers including Medical Isotopes, Inc.[5]
-
Clearsynth Canada INC.[1]
It is important to note that while larger suppliers like Thermo Fisher Scientific supply the non-deuterated parent compound, 3-(Hydroxymethyl)pyridine, their catalogs may not always list the deuterated analogue directly.[14][15]
Comparative Supplier Data
For ease of comparison, the following table summarizes key procurement data for this compound from prominent suppliers. Researchers should always verify the most current information directly with the supplier before ordering.
| Supplier | Catalog Number | Stated Purity/Grade | Molecular Formula | CAS Number | Notes |
| United States Biological | 020258[4] | Highly Purified[4] | C₆H₃D₄NO[4] | 258854-74-9[4] | Available in 10mg size. Listed as a brown oil.[4] |
| Santa Cruz Biotechnology | sc-226205 | Research Use Only | C₆H₃D₄NO[3] | 258854-74-9[3] | Product intended for proteomics research applications.[3] |
| Pharmaffiliates | N/A | High Purity | C₆H₃D₄NO[12] | 258854-74-9[12] | Useful in organic synthesis.[12] |
Best-Practice Procurement and Quality Assurance Workflow
Acquiring a specialized chemical like this compound requires more than simply placing an order. A rigorous validation process is essential to ensure experimental integrity.
Step-by-Step Sourcing and Verification Protocol
-
Initial Screening: Identify 2-3 potential suppliers from the list above or through chemical search platforms.
-
Request Documentation: Before purchase, contact the supplier's technical support to request a lot-specific Certificate of Analysis (CoA) and a Material Safety Data Sheet (MSDS) .
-
CoA Evaluation (The Trustworthiness Pillar): The CoA is the most critical document. Scrutinize it for the following:
-
Identity Confirmation: Ensure the analysis (e.g., by ¹H-NMR, MS) confirms the structure and mass of this compound. In the ¹H-NMR, look for the absence or significant reduction of signals corresponding to the 2,4,5, and 6 positions of the pyridine ring.
-
Chemical Purity: This is typically determined by GC or HPLC and should ideally be ≥97%.
-
Isotopic Purity (Enrichment): This is the most crucial parameter for a deuterated compound. It is often determined by mass spectrometry. Look for a statement of isotopic enrichment (e.g., "98 atom % D"). This value indicates the percentage of molecules that contain the desired deuterium labels. High isotopic purity is essential for minimizing interference in MS-based assays.
-
-
Supplier Vetting: Consider the supplier's reputation, ISO certification status (e.g., ISO 9001), and customer service responsiveness.
-
Purchase and Incoming QC: Upon receipt, perform an in-house identity check if possible (e.g., via MS) to verify that the delivered material matches the CoA.
Sourcing Workflow Diagram
The following diagram illustrates the logical flow for sourcing and qualifying this compound.
Caption: Workflow for sourcing and quality control of this compound.
Handling, Storage, and Safety
Proper handling is crucial to maintain the integrity of the compound.
-
Storage: United States Biological recommends storage at room temperature (RT).[4] However, as a best practice for valuable and potentially hygroscopic reagents, it is advisable to store the compound in a tightly sealed container in a cool, dry place, or within a desiccator.
-
Form: The compound is described as a brown oil.[4]
-
Solubility: It is soluble in chloroform.[4]
-
Safety: Always consult the manufacturer-provided MSDS before handling. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is an enabling tool for modern pharmaceutical research, offering distinct advantages in metabolic studies and bioanalysis. While the compound is commercially available from several specialized suppliers, researchers must adopt a rigorous procurement and validation workflow. By carefully evaluating the Certificate of Analysis, with a particular focus on isotopic purity, and verifying material identity upon receipt, scientists can ensure the quality and reliability of their starting materials, thereby safeguarding the integrity and success of their research outcomes.
References
-
3-Pyridine Methanol-d4 from United States Biological. Biosave. [Link]
-
This compound | CAS 258854-74-9. Chemical-Suppliers.com. [Link]
-
Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
-
CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Pharmaffiliates. [Link]
-
Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group, Princeton University. [Link]
-
Applications of Deuterium in Medicinal Chemistry. PubMed. [Link]
-
The Versatility of 3-Pyridinemethanol in Fine Chemical Synthesis. Hopax Fine Chemicals. [Link]
Sources
- 1. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-pyridinemethanol suppliers USA [americanchemicalsuppliers.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. This compound | 258854-74-9 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 258854-74-9 [smolecule.com]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. biosave.com [biosave.com]
- 14. 3-(Hydroxymethyl)pyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. 3-(Hydroxymethyl)pyridine, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-depth Technical Guide to the Storage and Stability of 3-Pyridine-methanol-d4
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of 3-Pyridine-methanol-d4 (CAS: 258854-74-9). Moving beyond simple procedural lists, this document delves into the underlying chemical principles governing its stability, offering field-proven protocols to ensure both the chemical and isotopic integrity of this critical analytical standard.
Introduction: The Imperative of Purity
This compound is a deuterated analogue of 3-Pyridinemethanol, commonly employed as an internal standard in mass spectrometry-based bioanalytical and metabolic studies. The strategic incorporation of four deuterium atoms provides a distinct mass shift, essential for accurate quantification. However, the utility of any deuterated standard is contingent upon its purity. Two primary concerns dictate the handling of this compound: chemical stability (preventing degradation into other molecules) and isotopic stability (preventing the exchange of deuterium for protium). This guide addresses both, providing the scientific rationale and actionable protocols to mitigate these risks.
Section 1: Core Principles of Stability
Understanding the vulnerabilities of this compound is fundamental to its preservation. The primary threats are atmospheric moisture, temperature, light, and oxygen.
-
Isotopic Exchange (H-D Exchange): The deuterium atoms on the pyridine ring are generally stable due to the strength of the aromatic Carbon-Deuterium (C-D) bond. However, any labile protons in the environment, particularly from water (H₂O), can pose a risk for exchange under certain conditions. The non-deuterated form, 3-Pyridinemethanol, is known to be highly hygroscopic, meaning it readily absorbs moisture from the air[1]. This property is assumed to be retained in its deuterated counterpart, making atmospheric moisture the most significant threat to its isotopic purity[2].
-
Chemical Degradation:
-
Oxidation: As a primary alcohol, the hydroxymethyl group is susceptible to oxidation, which could yield the corresponding aldehyde (3-pyridinecarboxaldehyde-d4) or carboxylic acid (nicotinic acid-d4)[3]. This process can be accelerated by elevated temperatures, oxygen, and light.
-
Hygroscopicity: The compound is described by suppliers as a "brown oil"[5][6]. Its hygroscopic nature can lead to the absorption of water, which not only risks H-D exchange but can also act as a medium for hydrolytic degradation, especially if acidic or basic impurities are present[2].
-
Section 2: Recommended Storage and Handling Protocols
To maintain the integrity of this compound, a multi-faceted approach to storage and handling is required.
Long-Term Storage
The primary objective for long-term storage is to create an environment that is cold, dry, dark, and inert.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Recommended by multiple suppliers[6]. This temperature range slows potential chemical degradation kinetics without the need for specialized ultra-low temperature freezers. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, thereby preventing H-D exchange and oxidation[2][7]. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light[4]. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture ingress compared to other liner materials. |
| State | Neat Oil (as supplied) | Storing the compound neat minimizes interactions with solvents that could introduce impurities or facilitate degradation. |
Causality Behind the Choices: While one supplier notes room temperature storage is acceptable, the more conservative 2-8°C is recommended as a best practice[6][8]. This is because the kinetics of most degradation reactions are significantly reduced at lower temperatures. The use of an inert gas backfill is not merely a suggestion but a critical step. Each time a vial is opened, the headspace is saturated with ambient air containing ~1-3% water vapor, which is readily absorbed by a hygroscopic substance. An inert gas flush displaces this moist air.
Workflow for Aliquotting and Daily Use
To prevent contamination of the primary stock, it is imperative to create smaller, working aliquots.
Section 3: Self-Validating Stability Assessment Protocols
Trust in a standard is built on verification. The following protocols empower the user to assess the stability and purity of their material.
Protocol 1: Assessment of Isotopic Purity via ¹H NMR
Objective: To quantify the degree of deuteration and detect any potential H-D exchange by observing residual proton signals.
Methodology:
-
Sample Preparation: Accurately dissolve a small amount (e.g., 1-2 mg) of this compound in a suitable anhydrous deuterated solvent (e.g., Chloroform-d, Acetone-d6) in an NMR tube that has been oven-dried to remove residual moisture.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.
-
Analysis:
-
Integrate the residual proton signals at the positions expected to be deuterated (positions 2, 4, 5, and 6 of the pyridine ring).
-
Integrate a signal corresponding to a non-deuterated, stable part of the molecule or a known internal standard. In this case, the methylene protons (-CH₂OH) can serve as an internal reference, assuming the hydroxyl proton is exchanged with the solvent.
-
Calculate the isotopic purity by comparing the integrals of the residual aromatic protons to the integral of the reference methylene protons.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating analytical methods[2].
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours[2].
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours[2].
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions[2].
-
Thermal Degradation: Heat the solution at 60°C for 24 hours in the dark.
-
-
Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating method such as LC-MS/MS. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Section 4: Summary of Stability-Influencing Factors
The chemical and isotopic integrity of this compound is a function of controlling its environment. The diagram below illustrates the relationship between environmental stressors and the resulting degradation pathways.
Conclusion
The stability of this compound is not an inherent property but a state that must be actively maintained. By understanding its vulnerabilities—namely its hygroscopicity and susceptibility to oxidation—and implementing rigorous handling protocols, researchers can ensure its chemical and isotopic integrity. The core tenets of preservation are cold, dark, dry, and inert conditions. Aliquotting from a properly maintained primary stock is crucial for preventing widespread contamination. Finally, employing self-validating analytical techniques like NMR and forced degradation studies provides the ultimate assurance of quality for this essential analytical standard.
References
-
This compound | CAS 258854-74-9 | Chemical-Suppliers . [Link]
-
CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates . [Link]
-
3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem . [Link]
-
Deuterated - Solvents, Reagents & Accessories - Chromservis . [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate . [Link]
-
Deuterated Chloroform - Gas Isotopes | Special Gases . [Link]
-
TR-P991632 - this compound | 258854-74-9 . [Link]
-
Safety Data Sheet: Methanol D4 - Carl ROTH . [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed . [Link]
Sources
- 1. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ckgas.com [ckgas.com]
- 8. usbio.net [usbio.net]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 3-Pyridine-methanol-d4
Introduction: The Significance of Deuteration in Research
In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. 3-Pyridine-methanol-d4, a deuterated analog of 3-Pyridinemethanol, offers researchers a stable, non-radioactive tracer for a multitude of applications, including mechanistic studies, metabolic pathway elucidation, and as an internal standard in quantitative bioanalysis.[1] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a molecule, often leading to a reduced rate of metabolism due to the kinetic isotope effect.[2] This property can enhance the pharmacokinetic profile of drug candidates and provide deeper insights into drug metabolism and disposition.
This guide provides an in-depth technical overview of the safety data and handling precautions for this compound. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document synthesizes information from the well-characterized non-deuterated analog, 3-Pyridinemethanol, and integrates best practices for the handling of deuterated and hygroscopic compounds. This approach ensures a robust framework for the safe and effective utilization of this valuable research chemical.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [3] |
| CAS Number | 258854-74-9 | [3] |
| Molecular Formula | C₆H₃D₄NO | [3] |
| Molecular Weight | 113.15 g/mol | [3] |
| Appearance | Brown Oil | [3] |
| Solubility | Soluble in Chloroform | [4] |
| Storage Temperature | 2-8°C Refrigerator | [3] |
Hazard Identification and Risk Assessment
As a specific toxicological profile for this compound is not available, the hazard identification is based on the data for its non-deuterated counterpart, 3-Pyridinemethanol. While deuteration can alter the metabolic rate, the intrinsic toxicological properties are generally considered to be similar.[5]
GHS Classification (based on 3-Pyridinemethanol): [6][7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[6]
Hazard Statements (H-phrases): [6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements (P-phrases): [4][6]
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] |
| P264 | Wash skin thoroughly after handling.[6] | |
| P271 | Use only outdoors or in a well-ventilated area.[6][7] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[6] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[6] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7] | |
| P362 | Take off contaminated clothing and wash before reuse.[6] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][8] |
Safe Handling and Storage Protocols
The following protocols are designed to minimize risk and ensure the integrity of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is a combination of effective engineering controls and appropriate PPE.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[9]
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[8]
-
Skin Protection: Wear nitrile or butyl rubber gloves to prevent skin contact. A lab coat should be worn at all times.[9]
-
Respiratory Protection: If working outside of a fume hood where inhalation risk is present, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]
Handling Procedures
Given that 3-Pyridinemethanol is hygroscopic, it is crucial to handle its deuterated analog with care to prevent moisture absorption, which can compromise isotopic purity.[8][11]
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: For highly sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry glassware and tools for transferring the compound. Avoid generating dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[8]
Storage
Proper storage is critical to maintaining the chemical and isotopic integrity of this compound.
-
Container: Keep the container tightly sealed when not in use.[6]
-
Temperature: Store in a refrigerator at 2-8°C.[3]
-
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]
-
Moisture Control: For long-term storage, consider placing the container inside a desiccator to protect it from moisture.
First-Aid and Emergency Procedures
In the event of exposure or a spill, prompt and appropriate action is essential.
Exposure Response
Caption: Emergency first-aid procedures for different exposure routes.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
Spill Management and Disposal
A systematic approach to spill management and waste disposal is crucial for laboratory safety and environmental protection.
Spill Response Workflow
Caption: Step-by-step workflow for managing a chemical spill.
-
Evacuate and Ventilate: For large spills, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[6][8]
-
Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[8]
Conclusion
This compound is a valuable tool for researchers, and its safe and effective use hinges on a thorough understanding of its properties and associated handling precautions. By adhering to the guidelines outlined in this technical guide, which synthesizes data from its non-deuterated analog and best practices for deuterated compounds, researchers can mitigate risks and ensure the integrity of their experiments. A proactive approach to safety, encompassing proper engineering controls, personal protective equipment, and emergency preparedness, is paramount when working with any chemical, including isotopically labeled compounds.
References
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Retrieved from [Link]
-
Xu, R., et al. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PLoS ONE, 18(6), e0287235. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Głodek, A., et al. (2013). Influence of Deuteration and Fluorination on the Supramolecular Architecture of Pyridine N-oxide Crystals. Crystal Growth & Design, 13(5), 2055-2065. Retrieved from [Link]
-
International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 3-吡啶甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Structural and Spectroscopic Differences Between 3-Pyridine-methanol and its Isotopologue, 3-Pyridine-methanol-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopic labeling is a powerful technique in pharmaceutical research and development, offering a nuanced approach to understanding reaction mechanisms, metabolic pathways, and the intrinsic properties of molecules. This guide provides a detailed comparative analysis of 3-Pyridine-methanol and its deuterated analogue, 3-Pyridine-methanol-d4. By replacing hydrogen with deuterium atoms on the pyridine ring, the fundamental physicochemical and spectroscopic properties of the molecule are altered. This whitepaper will explore these differences in molecular weight, bond strength, and their subsequent impact on analytical characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, the kinetic implications of this isotopic substitution will be discussed, alongside a plausible synthetic route for this compound.
Introduction: The Significance of 3-Pyridine-methanol and Isotopic Labeling
3-Pyridinemethanol, also known as nicotinyl alcohol, is a versatile heterocyclic compound featuring a pyridine ring substituted at the 3-position with a hydroxymethyl group.[1][2] This structure imparts both aromatic and polar characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] It serves as a precursor to neonicotinoid insecticides and has applications as a vasodilator and antilipemic agent.[3][4][5]
Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a critical tool in modern chemistry and drug development.[6] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose.[6] The introduction of deuterium can lead to significant changes in a molecule's properties, primarily due to the mass difference between hydrogen and deuterium. These changes, known as isotope effects, can be leveraged to elucidate reaction mechanisms, study metabolic pathways, and even enhance the pharmacokinetic profiles of drug candidates.[7]
Core Structural Differences: A Tale of Two Isotopes
The fundamental structural difference between 3-Pyridine-methanol and this compound lies in the isotopic composition of the pyridine ring. In this compound, the four hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring are replaced by deuterium atoms.[8] The hydroxymethyl group and the hydrogen at position 3 of the pyridine ring remain protiated.
This isotopic substitution results in two primary structural alterations at the atomic level:
-
Increased Molecular Weight: The substitution of four hydrogen atoms (atomic mass ≈ 1.008 amu) with four deuterium atoms (atomic mass ≈ 2.014 amu) leads to a significant increase in the molecular weight of the compound.
-
Altered Bond Strength: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the corresponding carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier deuterium atom.[9] This difference in bond energy has profound implications for the reactivity of the molecule, giving rise to the kinetic isotope effect.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Pyridine-methanol | This compound | Rationale for Difference |
| Molecular Formula | C₆H₇NO | C₆H₃D₄NO | Substitution of four ¹H atoms with ²H (deuterium) atoms on the pyridine ring.[10] |
| Molecular Weight | 109.13 g/mol [11] | 113.15 g/mol [10] | Increased mass of four deuterium atoms compared to four hydrogen atoms. |
| Appearance | Clear, light yellow to yellow liquid[12] | Brown oil[8] | Isotopic substitution can subtly influence intermolecular forces and physical state. |
| Solubility | Soluble in water[13] | Soluble in chloroform[8] | While general solubility is similar, minor differences can arise from altered polarity and hydrogen bonding potential. |
Diagram 1: Molecular Structures
Caption: Molecular structures of 3-Pyridine-methanol and this compound.
Comparative Spectroscopic Analysis
The structural differences between 3-Pyridine-methanol and its d4-isotopologue are readily apparent in their respective analytical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these two molecules.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Pyridine-methanol, signals corresponding to all seven protons are observed. The four aromatic protons on the pyridine ring typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), while the methylene protons of the hydroxymethyl group appear as a singlet or doublet around δ 4.7 ppm, and the hydroxyl proton signal is a broad singlet that can exchange with D₂O.[14]
In contrast, the ¹H NMR spectrum of this compound is significantly simplified. The signals corresponding to the protons at positions 2, 4, 5, and 6 are absent due to their replacement with deuterium. Deuterium has a different gyromagnetic ratio and resonates at a much different frequency, making it "invisible" in a standard ¹H NMR experiment.[15] Therefore, the aromatic region of the spectrum will only show a singlet for the remaining proton at position 3. The signals for the methylene and hydroxyl protons will remain, although their chemical shifts may be slightly altered due to the different electronic environment of the deuterated ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 3-Pyridine-methanol will show six distinct signals, one for each carbon atom. In the spectrum of this compound, the signals for the deuterated carbons (C2, C4, C5, and C6) will exhibit two key differences:
-
Splitting: Due to coupling with the attached deuterium (spin I=1), these carbon signals will appear as triplets (1:1:1 intensity ratio).[15]
-
Upfield Shift: The signals for the deuterated carbons will be shifted slightly upfield compared to their protiated counterparts, an effect known as the isotopic shift.
-
Table 2: Predicted NMR Spectral Data Comparison
| Nucleus | 3-Pyridine-methanol (Observed/Typical δ ppm) | This compound (Predicted δ ppm and Multiplicity) |
| ¹H NMR | ||
| H-2 | ~8.44 | Absent |
| H-3 | - | ~7.3 (s) |
| H-4 | ~7.71 | Absent |
| H-5 | ~7.26 | Absent |
| H-6 | ~8.36 | Absent |
| -CH₂- | ~4.67 | ~4.67 (s) |
| -OH | Variable (e.g., ~5.53) | Variable |
| ¹³C NMR | ||
| C-2 | ~148.5 | Shifted slightly upfield (t) |
| C-3 | ~135.5 | ~135.5 (s) |
| C-4 | ~123.5 | Shifted slightly upfield (t) |
| C-5 | ~135.0 | Shifted slightly upfield (t) |
| C-6 | ~149.0 | Shifted slightly upfield (t) |
| -CH₂- | ~62.5 | ~62.5 (s) |
Note: Chemical shifts for 3-Pyridine-methanol are approximate and can vary with solvent and concentration.[11][14] Predicted data for the d4 analogue are based on established principles of isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of a molecule and its fragments.
-
Molecular Ion Peak: The most immediate difference in the mass spectra of the two compounds is the m/z of the molecular ion peak (M⁺). For 3-Pyridine-methanol, the molecular ion appears at m/z 109.[11] For this compound, the molecular ion peak is observed at m/z 113, reflecting the addition of four mass units from the deuterium atoms.[10]
-
Fragmentation Pattern: The fragmentation patterns will also differ. In electron ionization (EI) MS, the molecular ion can fragment into smaller, charged species. For 3-Pyridine-methanol, a prominent fragment is often observed at m/z 108, corresponding to the loss of a hydrogen atom.[11] In the case of this compound, fragmentation pathways involving the loss of a deuterium atom from the ring would result in a fragment at m/z 111. The relative abundances of fragments containing the pyridine ring will be shifted by four mass units.
Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The increased mass of deuterium affects these frequencies.
-
C-H vs. C-D Vibrations: The C-H stretching vibrations of the aromatic pyridine ring in 3-Pyridine-methanol typically appear in the region of 3000-3100 cm⁻¹. Due to the greater mass of deuterium, the corresponding C-D stretching vibrations in this compound will occur at a significantly lower frequency, generally in the range of 2200-2300 cm⁻¹.
-
Other Vibrations: The C-H stretching and bending vibrations of the hydroxymethyl group will be present in both spectra. The O-H stretching vibration, a broad band around 3200-3600 cm⁻¹, will also be common to both molecules.
The Kinetic Isotope Effect (KIE)
The stronger C-D bond compared to the C-H bond means that more energy is required to break a C-D bond. This can lead to a slower reaction rate if the C-H (or C-D) bond is broken in the rate-determining step of a reaction.[6] This phenomenon is known as the kinetic isotope effect (KIE).
-
Primary KIE: If a C-H bond on the pyridine ring were to be broken in the rate-determining step of a reaction (e.g., electrophilic aromatic substitution), a significant primary KIE would be expected. The reaction of this compound would be several times slower than that of 3-Pyridine-methanol.
-
Secondary KIE: Even if the C-D bonds are not directly broken, their presence can still influence the reaction rate through a secondary KIE. For example, in the oxidation of the alcohol functionality, the hybridization of the ring carbons changes as the reaction proceeds. The difference in vibrational frequencies between C-H and C-D bonds can affect the stability of the transition state, leading to a small but measurable change in the reaction rate.[6] For reactions involving the oxidation of the hydroxymethyl group, where the C-H bonds on the ring are not broken, a secondary KIE may be observed.[16]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for similar deuterated pyridine compounds, such as the synthesis of nornicotine-2,4,5,6-d4. The synthesis would likely start from a readily available deuterated pyridine precursor and proceed through the formation of a nicotinic acid or ester intermediate.
Diagram 3: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Conceptual)
Step 1: Synthesis of Nicotinic acid-2,4,5,6-d4
-
Brominate pyridine-d5 using fuming D₂SO₄ to yield 3-bromopyridine-d4.
-
Treat 3-bromopyridine-d4 with n-butyllithium in an inert solvent (e.g., THF) at low temperature (-78 °C).
-
Quench the resulting lithiated species with solid carbon dioxide (dry ice).
-
Acidify the reaction mixture to protonate the carboxylate, yielding nicotinic acid-2,4,5,6-d4.
Step 2: Esterification to Ethyl nicotinate-2,4,5,6-d4
-
Reflux the nicotinic acid-d4 in absolute ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄) to perform a Fischer esterification.[4]
-
Work up the reaction and purify to obtain ethyl nicotinate-2,4,5,6-d4.
Step 3: Reduction to this compound
-
Reduce the ethyl nicotinate-d4 using a suitable reducing agent. A common method is the use of sodium borohydride in methanol or lithium aluminum hydride in an etheral solvent.[4]
-
Carefully quench the reaction, followed by extraction and purification to yield the final product, this compound.
This protocol provides a robust framework for the synthesis, leveraging well-established organometallic and reduction chemistries.
Conclusion
The substitution of hydrogen with deuterium in 3-Pyridine-methanol to form this compound introduces subtle yet significant structural and chemical changes. These differences, rooted in the increased mass and bond strength of deuterium, are readily observable through a suite of analytical techniques, most notably NMR spectroscopy and mass spectrometry. For researchers and drug development professionals, understanding these distinctions is paramount. The simplified ¹H NMR spectra of deuterated compounds can aid in structural elucidation, while the altered fragmentation in mass spectrometry confirms isotopic incorporation. Furthermore, the kinetic isotope effect provides a powerful tool for mechanistic studies. The strategic use of isotopologues like this compound will undoubtedly continue to be a cornerstone of advanced chemical and pharmaceutical research.
References
-
This compound | CAS 258854-74-9 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Retrieved January 12, 2026, from [Link]
-
Figure 4. 1 H NMR spectra of[8] + and[14] + in methanol-d 4 , + and[11] + in DMSO-d 6 and 2+ in acetone-d 6 . - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetic deuterium solvent isotope effects in the pyridine-catalysed iodination of 2-nitropropane in aqueous and methanolic solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
The kinetic isotope effect in the search for deuterated drugs - PubMed. (2010). Drug News & Perspectives, 23(6), 398-404. Retrieved from [Link]
-
Kinetic isotope effect - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Notes on NMR Solvents. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of nornicotine‐2,4,5,6‐d4 and its N′‐nitroso derivative - ResearchGate. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. (2005, September 14). Retrieved January 12, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PYRIDIN-3-YL)METHANOL | CAS 100-55-0 - Matrix Fine Chemicals. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR DEPT spectra in deuterated methanol for the intermediates for ppl (upper plot) and ppz (lower plot) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
A Photocatalytic oxidation results of 3-pyridinemethanol versus time... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents. (n.d.).
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
3-Pyridinemethanol - Optional[MS (LC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
3-Pyridinemethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Buy this compound | 258854-74-9 [smolecule.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. labs.chem.byu.edu [labs.chem.byu.edu]
- 12. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | 258854-74-9 [chemicalbook.com]
The Strategic Integration of 3-Pyridine-methanol-d4 in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium into molecular scaffolds represents a significant advancement in medicinal chemistry and analytical sciences. This guide provides an in-depth technical exploration of 3-Pyridine-methanol-d4, a deuterated building block of increasing importance. We will delve into its synthesis, core applications in the preparation of metabolically robust drug candidates, and its utility as an internal standard for mass spectrometric quantification. This document will serve as a comprehensive resource, elucidating the scientific rationale behind the use of this isotopically labeled compound and providing practical insights for its application in the laboratory.
The Deuterium Advantage: More Than Just a Heavy Isotope
The substitution of hydrogen with its stable isotope, deuterium (²H or D), introduces a subtle yet profound change in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. This seemingly minor alteration gives rise to the kinetic isotope effect (KIE) , where the cleavage of a C-D bond is significantly slower than that of a C-H bond. This fundamental principle underpins the growing utility of deuterated compounds in pharmaceutical research and development.[1]
Strategically replacing hydrogen atoms at sites of metabolic vulnerability within a drug molecule can significantly alter its pharmacokinetic profile. This "metabolic switching" can lead to:
-
Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life, potentially allowing for less frequent dosing.[2]
-
Reduced Formation of Toxic Metabolites: By blocking or slowing certain metabolic pathways, the generation of harmful byproducts can be minimized.
-
Enhanced Bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.
-
Increased Therapeutic Efficacy: A more stable and predictable pharmacokinetic profile can lead to improved clinical outcomes.
Synthesis of this compound: A Proposed Pathway
While specific, detailed protocols for the commercial synthesis of this compound are often proprietary, a plausible and efficient synthetic route can be devised based on established methods for deuteration and the synthesis of the non-deuterated analog, 3-pyridinemethanol.[3][4] A common strategy involves the reduction of a deuterated nicotinic acid derivative.
A potential synthetic workflow is outlined below:
Caption: A proposed synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound via the reduction of a deuterated nicotinic acid ester.
Step 1: Esterification of Nicotinic acid-d4
-
To a solution of nicotinic acid-d4 (1.0 eq) in deuterated methanol (CH₃OD), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl nicotinate-d4.
Step 2: Reduction of Ethyl nicotinate-d4
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of ethyl nicotinate-d4 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of D₂O, 15% aqueous NaOH, and then more D₂O.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain this compound.
Applications in Organic Synthesis: Building Blocks for Enhanced Pharmaceuticals
The primary application of this compound in organic synthesis is as a versatile building block for introducing the deuterated 3-pyridylmethyl moiety into complex molecules, particularly active pharmaceutical ingredients (APIs).[5] The pyridine ring is a common scaffold in many approved drugs, making its deuterated analogues of significant interest to medicinal chemists.[6]
Case Study: Synthesis of Deuterated Imidazo[1,2-a]pyridine-3-carboxamides with Anti-Tuberculosis Activity
Recent research has focused on the development of novel anti-tuberculosis agents. One promising class of compounds is the imidazo[1,2-a]pyridine-3-carboxamides. However, some of these compounds exhibit suboptimal metabolic stability. To address this, deuterated analogues have been synthesized, demonstrating improved pharmacokinetic properties.[2]
While the specific use of this compound is not explicitly detailed in this particular study, the synthesis of deuterated building blocks is a crucial step. The following diagram illustrates a generalized synthetic strategy where a deuterated pyridine derivative is a key intermediate.
Caption: Generalized workflow for synthesizing a deuterated drug candidate.
The introduction of deuterium at specific positions in the pyridine ring of these anti-tuberculosis agents led to a significant increase in their metabolic stability in human liver microsomes, highlighting the power of this strategy.[2]
Application as an Internal Standard in Analytical Chemistry
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accuracy and precision.[7] this compound is an ideal internal standard for the quantification of its non-deuterated counterpart or other structurally related pyridine-containing compounds.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS involves adding a known amount of the isotopically labeled standard (in this case, this compound) to the sample at the earliest stage of analysis. The deuterated standard is chemically identical to the analyte of interest, so it behaves identically during sample preparation, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.
Quantitative Data Summary
| Parameter | Analyte (3-Pyridinemethanol) | Internal Standard (this compound) |
| Molecular Formula | C₆H₇NO | C₆H₃D₄NO |
| Molecular Weight | 109.13 g/mol | 113.15 g/mol [8] |
| Typical [M+H]⁺ (m/z) | 110.1 | 114.1 |
Experimental Protocol: Quantitative Analysis using LC-MS/MS
Objective: To quantify 3-pyridinemethanol in a biological matrix using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Pyridinemethanol: Precursor ion (m/z 110.1) → Product ion (e.g., m/z 79.1)
-
This compound: Precursor ion (m/z 114.1) → Product ion (e.g., m/z 83.1)
-
-
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a valuable and versatile tool in the arsenal of organic chemists, medicinal chemists, and analytical scientists. Its application as a deuterated building block in the synthesis of novel drug candidates offers a powerful strategy to enhance their metabolic stability and overall pharmacokinetic profile. Furthermore, its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative analytical methods. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of deuterated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2025). ResearchGate. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks. (2024). Nature Communications. [Link]
-
CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
This compound | CAS 258854-74-9 | Chemical-Suppliers. (n.d.). Chemical-Suppliers. [Link]
-
Synthesis of deuterated methyl pyridines. (n.d.). INIS-IAEA. [Link]
-
Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. (n.d.). PMC - NIH. [Link]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2025). ResearchGate. [Link]
-
The Versatility of 3-Pyridinemethanol in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
-
Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024). Nature Communications. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. [Link]
-
Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). PMC - NIH. [Link]
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]
- Process for preparing pyridinemethanol compounds. (n.d.).
-
LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. (2022). CUNY Academic Works. [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025). ResearchGate. [Link]
- Pharmaceutical use of pyridine compounds. (n.d.).
- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (n.d.).
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. scbt.com [scbt.com]
A Technical Guide to the Role of Deuterated Compounds in Metabolic Studies
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a nuanced yet powerful tool in modern metabolic studies and drug development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and applications of deuterated compounds. We will delve into the foundational science of the Deuterium Kinetic Isotope Effect (KIE), explore its profound impact on pharmacokinetics and safety, and detail the methodologies for its application, from in vitro metabolic assays to its use as an indispensable internal standard in quantitative bioanalysis. This document serves as a practical and theoretical resource, grounding key concepts in established protocols and authoritative references to empower scientists in leveraging this elegant chemical modification to its fullest potential.
The Foundational Principle: A Subtle Mass Change with Profound Consequences
At the heart of metabolic studies involving deuterated compounds is a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . While chemically similar to hydrogen (¹H), deuterium (²H or D) possesses a neutron in its nucleus, doubling its mass. This seemingly minor alteration does not typically change a molecule's shape or its interaction with a biological target (pharmacodynamics), but it significantly strengthens the covalent bond it forms with carbon.[1][][3]
The Carbon-Deuterium (C-D) bond has a lower zero-point vibrational energy than a Carbon-Hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.[4] This difference in bond strength means that chemical reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent reaction involving a C-H bond.[][5] This rate difference is the KIE, and it is the primary lever that scientists use to modulate a drug's metabolic fate.[4] Many drug metabolism pathways, particularly Phase I oxidations catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[6][7] By replacing a hydrogen at such a "metabolic soft spot" with deuterium, we can effectively "harden" that position against enzymatic attack.[4]
Caption: Energy profile illustrating the higher activation energy required for C-D vs. C-H bond cleavage.
Core Applications in Drug Metabolism and Pharmacokinetics (DMPK)
The strategic application of the KIE provides a powerful toolkit for optimizing drug candidates. The primary goals are to improve a drug's pharmacokinetic profile and enhance its safety and tolerability.[5][8]
Improving Pharmacokinetic Profiles
Deuteration offers a validated method to fine-tune how a drug is absorbed, distributed, metabolized, and excreted (ADME).
-
Increased Metabolic Stability and Half-Life: By slowing the rate of metabolism, deuteration can significantly extend a drug's plasma half-life (t½).[5][9] This leads to a greater overall drug exposure (Area Under the Curve, AUC).
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, which can improve patient compliance and quality of life.[10][11]
-
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism in the gut wall or liver, deuteration can reduce this premature breakdown, allowing more of the active drug to reach systemic circulation.[12]
Case Study: Tetrabenazine vs. Deutetrabenazine
Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a quintessential example of this strategy.[13] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[13] Tetrabenazine is rapidly and extensively metabolized, leading to high plasma fluctuations and the need for frequent dosing. By deuterating the methoxy groups, the primary sites of metabolism, deutetrabenazine's active metabolites exhibit a longer half-life and lower Cmax, resulting in a more stable exposure profile.[9][14]
| Parameter | Tetrabenazine | Deutetrabenazine | Rationale for Improvement |
| Metabolism | Rapid O-demethylation by CYP2D6 | Slower O-demethylation | C-D bonds on methoxy groups are stronger, slowing enzymatic cleavage. |
| Active Metabolite t½ | ~2-5 hours | ~9-11 hours | Reduced metabolic clearance rate due to the KIE. |
| Dosing Frequency | Typically 3 times daily | Typically 2 times daily | Longer half-life maintains therapeutic concentrations for a longer duration. |
| Tolerability | Associated with dose-dependent adverse events (e.g., sedation, depression) linked to Cmax | Improved tolerability profile | Lower peak plasma concentrations (Cmax) reduce peak-dose side effects. |
This table summarizes generalized data for illustrative purposes.
Enhancing Safety and Tolerability
Beyond improving efficacy through better PK, deuteration can directly mitigate safety concerns.
-
Reducing Toxic Metabolite Formation: If a metabolic pathway produces a reactive or toxic metabolite, deuterating the site of that transformation can slow its formation, shunting the metabolism towards safer, alternative pathways.[4][5] This "metabolic switching" is a key strategy for designing safer drugs.[15]
-
Minimizing Drug-Drug Interactions (DDIs): By reducing a drug's reliance on a single metabolic pathway (e.g., a specific CYP enzyme), deuteration can lower the risk of significant DDIs when co-administered with other drugs that inhibit or induce that enzyme.[1]
-
Stabilizing Chiral Centers: If a drug's stereocenter is prone to in-vivo inversion (racemization) via a mechanism involving proton abstraction, deuterating that position can stabilize the desired enantiomer, preventing the formation of a less active or more toxic isomer.
Caption: Deuteration at a metabolic "soft spot" blocks an undesirable pathway, shunting metabolism to a safer route.
Deuterated Compounds as Analytical Tools
Beyond therapeutic modulation, deuterated compounds are indispensable tools for both qualitative and quantitative metabolic studies.
The Gold Standard: Deuterated Internal Standards for Bioanalysis
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard (IS) is essential for achieving accuracy and precision.[16][17] Deuterated compounds are the most common and preferred type of SIL-IS.[16]
Causality Behind the Choice: An ideal internal standard should behave identically to the analyte during sample preparation (extraction, evaporation) and analysis (chromatography, ionization) but be distinguishable by the mass spectrometer.[16] A deuterated analog is nearly a perfect mimic.
-
Co-elution: It has virtually the same chromatographic retention time as the analyte.
-
Identical Physicochemical Properties: It exhibits the same extraction recovery.
-
Correction for Matrix Effects: Crucially, it experiences the same degree of ion suppression or enhancement in the MS source as the analyte.[17] Any signal variability affecting the analyte also affects the IS, meaning the ratio of their signals remains constant and reliable.
This normalization is what provides the robustness required for regulated bioanalysis.[16][17]
Caption: The workflow for quantitative bioanalysis, where the deuterated IS normalizes for variability at each step.
Probing Metabolic Pathways
Deuterated compounds also serve as tracers to elucidate metabolic pathways. By administering a deuterated parent compound, researchers can easily track the appearance of metabolites using mass spectrometry. Each metabolite that retains the deuterium label will appear as a distinct mass peak, shifted from its non-deuterated counterpart, confirming its origin and helping to piece together complex biotransformation maps.[18] This method is invaluable for identifying novel metabolites and understanding metabolic switching events.[15][18]
Key Experimental Protocols
The following are standardized, self-validating protocols for assessing the metabolic impact of deuteration.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and half-life of a deuterated compound versus its non-deuterated parent in vitro. A slower clearance for the deuterated compound provides strong evidence of the KIE.
Methodology:
-
Preparation:
-
Thaw cryopreserved pooled HLM on ice.
-
Prepare a 1 M stock of NADPH (cofactor essential for CYP activity) in buffer.
-
Prepare 1 mM stock solutions of the test compounds (deuterated and non-deuterated) in DMSO.
-
-
Incubation (Self-Validating System):
-
In parallel for each compound, prepare incubation mixtures in a 96-well plate containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).
-
Include a Negative Control well with no NADPH. Metabolism should not occur here; compound loss would indicate instability or binding issues.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH to all wells except the negative control. This is the T=0 time point.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a "quench" solution (e.g., cold acetonitrile) containing the deuterated internal standard.
-
Causality: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins to stop the enzymatic reaction instantly, and it contains the IS for accurate quantification.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the remaining parent compound to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: 0.693 / k.
-
A significantly longer t½ for the deuterated compound validates that deuteration at that specific position slows metabolism.
-
Protocol 2: NMR Spectroscopy for Metabolic Flux Analysis
Objective: To non-invasively monitor the fate of a deuterated substrate in real-time within cells or tissues.
Methodology:
-
Substrate Preparation: Use a deuterated metabolic tracer, such as [6,6-²H₂]glucose.
-
System Setup: Perfuse cell cultures, tissue slices, or administer the tracer in vivo to an animal model placed within an NMR spectrometer equipped for deuterium detection.[19]
-
Acquisition: Acquire ²H NMR spectra over time. Due to the low natural abundance of deuterium (0.0156%), the background signal is virtually zero, meaning any detected signals come from the administered tracer and its downstream metabolites.[20]
-
Data Analysis:
-
The initial spectrum will show a strong peak for the deuterated glucose.
-
As metabolism proceeds, new peaks will appear corresponding to deuterated downstream products like lactate, glutamate, and glutamine.[19][21]
-
By integrating the peak areas over time, one can dynamically map the flux of the substrate through specific metabolic pathways (e.g., glycolysis, TCA cycle).[22][23]
-
Causality: This technique provides a direct, quantitative readout of metabolic activity. For example, in cancer studies, a rapid conversion of deuterated glucose to deuterated lactate can be a direct measure of the Warburg effect.[20]
Regulatory and Future Outlook
The regulatory landscape has recognized the innovation inherent in deuteration. The U.S. FDA considers deuterated drugs to be New Chemical Entities (NCEs), even if they are analogs of existing drugs.[13][14][24] This designation grants a period of market exclusivity, providing a significant commercial incentive for their development.[14]
The approval of deutetrabenazine and, more recently, deucravacitinib (a de novo deuterated drug) has paved the way for a new class of therapeutics.[15][24] As synthetic methods for selective deuteration become more efficient and our understanding of metabolic pathways deepens, the application of deuterium will continue to expand.[25][26][27] It has evolved from a simple tracer to a sophisticated medicinal chemistry strategy for creating safer, more effective medicines with optimized pharmacokinetic properties. The subtle switch from hydrogen to deuterium continues to have a profound and beneficial impact on the field of metabolic studies and drug development.
References
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 57(7), 1758-1784. Available from: [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(8), 853-858. Available from: [Link]
-
Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra. Available from: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]
-
Schelle, J., & Wätzig, H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 223-230. Available from: [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Available from: [Link]
-
Zhang, Y., Wu, Y., & Zhang, W. (2024). Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal. Available from: [Link]
-
Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? Available from: [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed. Available from: [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. Available from: [Link]
-
Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Available from: [Link]
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Available from: [Link]
-
FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. Available from: [Link]
-
Resolve Mass Spectrometry. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra. Available from: [Link]
-
Singh, A., & Sharma, R. (2022). Pharmacological expressions of drug deuteration effects: Metabolic and therapeutic aspects. ResearchGate. Available from: [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(6), 473-491. Available from: [Link]
-
Wikipedia. (n.d.). Deuterated drug. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of various deuterated compounds. ResearchGate. Available from: [Link]
-
Gfesser, G. A., & Czarnik, A. W. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(46), 6068-6070. Available from: [Link]
-
Kamio, S., Okamoto, K., Yamagishi, T., & Nagaki, A. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. CoLab. Available from: [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]
-
Aguayo, J. B., Gamcsik, M. P., & Dick, J. D. (1988). High resolution deuterium NMR studies of bacterial metabolism. Journal of Biological Chemistry, 263(36), 19552-19557. Available from: [Link]
-
Bionauts. (n.d.). New deuterated flow synthesis system for drug development collaboration. Available from: [Link]
-
Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2024). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Molecules, 29(13), 3099. Available from: [Link]
-
Ohe, N., & Aoyama, T. (1999). Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 429-436. Available from: [Link]
-
Verhoest, G., Nies, J., & Derdau, V. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6435-6507. Available from: [Link]
-
Aguayo, J. B., Gamcsik, M. P., & Dick, J. D. (1988). High resolution deuterium NMR studies of bacterial metabolism. OSTI.GOV. Available from: [Link]
-
Zaca, D., & Bar-Shir, A. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 11(11), 723. Available from: [Link]
-
Shestov, A. A., & Bar-Shir, A. (2023). Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo. Metabolites, 13(8), 947. Available from: [Link]
-
Harbeson, S. L., & Tung, R. D. (2014). Deuterium in Drug Discovery and Development. ResearchGate. Available from: [Link]
-
Yang, L., Zhang, Z., & Chen, Z. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. European Radiology. Available from: [Link]
-
El-Elimat, T., et al. (2021). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Molecules, 26(16), 4983. Available from: [Link]
-
Chemistry For Everyone. (2024). What Are The Potential Future Uses Of Deuterium? YouTube. Available from: [Link]
-
Liu, D. Q., Hop, C. E., & Beconi, M. G. (2003). Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification. ResearchGate. Available from: [Link]
Sources
- 1. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 13. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 14. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 18. Usefulness of the hydrogen--deuterium exchange method in the study of drug metabolism using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High resolution deuterium NMR studies of bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High resolution deuterium NMR studies of bacterial metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 24. salamandra.net [salamandra.net]
- 25. Synthesis of Deuterated Compounds by Flow Chemistry | CoLab [colab.ws]
- 26. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 27. bionauts.jp [bionauts.jp]
Methodological & Application
Application Note: Utilizing 3-Pyridine-methanol-d4 as an Internal Standard in LC-MS/MS for Enhanced Bioanalytical Quantitation
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] However, the inherent variability in sample preparation, chromatographic injection, and ionization efficiency can compromise data accuracy and reliability.[2] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established and highly recommended practice.[3][4] A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Pyridine-methanol-d4 as an internal standard for the quantification of 3-Pyridinemethanol and structurally related compounds in biological matrices using LC-MS/MS. 3-Pyridinemethanol, also known as nicotinyl alcohol, is a key structural motif in many pharmaceutical compounds and serves as a vasodilator and antilipemic agent.[6][7] Its accurate measurement is crucial for pharmacokinetic and metabolic studies.
The Rationale for Deuterated Internal Standards
The core principle behind using a SIL-IS is isotope dilution mass spectrometry (IDMS).[8][9] By adding a known concentration of the isotopically labeled standard to the sample at the earliest stage of processing, it experiences the same analytical variations as the target analyte.[1] Because the SIL-IS is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer's source.[5] However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard.[10] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations and leading to more precise and accurate results.[11]
Advantages of this compound as an Internal Standard:
-
Co-elution: Being chemically identical to 3-Pyridinemethanol, it co-elutes, ensuring it is subjected to the same matrix effects at the same point in the analysis.[5]
-
Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte, providing robust correction for ion suppression or enhancement.[8]
-
Compensation for Sample Loss: It accurately reflects any loss of analyte during sample extraction and preparation steps.[8]
-
Mass Differentiation: The four deuterium atoms provide a sufficient mass shift (+4 Da) to distinguish it from the natural isotopic distribution of the unlabeled analyte, preventing cross-talk.[5]
Experimental Protocols
Materials and Reagents
-
Analyte: 3-Pyridinemethanol (≥98% purity)
-
Internal Standard: this compound (Isotopic Purity ≥98%)[12]
-
Solvents: LC-MS grade methanol, acetonitrile, and water
-
Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Equipment: 96-well plates, centrifuge, analytical balance, volumetric flasks
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 3-Pyridinemethanol and this compound into separate 1 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume to achieve a final concentration of 1 mg/mL for each solution.
Internal Standard Working Solution (100 ng/mL):
-
Perform a serial dilution of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples:
-
Prepare a series of working standard solutions of 3-Pyridinemethanol by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.
-
Spike the appropriate biological matrix with the working standard solutions to create calibration standards at various concentration levels (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Protein Precipitation
-
To 50 µL of each calibration standard, QC sample, and study sample in a 96-well plate, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to each well to precipitate the proteins.
-
Vortex the plate for 2 minutes to ensure thorough mixing.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| LC Parameters | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| MS/MS Parameters | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Pyridinemethanol | 110.1 | 79.1 | 20 |
| This compound | 114.1 | 83.1 | 20 |
Note: The specific product ions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Data Analysis and Visualization
The quantification of 3-Pyridinemethanol is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 3-Pyridinemethanol in the QC and study samples is then determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Principle of Isotopic Dilution
Caption: Isotopic dilution corrects for sample loss during processing.
Trustworthiness and Method Validation
To ensure the reliability of the analytical method, a thorough validation should be performed according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[3] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days.
-
Calibration Curve: The relationship between the concentration and the response should be linear over the intended analytical range.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.[3]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Consistent monitoring of the internal standard response across all samples is crucial. Significant variability in the IS response can indicate issues with sample processing or instrument performance and should be investigated.[13]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-Pyridinemethanol and related compounds in biological matrices by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively compensates for analytical variability, leading to high-quality, reproducible data that is essential for regulatory submissions and informed decision-making in drug development. By following the detailed protocols and validation principles outlined in this application note, researchers can confidently implement this methodology in their bioanalytical workflows.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. Deuterated internal standards and bioanalysis.
- Taylor & Francis Online. Full article: Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development.
- BenchChem. A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry.
- Creative Proteomics. Isotope Dilution Mass Spectrometry (IDMS).
- Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
- OSTI.GOV. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- SpringerLink. Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS).
- Britannica. (2025, December 13). Isotope dilution | Mass spectrometry, Trace elements, Quantification.
- BenchChem. A Researcher's Guide to Internal Standard Use in Bioanalysis: A Comparative Overview Based on FDA Guidelines.
- PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
- BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.
- ChemicalBook. (2023, May 20). This compound | 258854-74-9.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- CMIC. White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis.
- FDA. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Guidechem. 3-Pyridinemethanol 100-55-0 wiki.
- PubChem. 3-Pyridinemethanol | C6H7NO | CID 7510.
- ChemicalBook. This compound CAS#: 258854-74-9.
- Pharmaffiliates. CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4.
- BenchChem. Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis.
- BenchChem. Application Note: High-Throughput Analysis of Nicotinonitrile using Nicotinonitrile-d4 as an Internal Standard by LC-MS.
- Santa Cruz Biotechnology. This compound | CAS 258854-74-9 | SCBT.
- Sigma-Aldrich. 3-Pyridinemethanol 98 100-55-0.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Tokyo Chemical Industry (India) Pvt. Ltd. 3-Pyridinemethanol 100-55-0.
- TRC. TR-P991632 - this compound | 258854-74-9.
- Fisher Scientific. 3-Pyridinemethanol, 98%.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Page loading... [guidechem.com]
- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osti.gov [osti.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scbt.com [scbt.com]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for the Quantification of 3-Pyridine-methanol-d4 in Biological Matrices
Abstract
This document provides a comprehensive guide for the sample preparation of 3-Pyridine-methanol-d4, a deuterated internal standard, in various biological matrices for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the critical role of internal standards in achieving accurate and reproducible bioanalytical data, this guide delves into the rationale behind various sample preparation techniques, offering detailed, step-by-step protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction. Furthermore, it addresses the imperative of method validation in line with regulatory expectations and discusses strategies to mitigate common challenges such as matrix effects and analyte stability. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.
Introduction: The Pivotal Role of Deuterated Internal Standards
In the realm of quantitative bioanalysis, particularly with a sensitive and selective technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision.[1] this compound, a deuterated analog of 3-Pyridine-methanol, serves as an ideal internal standard for the quantification of its non-labeled counterpart.[2][3][4] The fundamental principle behind using a SIL-IS is isotope dilution mass spectrometry.[1] By introducing a known quantity of the deuterated standard into the biological sample at the initial stage of preparation, it co-elutes with the analyte of interest during chromatography and experiences identical conditions throughout the entire analytical process, including extraction, potential degradation, and ionization in the mass spectrometer.[5][6] This co-behavior allows the SIL-IS to compensate for variations in sample recovery and matrix-induced ionization suppression or enhancement, ultimately leading to more reliable and robust quantitative results.[5]
The selection of a suitable deuterated internal standard is crucial. Key considerations include:
-
Structural Similarity: The internal standard must be structurally identical to the analyte to ensure similar chromatographic and mass spectrometric behavior.[5]
-
Isotopic Purity: High isotopic enrichment (typically ≥98%) is necessary to minimize signal interference from the unlabeled analyte.[5]
-
Stability of Deuterium Labeling: The deuterium atoms should be placed at positions that are not susceptible to exchange with hydrogen atoms under the analytical conditions.[6][7]
Pre-Analytical Considerations: Setting the Stage for Success
Before embarking on sample preparation, several pre-analytical factors must be carefully considered to maintain sample integrity and ensure the reliability of the analytical data.
-
Sample Collection and Handling: The choice of anticoagulant (e.g., EDTA, heparin) for plasma collection can influence analytical results. Proper mixing and immediate processing or freezing are crucial to prevent enzymatic degradation. Urine samples should be collected in appropriate containers and may require pH adjustment or the addition of preservatives to maintain analyte stability.
-
Storage and Stability: The stability of this compound and the target analyte in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) must be thoroughly evaluated.[7][8] Freeze-thaw stability is also a critical parameter to assess, as repeated cycles can lead to degradation. Factors such as temperature, light, pH, and enzymatic activity can all impact the stability of the analytes.[7][8]
Sample Preparation Methodologies: A Comparative Overview
The primary objective of sample preparation is to isolate the analyte and its internal standard from the complex biological matrix, which contains numerous interfering substances like proteins, lipids, and salts.[9] The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of sample cleanup. This section details three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is a straightforward and widely used technique for removing proteins from biological fluids.[10] It involves the addition of a water-miscible organic solvent or an acid to the sample, which denatures and precipitates the proteins.[10][11]
Causality: The addition of an organic solvent like acetonitrile or methanol disrupts the hydration layer around the protein molecules, reducing their solubility and causing them to precipitate.[10] Acid precipitation, on the other hand, alters the pH of the solution to the isoelectric point of the proteins, where their net charge is zero, leading to aggregation and precipitation.[11]
Workflow Diagram:
Caption: Workflow for Protein Precipitation.
Protocol: Protein Precipitation using Acetonitrile
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the this compound working solution to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to sample is a common starting point.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a mobile phase-compatible solvent to concentrate the analyte.
-
Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.
Advantages:
-
Fast and simple procedure.
-
Cost-effective.
-
Suitable for high-throughput screening.[10]
Disadvantages:
-
Less effective at removing other matrix components like phospholipids, which can cause significant matrix effects.[12]
-
The final extract may be relatively "dirty," potentially leading to ion suppression or enhancement.[13][14]
Liquid-Liquid Extraction (LLE): The Classic Partitioning Technique
Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[15]
Causality: The analyte partitions between the two phases according to its partition coefficient (LogP). By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively extracted into the organic layer, leaving behind many of the interfering matrix components. For a polar compound like 3-Pyridine-methanol, the choice of solvent is critical.[16][17]
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Protocol: Liquid-Liquid Extraction for Urine Samples
-
Sample and IS: To 500 µL of urine in a glass tube, add the this compound internal standard.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., phosphate buffer) to adjust the pH to optimize the extraction of 3-Pyridine-methanol.
-
Extraction Solvent: Add 2 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol for polar analytes).
-
Extraction: Vortex the mixture for 2-5 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Advantages:
-
Provides a cleaner extract compared to PPT.
-
Can be highly selective by optimizing solvent and pH.
Disadvantages:
-
More time-consuming and labor-intensive than PPT.
-
Requires larger volumes of organic solvents.
-
Potential for emulsion formation, which can complicate phase separation.
Solid-Phase Extraction (SPE): The Selective and Clean Approach
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[9] The analyte is then eluted from the sorbent with a small volume of a strong solvent.
Causality: SPE relies on the principle of chromatography. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is determined by the physicochemical properties of the analyte. For a polar compound like 3-Pyridine-methanol, a mixed-mode or a specific polymeric sorbent may be most effective.[18][19]
Workflow Diagram:
Caption: Workflow for Solid-Phase Extraction.
Protocol: Solid-Phase Extraction for Plasma Samples
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Sample Loading: Pre-treat the plasma sample by adding the this compound internal standard and diluting with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences. A second wash with a slightly stronger solvent may be used to remove more strongly bound interferences.
-
Elution: Elute the analyte and internal standard with a small volume of a strong solvent (e.g., methanol containing a small percentage of a modifying agent like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Advantages:
-
Provides the cleanest extracts, minimizing matrix effects.[19]
-
High selectivity and recovery.[9]
-
Amenable to automation.[9]
Disadvantages:
-
More complex and time-consuming method development.
-
Higher cost per sample compared to PPT and LLE.
Method Validation: Ensuring Data Integrity
A robust bioanalytical method is one that has been thoroughly validated to ensure its reliability and reproducibility. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that must be assessed.[20][21][22][23]
| Validation Parameter | Description |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard. |
| Matrix Effect | The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[12][13][24] This is a critical parameter in LC-MS/MS analysis.[25] |
| Stability | The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).[7][8] |
Table 1: Key Bioanalytical Method Validation Parameters
Mitigating Matrix Effects: A Critical Challenge
Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[13][14] The use of a deuterated internal standard like this compound is the most effective way to compensate for these effects, as it is similarly affected by the matrix.[5] However, it is still essential to minimize matrix effects through effective sample preparation.
Strategies to Reduce Matrix Effects:
-
Efficient Sample Cleanup: Techniques like SPE are generally more effective at removing interfering matrix components than PPT.[19]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[13]
Conclusion
The successful quantification of analytes in biological matrices is heavily reliant on a well-developed and validated sample preparation method. The use of a deuterated internal standard, such as this compound, is indispensable for achieving the accuracy and precision required in regulated bioanalysis. This guide has provided a comprehensive overview of the key considerations and methodologies for the sample preparation of this compound. By understanding the principles behind each technique and diligently validating the chosen method, researchers can generate high-quality, reliable data to support their drug development programs.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). U.S. Food and Drug Administration.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
- Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories.
- Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. (2015, February 5). National Institutes of Health.
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2024, December 24). MDPI.
- Protein Precipitation Method. (2025, June 9). Phenomenex.
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. (n.d.). ProQuest.
- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (2025). BenchChem.
- A rapid and versatile microfluidic method for the simultaneous extraction of polar and non-polar basic pharmaceuticals from human urine. (2022, April 11). idUS.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
- Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009, April). PubMed.
- Technical Support Center: Enhancing the Bioavailability of Deuterated Compounds. (n.d.). BenchChem.
- An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, August 11). PubMed.
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022, April 9). MDPI.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. (2025, August 30). BOC Sciences.
- Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine. (2021, April 21). ResearchGate.
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent Technologies.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2009, April). ResearchGate.
- Extraction of Drugs and Metabolites from Biological Matrices. (n.d.). International Journal of Pharmaceutical Sciences.
- Deuterated Compounds. (2025, May 29). Simson Pharma Limited.
- Solid-phase Micro-extraction of Drugs from Biological Matrices. (2000, July 14). Seton Hall University.
- This compound CAS#: 258854-74-9. (n.d.). ChemicalBook.
- Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. (n.d.). MDPI.
- 020258 3-Pyridine Methanol-d4 CAS: 258854-74-9. (n.d.). United States Biological.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health.
- Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (n.d.). National Institutes of Health.
- This compound. (2023, May 20). ChemicalBook.
- This compound | CAS 258854-74-9. (n.d.). Chemical-Suppliers.
- CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. (n.d.). Pharmaffiliates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. agilent.com [agilent.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Green microfluidic liquid-phase microextraction of polar and non-polar acids from urine - ProQuest [proquest.com]
- 17. idus.us.es [idus.us.es]
- 18. mdpi.com [mdpi.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 23. fda.gov [fda.gov]
- 24. longdom.org [longdom.org]
- 25. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nicotine and its Major Metabolites in Human Urine
Abstract
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nicotine and its primary metabolites—cotinine and trans-3'-hydroxycotinine—in human urine. The method employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. Chromatographic separation is achieved on a reversed-phase column with a rapid gradient elution, allowing for a total analysis time of under 5 minutes. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is designed for researchers, toxicologists, and clinical scientists requiring a reliable and validated assay for tobacco exposure assessment and smoking cessation studies.
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized in humans, predominantly by the hepatic enzyme cytochrome P450 2A6 (CYP2A6).[1][2] The quantitative analysis of nicotine and its metabolites in biological fluids is a critical tool for assessing tobacco use, monitoring the efficacy of nicotine replacement therapies, and in forensic toxicology.[3] Cotinine, the primary metabolite, has a longer half-life than nicotine (approximately 16-20 hours versus 2 hours), making it a more reliable biomarker of tobacco exposure.[2][4] Trans-3'-hydroxycotinine (3-HC) is the most abundant urinary metabolite of cotinine.[1] The ratio of 3-HC to cotinine can also serve as a phenotypic measure of CYP2A6 activity, which influences smoking behavior and cessation success.[1]
This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous determination of nicotine, cotinine, and 3-HC in human urine. The method is designed to meet the rigorous standards for bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6]
The Critical Role of the Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled analog of the analyte, as it co-elutes chromatographically and exhibits similar ionization efficiency and extraction recovery.
The prompt for this application note specified the use of 3-Pyridine-methanol-d4 . While this compound is commercially available and contains a deuterated pyridine ring, a core structure in nicotine, its use as an internal standard for nicotine metabolite analysis is not documented in peer-reviewed literature.[1][2][4] Its physicochemical properties, particularly its extraction behavior and ionization efficiency, may differ significantly from nicotine and its metabolites, potentially compromising the accuracy of the assay.
For the highest degree of scientific integrity and to ensure a validatable method, this protocol will utilize widely accepted and commercially available stable isotope-labeled internal standards: Nicotine-d4 and Cotinine-d3 . These standards are the gold standard for this application, providing the most accurate and reliable quantification.
Experimental
Materials and Reagents
-
Nicotine, Cotinine, and trans-3'-Hydroxycotinine analytical standards (≥98% purity)
-
Nicotine-d4 and Cotinine-d3 internal standards (≥98% purity, ≥99% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
5N Sodium Hydroxide (NaOH)
-
Methylene chloride (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Human urine (drug-free)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine, cotinine, 3-HC, Nicotine-d4, and Cotinine-d3 in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a combined working standard solution of nicotine, cotinine, and 3-HC by diluting the primary stocks in 50:50 methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of Nicotine-d4 and Cotinine-d3 in methanol.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the working standard mixture into drug-free human urine to achieve the desired concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of nicotine and its metabolites from urine.[3]
-
Pipette 250 µL of urine (blank, calibration standard, QC, or unknown sample) into a 4 mL glass vial.
-
Add 40 µL of the Internal Standard Working Solution (100 ng/mL) to each vial.
-
Add 50 µL of 5N NaOH to alkalinize the sample. Vortex for 30 seconds.
-
Add 1.5 mL of an extraction solvent mixture (50:50 methylene chloride:diethyl ether).
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer 1 mL of the lower organic layer to a clean 1.5 mL HPLC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract with 200 µL of mobile phase A (see section 2.4). Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Workflow Diagram: Sample Preparation and Analysis
Caption: Overview of the sample preparation and analysis workflow.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.00 | |
| 3.00 | |
| 3.01 | |
| 5.00 |
Rationale for LC choices: A biphenyl stationary phase provides unique selectivity for aromatic and moderately polar compounds like nicotine and its metabolites, often yielding better separation and peak shape than standard C18 columns.[3] The use of formic acid as a mobile phase additive promotes analyte ionization in positive ESI mode.
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 4500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument in use. The transitions listed are commonly cited in the literature.[7][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotine | 163.2 | 132.1 | Optimize (e.g., 20-25) |
| Nicotine (Quantifier) | 163.2 | 84.2 | Optimize (e.g., 25-30) |
| Cotinine | 177.2 | 98.1 | Optimize (e.g., 25-30) |
| Cotinine (Quantifier) | 177.2 | 80.1 | Optimize (e.g., 30-35) |
| trans-3'-OH-Cotinine | 193.2 | 80.1 | Optimize (e.g., 30-35) |
| 3'-OH-Cotinine (Quantifier) | 193.2 | 134.2 | Optimize (e.g., 20-25) |
| Nicotine-d4 (IS) | 167.3 | 134.2 | Optimize (e.g., 20-25) |
| Cotinine-d3 (IS) | 180.2 | 101.1 | Optimize (e.g., 25-30) |
Rationale for MS choices: Tandem mass spectrometry in MRM mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[7] Positive ESI is effective for the analysis of basic compounds like nicotine and its metabolites which are readily protonated.
Method Validation
The developed method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6]
Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Summary of Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of variation (%CV) should not exceed 15% for QCs (20% at LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analytes or IS in blank matrix samples. |
| Stability | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. |
Results and Discussion
This method provides excellent chromatographic resolution of nicotine, cotinine, and trans-3'-hydroxycotinine from endogenous urine matrix components. The use of stable isotope-labeled internal standards ensures high accuracy and precision, correcting for any variability during the sample preparation and injection process. The LLE procedure effectively removes salts and other interfering substances. The method's sensitivity is sufficient for quantifying metabolite levels in both active smokers and those exposed to secondhand smoke. The rapid analysis time makes this method well-suited for high-throughput laboratories.
Conclusion
The LC-MS/MS method detailed in this application note is a robust, sensitive, and specific tool for the simultaneous quantification of nicotine and its major metabolites in human urine. By employing a streamlined liquid-liquid extraction protocol and appropriate stable isotope-labeled internal standards, this method provides reliable data that can be confidently used in clinical and research settings. The protocol is designed to be validated in accordance with regulatory guidelines, ensuring data integrity for pivotal studies.
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Bloch, M., et al. (2018). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. Allied Academies. [Link]
-
GPnotebook. (2018). Nicotine metabolism and smoking. [Link]
-
Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. Current Drug Metabolism, 6(5), 493-500. [Link]
-
U.S. Food and Drug Administration. (2025). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Chen, L. S., et al. (2012). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 21(4), 624–634. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
Kumar, S., et al. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 7(3), 665–677. [Link]
-
Florek, E., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3643. [Link]
-
Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
-
Li, X. (2021). LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. MOspace. [Link]
-
Awwad, H. M., et al. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1033-1034, 325-332. [Link]
-
Kaisar, M. A., et al. (2017). Nicotine and cotinine quantification after a 4-week inhalation of electronic cigarette vapors in male and female mice using UPLC-MS/MS. Scientific Reports, 7(1), 1-9. [Link]
-
Byrd, G. D., et al. (2005). Analysis of d0-, d2-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 820(1), 73-80. [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. [Link]
-
Jacob, P., et al. (2002). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 773(1), 91-100. [Link]
-
ResearchGate. (n.d.). Parameters for the analysis of nicotine metabolites and internal standard by LC-Orbitrap. [Link]
-
McGuffey, J. E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Massadeh, A. M., et al. (2014). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Asian Pacific Journal of Cancer Prevention, 15(22), 9637-9643. [Link]
-
Benowitz, N. L., et al. (2002). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Clinical Chemistry, 48(8), 1247-1255. [Link]
-
Gray, N., et al. (2015). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 39(8), 633-641. [Link]
-
Kim, S., et al. (2023). Simultaneous Measurement and Distribution Analysis of Urinary Nicotine, Cotinine, Trans-3′-Hydroxycotinine, Nornicotine, Anabasine, and Total Nicotine Equivalents in a Large Korean Population. Toxics, 11(11), 940. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 258854-74-9 [smolecule.com]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
application of 3-Pyridine-methanol-d4 in environmental sample analysis
Application Notes & Protocols
Topic: Application of 3-Pyridine-methanol-d4 in Environmental Sample Analysis Audience: Researchers, scientists, and drug development professionals.
Guide to Accurate Quantification of 3-Pyridinemethanol in Environmental Matrices Using Stable Isotope-Labeled Internal Standard this compound
Introduction: The Challenge of Trace Analysis in Complex Matrices
The detection and quantification of organic pollutants, such as pyridine derivatives, in environmental samples present significant analytical challenges. 3-Pyridinemethanol (Nicotinyl alcohol) is used as an intermediate in the pharmaceutical and agrochemical industries, leading to its potential release into the environment.[1][2][3] Environmental matrices like soil and water are inherently complex, containing a multitude of compounds that can interfere with analytical measurements. These interferences, collectively known as "matrix effects," can cause unpredictable signal suppression or enhancement in sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), leading to inaccurate quantification.[4][5][6]
To overcome these challenges, the principle of isotope dilution is employed, utilizing a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is an ideal tool for quantitative analysis because it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[7] This guide provides a detailed framework for the application of this compound as a SIL-IS for the robust and accurate analysis of 3-Pyridinemethanol in environmental samples.
The Principle: Why this compound is the Gold Standard
The core advantage of using a SIL-IS like this compound lies in its ability to mimic the behavior of the native analyte (3-Pyridinemethanol) throughout the entire analytical workflow—from extraction and cleanup to chromatographic separation and ionization.[7] Any loss of analyte during sample preparation or any signal fluctuation due to matrix effects will affect both the analyte and the SIL-IS equally.[8] By measuring the response ratio of the analyte to the known concentration of the SIL-IS, these variations are effectively canceled out, ensuring high precision and accuracy.[8][9]
The process relies on adding a precise amount of the SIL-IS to the sample at the very beginning of the preparation procedure.[10] This ensures that the standard is subjected to the same experimental conditions as the native analyte.
Caption: Principle of Isotope Dilution using a SIL-IS.
Physicochemical Properties of this compound
Understanding the properties of the internal standard is crucial for method development.
| Property | Value | Source |
| CAS Number | 258854-74-9 | [11][12][13] |
| Molecular Formula | C₆H₃D₄NO | [11] |
| Molecular Weight | 113.15 g/mol | [11][12] |
| Appearance | Brown oil | [2][12] |
| Solubility | Soluble in Chloroform | [12] |
| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [12] |
Protocol: Quantification of 3-Pyridinemethanol in Water and Soil
This protocol provides a comprehensive methodology for the extraction, cleanup, and analysis of 3-Pyridinemethanol from water and soil samples using this compound as an internal standard, suitable for GC-MS or LC-MS/MS analysis.
Scope
This method is designed for the quantitative determination of 3-Pyridinemethanol in environmental water (e.g., groundwater, wastewater) and soil/sediment samples at trace levels.
Materials and Reagents
-
Standards:
-
3-Pyridinemethanol (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
-
Solvents (HPLC or GC grade):
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Ethyl Acetate
-
Deionized Water (18.2 MΩ·cm)
-
-
Reagents:
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Solid Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase)
-
-
Apparatus:
-
Analytical balance (4-decimal place)
-
Volumetric flasks, pipettes, and syringes
-
Centrifuge and centrifuge tubes (glass or solvent-rinsed polypropylene)
-
Ultrasonic bath
-
Nitrogen evaporator or rotary evaporator
-
Vortex mixer
-
pH meter
-
Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material)
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of 3-Pyridinemethanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C. These solutions are stable for up to 12 months.
-
-
Intermediate Spiking Solution (IS, 10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with methanol.
-
-
Working Calibration Standards (e.g., 1 - 200 ng/mL):
-
Prepare a series of calibration standards by serially diluting the 3-Pyridinemethanol primary stock solution with the appropriate solvent (e.g., methanol or final mobile phase).
-
Fortify each calibration standard with the internal standard (this compound) at a constant concentration (e.g., 50 ng/mL). This ensures the analyte/IS response ratio is calculated correctly.[9]
-
Sample Preparation Workflow
The addition of the internal standard at the earliest stage is critical to account for losses during the entire preparation process.[8][10]
Caption: Sample preparation workflow for water and soil.
4.1. Water Sample Preparation (SPE)
-
Measure 100 mL of the water sample into a glass container.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., to achieve a final concentration of 50 ng/mL).
-
Adjust the sample pH to > 8 with dilute NaOH. This ensures pyridine compounds are in their neutral form for better retention on reversed-phase sorbents.
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., 200 mg polymeric) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent go dry.
-
Load the sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 10 minutes.
-
Elute the analytes with 5-10 mL of methanol or ethyl acetate.
-
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (for LC-MS) or an appropriate solvent (for GC-MS).
-
Filter the final extract through a 0.22 µm syringe filter prior to analysis.
4.2. Soil/Sediment Sample Preparation (Ultrasonic Extraction)
-
Weigh 5 g of the homogenized soil sample into a 50 mL glass centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 10 mL of methanol to the tube and vortex for 1 minute.[1]
-
Place the tube in an ultrasonic bath for 30-40 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 3-6) with another 10 mL of methanol and combine the supernatants.
-
Evaporate the combined extract to near dryness and reconstitute in 1 mL of solvent as described in step 4.1.6.
-
Filter the final extract through a 0.22 µm syringe filter prior to analysis.
Instrumental Analysis
The choice between GC-MS and LC-MS/MS depends on the analyte's properties and available instrumentation. Pyridine compounds are amenable to both techniques.[1][14]
5.1. GC-MS Parameters (Example)
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet: Splitless, 250°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
MS System: Agilent 5977B or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
3-Pyridinemethanol: m/z 109, 80, 79
-
This compound: m/z 113, 84, 82 (Quantifier ions in bold)
-
5.2. LC-MS/MS Parameters (Example)
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
MS/MS System: Sciex 6500 QTRAP or equivalent
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
3-Pyridinemethanol: Q1 110.1 -> Q3 80.1 (Quantifier), Q1 110.1 -> Q3 92.1 (Qualifier)
-
This compound: Q1 114.1 -> Q3 84.1 (Quantifier)
-
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Typical Analytes | Volatile, thermally stable | Polar, non-volatile compounds |
| Matrix Susceptibility | Less prone to ion suppression | Highly susceptible to ion suppression |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio (Area of 3-Pyridinemethanol / Area of this compound) against the concentration of 3-Pyridinemethanol for each calibration standard.
-
Perform a linear regression on the calibration curve. An R² value of >0.995 is typically required.
-
Calculate the peak area ratio for each environmental sample.
-
Determine the concentration of 3-Pyridinemethanol in the sample by interpolating its peak area ratio from the calibration curve.
-
Adjust the final concentration based on the initial sample weight or volume.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is an indispensable strategy for the accurate and precise quantification of 3-Pyridinemethanol in complex environmental samples. This approach effectively compensates for sample loss during preparation and mitigates the variability caused by matrix effects, which is a prerequisite for rugged and reliable analytical methods in environmental monitoring.[10] By following the detailed protocols outlined in this guide, researchers can achieve high-quality, defensible data essential for environmental assessment and regulatory compliance.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. John Points.
- The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC.
- When Should an Internal Standard be Used?.
- ANALYTICAL METHODS for Pyridine.
- Internal Standards - What Are They?
- Analytical Methods for Environmental Samples.
- 3-(Hydroxymethyl)
- 3-Pyridinemethanol. PubChem.
- This compound. LookChem.
- This compound | CAS 258854-74-9. Santa Cruz Biotechnology.
- This compound | CAS 258854-74-9. Chemical-Suppliers.com.
- This compound | 258854-74-9. ChemicalBook.
- 3-Pyridinemethanol | 100-55-0. ChemicalBook.
- Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. PubMed.
- Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- Matrix effects in Phosfolan-methyl analysis
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cas 258854-74-9,this compound | lookchem [lookchem.com]
- 3. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 4. Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioszeparacio.hu [bioszeparacio.hu]
- 11. scbt.com [scbt.com]
- 12. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. This compound | 258854-74-9 [chemicalbook.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Comprehensive Guide to the Mass Spectrometric Detection of 3-Pyridine-methanol-d4 for Advanced Research Applications
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug development and metabolic research, the use of stable isotope-labeled compounds is indispensable for achieving the highest degree of accuracy and precision in quantitative analysis. 3-Pyridine-methanol-d4, a deuterated analog of 3-Pyridinemethanol (also known as nicotinyl alcohol), serves as an exemplary internal standard for mass spectrometry-based bioanalysis. Its structural similarity to various pyridine-containing pharmaceuticals and metabolites makes it a crucial tool for pharmacokinetic and toxicokinetic studies.
This application note provides a comprehensive guide to the sensitive and selective detection of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind the selection of optimal mass spectrometry parameters, offer a detailed, field-proven experimental protocol, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be a robust starting point for the development of validated bioanalytical assays.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | [1] |
| CAS Number | 258854-74-9 | [1][2] |
| Molecular Formula | C₆H₃D₄NO | [1] |
| Molecular Weight | 113.15 g/mol | [1] |
| Appearance | Brown oil | [1] |
| Solubility | Soluble in Chloroform | [1] |
Optimizing Mass Spectrometry Parameters: The "Why"
The heart of a successful LC-MS/MS method lies in the careful selection and optimization of mass spectrometry parameters. Here, we explain the causality behind our experimental choices for the analysis of this compound.
Ionization Mode Selection: Electrospray Ionization (ESI) in Positive Mode
Given the presence of a basic pyridine nitrogen atom, this compound is readily protonated. Electrospray Ionization (ESI) is the preferred ionization technique as it is particularly well-suited for polar and ionizable molecules.[3][4] Operating in the positive ion mode will facilitate the formation of the protonated molecule, [M+H]⁺.
While Atmospheric Pressure Chemical Ionization (APCI) can also be used for pyridine-containing compounds, ESI generally provides better sensitivity for molecules that are already partially ionized in solution.[5][6]
Precursor Ion Selection: The Protonated Molecule [M+H]⁺
In positive ESI mode, this compound is expected to predominantly form a protonated molecule by accepting a proton, resulting in an ion with a mass-to-charge ratio (m/z) of 114.1. This [M+H]⁺ ion is stable and abundant, making it an ideal precursor ion for tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode.
Product Ion Selection and Fragmentation Pattern
Collision-Induced Dissociation (CID) of the precursor ion (m/z 114.1) in the collision cell of the mass spectrometer will induce fragmentation, generating characteristic product ions. Based on the known fragmentation of the non-deuterated 3-Pyridinemethanol[7], we can predict the fragmentation of the d4-labeled analog. The primary fragmentation pathway involves the loss of the hydroxymethyl group.
For a robust MRM method, we select at least two product ions: a quantifier (typically the most abundant and stable fragment) and a qualifier (another specific fragment) to ensure selectivity and confirm the identity of the analyte.[8]
-
Predicted Quantifier Ion: Loss of H₂O (from the methanolic OH and a deuterium from the ring) leading to a fragment of m/z 95.1.
-
Predicted Qualifier Ion: Loss of the CD₂OH group leading to a fragment of m/z 80.1.
The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards, providing an additional layer of confirmation.
Collision Energy Optimization
The collision energy (CE) is a critical parameter that dictates the efficiency of fragmentation. Insufficient CE will result in poor fragmentation and low signal intensity, while excessive CE can lead to extensive fragmentation and the loss of specific product ions. The optimal CE is instrument-dependent and must be determined empirically for each MRM transition.[9] A good starting point for small molecules is to perform a CE ramp experiment for each precursor-product pair and identify the voltage that yields the maximum product ion intensity.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of this compound in a biological matrix, such as human plasma.
Sample Preparation: Protein Precipitation
This method is rapid, straightforward, and generally effective for removing the majority of proteins from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the desired concentration of this compound (as an internal standard if quantifying the non-deuterated analog).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is suitable for retaining and separating the polar, aromatic this compound.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |
Mass Spectrometry (MS) Method
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation and Visualization
Table of Optimized Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Starting Point) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Starting Point) |
| This compound | 114.1 | 95.1 | 15 | 80.1 | 25 |
Note: Collision energies are highly instrument-dependent and should be empirically optimized.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
This application note provides a robust and scientifically grounded framework for the detection and quantification of this compound using LC-MS/MS. By understanding the rationale behind parameter selection and following the detailed experimental protocol, researchers can establish a sensitive, selective, and reliable analytical method. The principles and practices outlined here are readily adaptable to various research applications, particularly in the fields of drug metabolism and pharmacokinetics, where the use of deuterated internal standards is paramount for data integrity.
References
-
Chemical-Suppliers. (n.d.). This compound | CAS 258854-74-9. Retrieved from [Link]
-
PubMed. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. Retrieved from [Link]
-
PubMed. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Retrieved from [Link]
-
BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. Retrieved from [Link]
-
PubMed. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Retrieved from [Link]
-
PubMed. (n.d.). Achieving a 35-Plex Tandem Mass Tag Reagent Set through Deuterium Incorporation. Retrieved from [Link]
-
Skyline. (n.d.). Collision Energy Optimization. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
Shimadzu. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]
-
OSHA. (n.d.). Pyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. Retrieved from [Link]
-
MDPI. (2022). Atmospheric-pressure Chemical Ionization. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Atmospheric Pressure Chemical Ionization Source. 1. Ionization of Compounds in the Gas Phase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methanol-D4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Pyridine Methanol-d4. Retrieved from [Link]
-
Agilent. (2015). Analysis of Multipesticide Residues in Tobacco. Retrieved from [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals. Retrieved from [Link]
- Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS | MDPI [mdpi.com]
- 4. waters.com [waters.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. gcms.cz [gcms.cz]
- 9. skyline.ms [skyline.ms]
Application Note: High-Precision Quantification in Bioanalysis using 3-Pyridine-methanol-d4 for Calibration Curve Construction
Abstract
This technical guide provides a comprehensive protocol for the creation of robust and accurate calibration curves for the quantification of analytes in complex biological matrices using 3-Pyridine-methanol-d4 as an internal standard (IS). This document is intended for researchers, scientists, and drug development professionals engaged in bioanalysis utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, provide step-by-step protocols for standard preparation and sample analysis, and adhere to the principles of bioanalytical method validation as outlined by major regulatory bodies.
Introduction: The Imperative for Accuracy in Bioanalysis
In drug development, the precise measurement of drug and metabolite concentrations in biological fluids is fundamental to understanding pharmacokinetics, assessing efficacy, and ensuring safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative bioanalysis due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological matrices can lead to variations in sample preparation and instrumental response, a phenomenon known as the "matrix effect".[2]
To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow.[3] An ideal IS mimics the physicochemical properties of the analyte of interest, thereby experiencing similar effects during extraction, chromatography, and ionization.[4] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the most effective choice.[2][4] this compound, a deuterated analog of 3-Pyridine-methanol, serves as an excellent IS for its parent compound and structurally related molecules. Its near-identical chemical behavior and distinct mass-to-charge ratio (m/z) allow for reliable correction of analytical variability.[3]
This application note will guide the user through the theory and practice of constructing a reliable calibration curve using this compound, a critical step in any quantitative bioanalytical method.
Foundational Principles: Why this compound is an Effective Internal Standard
The selection of an appropriate internal standard is a critical decision in method development. This compound (CAS No: 258854-74-9) possesses several key attributes that make it a superior choice for quantitative LC-MS/MS analysis.[5][6][7][8][9][10]
-
Co-elution and Similar Ionization: Due to its structural identity with the non-labeled analyte, this compound will co-elute from the liquid chromatography (LC) column.[3] This ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time, allowing for effective normalization of the signal.[2]
-
Mass Differentiation: The incorporation of four deuterium atoms provides a sufficient mass shift to distinguish the IS from the analyte in the mass spectrometer, preventing cross-talk between the two signals.[3]
-
Chemical Inertness: Deuterium substitution does not significantly alter the chemical properties of the molecule, ensuring that it behaves identically to the analyte during sample extraction and processing.[1]
The overarching goal of using an internal standard is to establish a consistent ratio of the analyte's response to the IS's response across a range of known concentrations. This ratio is then used to construct a calibration curve, which serves as the basis for quantifying the analyte in unknown samples.[11][12][13][14][15]
Experimental Protocols
Materials and Reagents
-
Analyte of interest (e.g., 3-Pyridine-methanol)
-
This compound (Internal Standard)
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid (or other appropriate mobile phase modifier)
-
Control biological matrix (e.g., human plasma, rat urine)
Preparation of Stock and Working Solutions
Accuracy in the preparation of stock and working solutions is paramount for a valid calibration curve. All solutions should be prepared in a laboratory with controlled temperature and using calibrated pipettes and balances.
Protocol 3.2.1: Stock Solution Preparation
-
Analyte Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of the analyte reference standard and dissolve it in a known volume of an appropriate solvent (e.g., methanol) to achieve the target concentration.
-
Internal Standard Primary Stock Solution (e.g., 1 mg/mL): Similarly, prepare a primary stock solution of this compound.
-
Analyte Working Stock Solution (e.g., 100 µg/mL): Dilute the analyte primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a working stock solution.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust signal in the mass spectrometer after being added to the samples.[16]
Calibration Curve and Quality Control Sample Preparation
The calibration curve is constructed by analyzing a series of standards with known analyte concentrations and a constant concentration of the internal standard.[11][17] Quality control (QC) samples are prepared independently to assess the accuracy and precision of the method.[18]
Protocol 3.3.1: Preparation of Calibration Standards and QCs
-
Serial Dilution: Perform a serial dilution of the analyte working stock solution to prepare a series of calibration standards at different concentration levels.
-
Spiking: Spike a known volume of each calibration standard and QC solution into a fixed volume of the biological matrix.
-
Internal Standard Addition: Add a constant volume of the internal standard working solution to every calibration standard, QC sample, and unknown sample.
Table 1: Example Calibration Curve and QC Sample Concentrations
| Sample Type | Analyte Concentration (ng/mL) |
| Blank | 0 |
| LLOQ | 1 |
| CAL 2 | 5 |
| CAL 3 | 10 |
| CAL 4 | 50 |
| CAL 5 | 100 |
| CAL 6 | 500 |
| ULOQ | 1000 |
| Low QC | 3 |
| Mid QC | 75 |
| High QC | 750 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CAL: Calibration Standard; QC: Quality Control
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 3.4.1: Protein Precipitation (Example)
-
To 100 µL of the spiked matrix sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Instrumental Analysis and Data Processing
LC-MS/MS Conditions
The specific LC-MS/MS parameters will need to be optimized for the analyte of interest. Below are general starting conditions.
-
LC Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small percentage of formic acid.[19]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for pyridine compounds.[20][21]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor-to-product ion transitions for both the analyte and this compound must be determined.
Data Processing and Calibration Curve Construction
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard for each calibration standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard.
-
Calibration Curve Plotting: Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria: The calibration curve should meet predefined acceptance criteria, typically a correlation coefficient (r²) of ≥ 0.99 and back-calculated concentrations of the standards within ±15% of the nominal value (±20% at the LLOQ).[17][18]
Visualizing the Workflow
The following diagrams illustrate the key workflows in creating and utilizing a calibration curve with an internal standard.
Caption: Workflow for Calibration Standard Preparation and Analysis.
Caption: Role of the Internal Standard in Correcting for Variability.
Regulatory Context and Method Validation
The principles and protocols described in this application note are in alignment with the guidelines for bioanalytical method validation issued by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][22][23][24][25][26][27][28][29] A full method validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[22][24] This includes assessing selectivity, accuracy, precision, matrix effect, and the stability of the analyte and internal standard.[17][22]
Conclusion
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern quantitative bioanalysis. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can construct accurate and reliable calibration curves. This ensures the generation of high-quality data that is essential for making critical decisions in drug development and other scientific research. The robustness of this approach minimizes the impact of analytical variability, leading to more precise and trustworthy results.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 223–230. Retrieved from [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Pharmaffiliates. Retrieved from [Link]
-
Lochmüller, C. H., Hill, W. B., Jr., Porter, R. M., Hangac, H. H., Culberson, C. F., & Ryall, R. R. (1983). Separation of Lichen Metabolites, Pyridine Derivatives, and Pyrimidine Bases Using Microbore, Reversed-phase LC. Journal of Chromatographic Science, 21(10), 458–462. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 1.5: Calibration of Instrumental Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68(2), 205. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. Retrieved from [Link]
-
PubMed. (1983). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Environics, Inc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Unichrom. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Unichrom. Retrieved from [Link]
-
LCGC. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 258854-74-9. Chemical-Suppliers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Internal Standard Calibration. U.S. Environmental Protection Agency. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Royal Society of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. ResearchGate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Retrieved from [Link]
-
PubMed. (1987). Gas chromatographic separation of substituted pyridines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Retrieved from [Link]
-
Semantic Scholar. (1951). Paper Chromatography of Pyridine Derivatives. Semantic Scholar. Retrieved from [Link]
-
RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health. Retrieved from [Link]
-
RPubs. (2023). Use of Internal Standard in LC-MS/MS Method. RPubs. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. aptochem.com [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 258854-74-9 [chemicalbook.com]
- 7. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. scbt.com [scbt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. environics.com [environics.com]
- 13. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. azdhs.gov [azdhs.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Making sure you're not a bot! [mostwiedzy.pl]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 29. bioanalysisforum.jp [bioanalysisforum.jp]
Application Note & Protocol: Preparation of High-Purity Stock and Working Solutions of 3-Pyridine-methanol-d4
Introduction
3-Pyridine-methanol-d4 is a deuterated analog of 3-Pyridinemethanol, commonly employed as an internal standard (IS) in quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of stable isotopes provides a standard that is chemically identical to the analyte but mass-shifted, allowing for precise correction of variability during sample preparation and analysis.[1][2][3] The accuracy and reliability of the resulting analytical data are fundamentally dependent on the precise and accurate preparation of the stock and working solutions of this internal standard.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing solutions of this compound. The protocols herein are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility.
Part 1: Pre-Protocol Considerations & Safety
A thorough understanding of the physicochemical properties and safety requirements of the compound is paramount before any laboratory work commences.
Physicochemical Properties of this compound
Summarizing the key properties of the standard ensures it is handled and stored under optimal conditions to maintain its integrity.
| Property | Value | Source(s) |
| Chemical Name | 3-Pyridine-2,4,5,6-d4-methanol | [4][5] |
| CAS Number | 258854-74-9 | [4][6][7] |
| Molecular Formula | C₆H₃D₄NO | [4][7][8] |
| Molecular Weight | 113.15 g/mol | [4][7][8] |
| Appearance | Brown Oil | [4][5][8][9] |
| Solubility | Soluble in Chloroform.[4][6][9] Also soluble in other organic solvents like Methanol and Acetonitrile (by structural analogy). | |
| Storage | 2-8°C, under an inert atmosphere.[5] Deuterated compounds can be hygroscopic.[10][11] |
Required Materials and Equipment
-
This compound (as supplied)
-
High-purity solvents (e.g., LC-MS grade Methanol, Acetonitrile, Chloroform)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[12]
-
Calibrated precision pipettes (e.g., P20, P200, P1000) and appropriate tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Amber glass vials with PTFE-lined screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for the d4 variant is not widely available, the SDS for the non-deuterated parent compound, 3-Pyridinemethanol, serves as a crucial reference.
-
Hazard Classification: The parent compound is considered hazardous, with warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[13]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][13] Recommended storage temperature for the deuterated compound is refrigerated (2-8°C).[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Part 2: Protocol for Stock Solution Preparation (1 mg/mL)
The stock solution is the cornerstone of all subsequent dilutions. Its accuracy dictates the accuracy of all calibrators, quality controls, and samples. The primary objective is to dissolve a precisely weighed amount of the standard in a specific volume of solvent to achieve a known, high concentration.
Step-by-Step Methodology
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture, which is critical for hygroscopic compounds and can compromise the integrity of the standard.[10][11]
-
Weighing:
-
Tare a clean, dry weighing vessel on a calibrated analytical balance.
-
Carefully weigh approximately 1 mg of this compound. It is not necessary to weigh exactly 1.00 mg; it is more important to accurately record the actual mass weighed.[12]
-
Record the exact mass to the nearest 0.01 mg (e.g., 1.05 mg).
-
-
Dissolution:
-
Quantitatively transfer the weighed standard to a 1.0 mL Class A volumetric flask. This can be achieved by first dissolving the oil in a small amount of the chosen solvent (e.g., Methanol) in the weighing vessel and transferring the solution to the flask.
-
Rinse the weighing vessel multiple times with small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure all of the standard is transferred.[14]
-
-
Solubilization and Volume Adjustment:
-
Add the solvent to the flask until it is approximately 70-80% full.
-
Cap the flask and vortex for 30-60 seconds to dissolve the compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the flask.
-
-
Homogenization & Storage:
-
Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the final stock solution to a pre-labeled amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with:
-
Compound Name: this compound Stock
-
Exact Concentration (calculated below)
-
Solvent Used
-
Preparation Date
-
Preparer's Initials
-
Expiry Date (e.g., 6 months from preparation, stability dependent)
-
-
Concentration Calculation
Use the exact weight to calculate the precise concentration.
-
Formula: Concentration (mg/mL) = Mass of Standard (mg) / Volume of Flask (mL)
-
Example: If 1.05 mg was weighed and dissolved in a 1.0 mL flask, the concentration is 1.05 mg/mL.
Experimental Workflow: Stock Solution Preparation```dot
Caption: Serial dilution workflow from stock to working solutions.
Part 4: Ensuring Protocol Integrity & Trustworthiness
A protocol is only as reliable as its validation systems. The following checks ensure the integrity of the prepared solutions.
-
Solubility Verification: After preparation, visually inspect all solutions against a bright light source. The solution should be clear, colorless (or the inherent color of the compound), and free of any particulate matter. Any cloudiness or visible particles indicate incomplete dissolution or precipitation, and the solution should be discarded.
-
Stability and Storage: Deuterated compounds, especially those with labile protons, can be susceptible to H-D exchange with atmospheric moisture. [10][11]Storing solutions tightly capped, under an inert atmosphere (if possible), and at reduced temperatures (2-8°C) minimizes both chemical degradation and isotopic dilution. [10][11][15]Short-term working solutions should be prepared fresh from the stock solution to ensure accuracy.
-
Concentration Verification: For regulated or high-stakes analyses, orthogonal verification of the stock solution concentration is recommended. Techniques like quantitative NMR (qNMR) can provide an independent confirmation of the concentration without the need for a separate reference standard. Alternatively, UV-Vis spectrophotometry can be used if the compound has a suitable chromophore and a reference spectrum is available.
Conclusion
The meticulous preparation of stock and working solutions of this compound is a foundational requirement for generating high-quality, reproducible, and defensible data in quantitative LC-MS analyses. By adhering to the principles of accurate measurement, quantitative transfer, proper handling, and validated storage conditions outlined in this guide, researchers can ensure the integrity of their internal standards and, by extension, the confidence in their final analytical results.
References
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 258854-74-9. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
Study.com. (n.d.). Serial Dilution | Definition, Purpose & Calculation. Retrieved from [Link]
-
RayBiotech. (2023, July 10). How to Calculate Dilution Factors & Prepare Serial Dilutions [Video]. YouTube. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-207. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Pyridine Methanol-d4. Retrieved from [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]
-
Reddit. (2023, October 2). How to make a Internal Standard mix.... Retrieved from [Link]
-
CBU. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Buy this compound | 258854-74-9 [smolecule.com]
- 9. usbio.net [usbio.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. fishersci.com [fishersci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with 3-Pyridine-methanol-d4 in LC-MS Analysis
Welcome to the technical support center for addressing matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a special focus on the application of 3-Pyridine-methanol-d4 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during quantitative bioanalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Troubleshooting Guide: Overcoming Matrix Effect-Related Issues
This section addresses specific problems you may encounter during your LC-MS experiments.
Q: My analyte signal is significantly lower in matrix samples compared to my standards in neat solvent. What's causing this and how can I fix it?
A: This phenomenon is a classic sign of ion suppression , a major type of matrix effect.[1][2] It occurs when co-eluting endogenous components from your sample matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][3][4] This competition for charge or disruption of the droplet evaporation process leads to a decreased signal for your analyte, compromising sensitivity and accuracy.[3][5]
Immediate Troubleshooting Steps:
-
Sample Dilution: A straightforward initial approach is to dilute your sample extract.[6] This reduces the concentration of interfering matrix components. However, this is only feasible if your analyte concentration is high enough to remain above the limit of quantification after dilution.[5]
-
Optimize Sample Preparation: Your current sample preparation may not be effectively removing interfering components. Consider these more rigorous techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating your analyte while removing a significant portion of the matrix.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting pH and solvent polarity to selectively extract your analyte and leave interfering substances behind.[7]
-
Phospholipid Removal Plates/Cartridges: If you are working with plasma or serum, phospholipids are a common cause of ion suppression.[7][8] Specific sample preparation products are designed to deplete these molecules.[8][9]
-
The Gold Standard Solution: Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most robust solution is to use a stable isotope-labeled internal standard, such as This compound .[10][11][12]
-
Why it Works: A SIL-IS is chemically almost identical to the analyte, meaning it will co-elute and experience the same degree of ion suppression.[11][13] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized, leading to accurate quantification.[1][10] this compound is a suitable internal standard for 3-Pyridine-methanol and structurally similar analytes due to its similar physicochemical properties.[14][15][16][17]
Q: I'm observing inconsistent and irreproducible results for my QC samples. Could this be a matrix effect?
A: Yes, inconsistent results are a hallmark of variable matrix effects between different samples. The composition of a biological matrix can vary significantly from one individual or lot to another, leading to different degrees of ion suppression or enhancement for your analyte.[4] This variability will directly impact the accuracy and precision of your assay.[18][19]
Troubleshooting Workflow:
-
Confirm with a Matrix Effect Study: You need to quantitatively assess the matrix effect. The post-extraction addition experiment is the industry standard for this.[5][20][21] See the detailed protocol in the "Experimental Protocols" section below.
-
Implement this compound: As your internal standard, this compound will co-elute with the analyte and experience the same sample-to-sample variations in matrix effects.[10][22] This co-behavior allows for the normalization of these variations, significantly improving reproducibility.
-
Chromatographic Optimization: If you still observe issues, it's possible your analyte is eluting in a "dirty" region of the chromatogram where many matrix components are present. Modifying your LC gradient, mobile phase composition, or even the column chemistry can shift your analyte's retention time to a cleaner region, minimizing interference.[1][13]
Q: My deuterated internal standard, this compound, shows a slight retention time shift compared to my analyte. Is this a problem?
A: A slight retention time shift between a deuterated internal standard and the analyte can sometimes occur, a phenomenon known as an "isotopic effect".[23] While ideally, they should co-elute perfectly, a small, consistent shift is often manageable. However, it can become a problem if the shift is significant enough to cause differential matrix effects.[13][23]
Visualizing the Problem and Solution:
Caption: Differential vs. ideal co-elution with an ion suppression zone.
Assessment and Mitigation:
-
Post-Column Infusion: This experiment can help you visualize the regions of ion suppression in your chromatogram.[5][13][21] By infusing a constant stream of your analyte and internal standard post-column while injecting a blank matrix extract, you can see if the retention time shift causes one compound to be more affected by suppression than the other.
-
Chromatographic Adjustments: Minor changes to the mobile phase composition or temperature can sometimes reduce the isotopic separation.
-
Use of ¹³C or ¹⁵N Labeled Standards: In cases where deuterium labeling leads to significant chromatographic shifts, internal standards labeled with heavier isotopes like ¹³C or ¹⁵N are preferred as they are less likely to exhibit this effect.[13][23] However, deuterated standards like this compound are widely used and generally effective.[23]
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS? A: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][4][20] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[19][21][24] These effects are a major source of inaccuracy and imprecision in quantitative LC-MS analysis.[5][18]
Q2: Why is a deuterated internal standard like this compound considered the "gold standard" for mitigating matrix effects? A: A deuterated internal standard is considered the gold standard because it is chemically and structurally almost identical to the analyte.[10][11] This near-identical nature ensures that it behaves in the same way during sample preparation, chromatography, and ionization.[11][25] Any signal suppression or enhancement experienced by the analyte will be mirrored by the deuterated internal standard.[1][10] The ratio of their signals remains constant, thus correcting for the matrix effect and leading to highly accurate and reliable quantification.[1]
Q3: When should I add the this compound internal standard to my samples? A: The internal standard should be added at the very beginning of the sample preparation process.[11][22] This ensures that it compensates not only for variations in ionization (matrix effects) but also for any analyte loss during extraction, evaporation, and reconstitution steps.
Q4: Can I completely eliminate matrix effects? A: While you can significantly minimize matrix effects through extensive sample cleanup and chromatographic separation, completely eliminating them is often not practical or possible, especially with complex biological matrices.[5][7] Therefore, the most effective strategy is to compensate for these effects using a suitable internal standard like this compound.[20]
Q5: Are there regulatory guidelines regarding the assessment of matrix effects? A: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that mandate the evaluation of matrix effects.[21][26][27][28][29] These guidelines typically require assessing the matrix effect in at least six different lots of the biological matrix to ensure the method is robust and reliable across different sample sources.[27][30]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.[5][20]
Objective: To quantitatively measure the impact of the matrix on the analyte's signal.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
Analyte stock solution
-
This compound (Internal Standard) stock solution
-
Neat solvent (matching the final extract composition)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the neat solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spike): Process blank matrix samples through your entire extraction procedure. In the final step, spike the resulting extract with the analyte and this compound to the same concentration as in Set A.[31]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and this compound before the extraction procedure. Process these samples as you would an actual study sample.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized MF:
-
Analyte/IS Ratio (Set B) = (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)
-
Analyte/IS Ratio (Set A) = (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)
-
IS-Normalized MF = Ratio (Set B) / Ratio (Set A)
-
The IS-Normalized MF should be close to 1.0, demonstrating that the internal standard is effectively compensating for the matrix effect.[20]
-
-
Data Presentation:
| Sample Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | 1,500,000 | 950,000 | 0.63 | 1.01 |
| Lot 2 | 1,520,000 | 890,000 | 0.59 | 0.99 |
| Lot 3 | 1,490,000 | 1,010,000 | 0.68 | 1.02 |
| ... | ... | ... | ... | ... |
Protocol 2: Workflow for Using this compound as an Internal Standard
This workflow outlines the standard procedure for incorporating a deuterated internal standard into your quantitative analysis.
Caption: Standard workflow for quantitative analysis using an internal standard.
References
-
An overview of matrix effects in liquid chromatography-mass spectrometry. Taylor & Francis Online. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
An overview of matrix effects in liquid chromatography-mass spectrometry. PubMed. [Link]
-
Understanding the Properties of Nicotinyl Alcohol (3-Pyridinemethanol). Geshem. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
-
3-Pyridinemethanol. PubChem. [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. NIH. [Link]
-
3-Pyridine Methanol-d4. Pharmaffiliates. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. selectscience.net [selectscience.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. myadlm.org [myadlm.org]
- 14. nbinno.com [nbinno.com]
- 15. Buy this compound | 258854-74-9 [smolecule.com]
- 16. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. m.youtube.com [m.youtube.com]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. fda.gov [fda.gov]
- 28. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 29. resolvemass.ca [resolvemass.ca]
- 30. fda.gov [fda.gov]
- 31. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for 3-Pyridine-methanol-d4
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shape, specifically peak tailing, during the analysis of 3-Pyridine-methanol-d4 and other structurally related basic compounds via High-Performance Liquid Chromatography (HPLC). The principles and protocols outlined herein are designed to be broadly applicable to the challenges posed by polar basic analytes.
Frequently Asked Questions (FAQs)
Q1: My chromatogram for this compound shows a tailing peak. What is the most probable cause?
A1: The most common reason for peak tailing with basic analytes like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic nitrogen atom in the pyridine ring can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[1][4][5] This interaction provides an additional retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in an asymmetric, tailing peak.[1][3] These unwanted interactions are particularly prominent when the mobile phase pH is above 3, as the silanol groups become ionized (SiO⁻).[1][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For a basic analyte like this compound (a derivative of pyridine with a pKa around 5.2-6), the pH of the mobile phase dictates both the ionization state of the analyte and the surface charge of the silica-based stationary phase.[6]
-
At low pH (e.g., pH < 3): The residual silanol groups on the stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the protonated, positively charged pyridine ring.[7][8] This leads to improved peak symmetry.
-
At mid-range pH (e.g., pH 3-7): A significant portion of the silanol groups are ionized (SiO⁻), leading to strong electrostatic interactions with the protonated analyte, which is a primary cause of peak tailing.[4][5]
-
Operating near the analyte's pKa: This can lead to the co-existence of both ionized and neutral forms of the analyte, resulting in peak broadening or splitting.[4]
Therefore, controlling the mobile phase pH is a crucial first step in troubleshooting poor peak shape.
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing Despite Initial pH Adjustments
If you have already attempted to lower the mobile phase pH and are still observing peak tailing, a more systematic approach is required. The following guide will walk you through a logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak shape.
-
Verify and Adjust pH:
-
Action: Prepare a fresh aqueous portion of your mobile phase. Using a calibrated pH meter, ensure the pH is between 2.5 and 3.0.[7][8] Use an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.
-
Rationale: A low pH ensures that the silanol groups on the stationary phase are protonated and not ionized, which minimizes the secondary ionic interactions with the basic analyte.[1][7]
-
-
Incorporate a Buffer:
-
Action: If not already present, add a buffer to your mobile phase at a concentration of 10-20 mM.[7] Common choices for low pH applications include phosphate or formate buffers.
-
Rationale: A buffer resists small changes in pH that can occur upon sample injection, leading to more stable and reproducible retention times and peak shapes.[4][9]
-
-
Use a Competing Base:
-
Action: Add a small concentration (e.g., 5 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[7]
-
Rationale: The competing base is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from the analyte.[7][10] This reduces the opportunity for secondary interactions that cause tailing. Note that this approach can shorten column lifetime.[7]
-
-
Consider Ion-Pairing Reagents:
-
Action: For more challenging separations, consider adding an ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) to the mobile phase.[10][11][12]
-
Rationale: The hydrophobic tail of the ion-pairing reagent adsorbs to the reversed-phase stationary phase, while its charged headgroup remains in the mobile phase.[11] This creates an ion-exchange surface that can form a neutral ion pair with the charged analyte, improving its retention and peak shape.[13][14]
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Mobile Phase pH | 4.5 | 2.7 | To protonate silanol groups and minimize secondary interactions.[7][8] |
| Buffer | None | 20 mM Ammonium Formate | To maintain a stable pH for reproducible results.[4][9] |
| Additive | None | 5 mM Triethylamine (TEA) | To act as a silanol suppressor and improve peak shape.[7] |
Table 1: Example Mobile Phase Optimization Parameters
Issue 2: Peak Shape Problems Persist After Mobile Phase Optimization
If you have thoroughly optimized your mobile phase and still face peak shape issues, the problem may lie with your column, your HPLC system, or the fundamental separation mode.
Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.
-
Use High-Purity, End-Capped Columns: Older columns, often referred to as "Type A" silica, have higher metal content and more active silanol groups.[3][7] Modern "Type B" silica columns are much higher in purity and are extensively end-capped. End-capping involves chemically bonding a small, non-polar group (like trimethylsilyl) to the residual silanol groups, effectively shielding them.[1][5]
-
Consider Polar-Embedded or Positively Charged Surface Columns:
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from the silica surface.[4]
-
Positively Charged Surfaces: Some modern columns incorporate a positive charge on the stationary phase surface. This creates a slight electrostatic repulsion with protonated basic analytes, which can significantly improve peak shape, especially with simple, MS-friendly mobile phases like 0.1% formic acid.[10]
-
-
Check for Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2][4] Use narrow-bore tubing (e.g., 0.005" ID) to minimize this effect.
-
Inspect for Column Voids or Blocked Frits: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to poor peak shape for all analytes.[8][15] This can sometimes be resolved by back-flushing the column. If the problem persists, the column may need to be replaced.[15]
For highly polar compounds like this compound that are poorly retained or exhibit poor peak shape in reversed-phase, HILIC is an excellent alternative.[16][17][18]
-
Principle: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[19] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[18]
-
Advantages for this compound:
Caption: Interaction mechanism leading to peak tailing.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- National Institutes of Health (NIH). (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Crawford Scientific. The Theory of HPLC Column Chemistry.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (2017, September 7). Improve Performance of Strongly Basic Molecules.
- LCGC International. Hydrophilic Interaction Chromatography.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- BenchChem. Addressing poor peak shape in tryptamine chromatography.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
- Wikipedia. Hydrophilic interaction chromatography.
- ResearchGate. (2025, August 7). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.
- Restek. An Rxi-5ms column provides the most symmetric peak for the basic compound pyridine.
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Scharlab. Ion pair chromatography reagents.
- Sigma-Aldrich. High performance liquid chromatography column for pyridine analysis.
- Agilent. (2023, August 10). Why it matters and how to get good peak shape.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis.
- Chemical-Suppliers. This compound | CAS 258854-74-9.
- Element Lab Solutions. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ChemicalBook. 3-Pyridinemethanol CAS#: 100-55-0.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- PubChem. 3-Pyridinemethanol.
- Santa Cruz Biotechnology. This compound (CAS 258854-74-9).
- ChemicalBook. (2023, May 20). This compound | 258854-74-9.
- ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. phenomenex.com [phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. itwreagents.com [itwreagents.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Collision Energy for 3-Pyridine-methanol-d4 Fragmentation
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyridine-methanol-d4. The focus is on optimizing collision energy for robust and sensitive fragmentation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it a critical parameter in MS/MS experiments?
A1: Collision energy (CE) is the kinetic energy imparted to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation.[1] This process, known as collision-induced dissociation (CID), occurs when the precursor ion collides with an inert gas (e.g., argon or nitrogen). The amount of energy transferred during these collisions determines the extent of fragmentation.
Optimizing collision energy is crucial for several reasons:
-
Maximizing Signal Intensity: Each precursor-to-product ion transition has an optimal collision energy that produces the most abundant signal.[2] Using a suboptimal CE can lead to weak signals and poor sensitivity.
-
Ensuring Specificity: By carefully selecting the collision energy, you can favor the formation of specific, diagnostic fragment ions, which is critical for accurate quantification and identification, especially in complex matrices.
-
Controlling Fragmentation: Insufficient CE will result in poor fragmentation, while excessive CE can lead to over-fragmentation, where the desired product ion is further broken down into smaller, less specific ions.[1]
Q2: How does deuterium labeling in this compound affect its fragmentation compared to the unlabeled compound?
A2: The four deuterium atoms on the methanol group of this compound will increase the mass of the precursor ion and any fragment ions that retain this group. The primary fragmentation pathways are expected to be similar to the unlabeled analog, but the resulting m/z values will be shifted.
The most common fragmentation patterns for alcohols are α-cleavage (breaking the bond next to the carbon bearing the hydroxyl group) and the loss of a water molecule.[3][4] For 3-Pyridine-methanol, the precursor ion is protonated at the pyridine nitrogen.
Based on the MS/MS data for unlabeled 3-Pyridine-methanol (precursor m/z 110.06), we can predict the fragmentation for this compound (precursor m/z 114.08).
| Precursor Ion (m/z) | Proposed Fragment Ion | Unlabeled Product Ion (m/z) | Deuterated Product Ion (m/z) | Change in m/z |
| 110.06 | [M+H - H₂O]⁺ | 92.05 | 94.07 | +2 |
| 110.06 | [M+H - H₂O - H]⁺ | 91.04 | 93.06 | +2 |
| 110.06 | [Pyridine]⁺ | 79.04 | 79.04 | 0 |
It is important to note that the stability of deuterated compounds can sometimes differ from their non-deuterated counterparts, which may slightly alter the optimal collision energy.[5]
Q3: I am not seeing the expected product ions for this compound. What are the common causes?
A3: There are several potential reasons for not observing the expected product ions:
-
Incorrect Precursor Ion Selection: Double-check that the mass of the precursor ion being isolated in the first quadrupole (Q1) is correct for the protonated this compound ([M+H]⁺ at m/z 114.08).
-
Suboptimal Collision Energy: The collision energy may be too low to induce fragmentation or too high, causing over-fragmentation. A systematic optimization of the collision energy is necessary.
-
Source Conditions: Poor ionization in the ESI source can lead to a weak precursor ion signal, which in turn will result in weak or non-existent product ion signals. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[6]
-
Compound Instability: Although unlikely for this compound, in-source fragmentation or degradation could be occurring.
-
Instrumental Issues: Ensure the mass spectrometer is properly calibrated and tuned. Check for any leaks in the collision cell gas line.[7]
Q4: How do I systematically optimize the collision energy for my MRM transitions?
A4: A systematic approach is crucial for determining the optimal collision energy for each Multiple Reaction Monitoring (MRM) transition. The general workflow involves infusing a standard solution of this compound into the mass spectrometer and acquiring data across a range of collision energy values.
A detailed protocol is provided in Section III: Experimental Protocol for Collision Energy Optimization . The goal is to create a collision energy ramp and monitor the intensity of each product ion to find the energy that yields the maximum signal.[1] This process can often be automated using the instrument's control software.[8]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Precursor Ion | 1. Poor ionization efficiency.2. Incorrect mobile phase composition.3. Sample degradation.4. Instrument not properly tuned. | 1. Optimize ESI source parameters (capillary voltage, gas flows, temperature).2. Ensure the mobile phase pH is suitable for protonating the pyridine nitrogen.3. Prepare a fresh sample solution.4. Perform a system tune and calibration.[9] |
| Low or No Signal for Product Ions | 1. Suboptimal collision energy.2. Low precursor ion intensity.3. Incorrect MRM transition settings. | 1. Perform a collision energy optimization experiment (see protocol below).2. Address precursor ion signal issues first.3. Verify the precursor and product m/z values in your acquisition method. |
| High Background Noise | 1. Contaminated mobile phase or sample.2. Leaks in the LC or MS system.3. Dirty ion source or optics. | 1. Use high-purity solvents and prepare fresh mobile phases.2. Check for leaks in all fittings and connections.3. Clean the ion source and ion optics according to the manufacturer's guidelines.[7] |
| Inconsistent Signal Intensity | 1. Unstable spray in the ESI source.2. Fluctuations in collision cell gas pressure.3. Matrix effects from the sample. | 1. Check the spray needle for blockages and ensure a consistent spray.2. Verify the collision gas supply and pressure.3. If using LC-MS/MS, ensure adequate chromatographic separation from interfering matrix components. |
| Unexpected Fragment Ions | 1. In-source fragmentation.2. Presence of impurities or co-eluting compounds.3. Isotopic interference. | 1. Reduce the source temperature or fragmentor/cone voltage.2. Check the purity of your standard and the specificity of your chromatography.3. Ensure that the precursor isolation window is not too wide. |
III. Experimental Protocol for Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Infusion pump
-
Tandem mass spectrometer with an ESI source
Procedure:
-
Prepare a Working Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the Solution: Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Source Parameters: Tune the ESI source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to achieve a stable and maximal signal for the protonated precursor ion ([M+H]⁺ at m/z 114.08).
-
Confirm Precursor Ion: Perform a full scan in the first quadrupole (Q1) to confirm that m/z 114.08 is the most abundant ion.
-
Identify Product Ions:
-
Set Q1 to isolate the precursor ion (m/z 114.08).
-
Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 40-120) to detect all product ions.
-
Perform this product ion scan at a moderate collision energy (e.g., 20 eV) to generate a representative fragmentation pattern and confirm the presence of the predicted product ions (e.g., m/z 96.08, 94.07, 79.04).
-
-
Create an MRM Method:
-
Set up an MRM method with the transitions identified in the previous step (e.g., 114.08 → 96.08, 114.08 → 94.07, 114.08 → 79.04).
-
-
Ramp Collision Energy:
-
While continuously infusing the working solution, acquire data for each MRM transition across a range of collision energy values. A typical range for small molecules is 5 to 40 eV.[1]
-
Acquire data in steps of 2-5 eV.
-
-
Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal CE for each transition is the value that yields the highest signal intensity.
-
Data Presentation:
The results of the collision energy optimization should be summarized in a table for clarity.
| MRM Transition (m/z) | Optimal Collision Energy (eV) |
| 114.08 → 96.08 | To be determined experimentally |
| 114.08 → 94.07 | To be determined experimentally |
| 114.08 → 79.04 | To be determined experimentally |
IV. Visualizations
Caption: Proposed CID fragmentation pathway for this compound.
Caption: Workflow for collision energy optimization.
V. References
-
PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Available at: [Link]
-
ACS Publications. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Retrieved from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available at: [Link]
-
ResearchGate. (2014). How to adjust for internal standard with label-free MRM analysis?. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ACS Publications. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Analytical Chemistry. Available at: [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-. NIST WebBook. Retrieved from [Link]
-
AACC. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
RSC Publishing. (1968). Mass spectra of deuterium-labelled allyl alcohols: evidence for rearrangement of the molecular ion. Chemical Communications (London). Available at: [Link]
-
NIH. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. whitman.edu [whitman.edu]
- 5. scispace.com [scispace.com]
- 6. skyline.ms [skyline.ms]
- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Isotopic Integrity of 3-Pyridine-methanol-d4
Welcome to the technical support center for 3-Pyridine-methanol-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, use, and stability of this deuterated building block. Our goal is to provide you with the expertise and practical guidance necessary to prevent unintended isotopic exchange and ensure the integrity of your labeled compounds throughout your experimental workflows.
Troubleshooting Guide: Unexplained Loss of Deuterium
This section addresses specific issues you may encounter that lead to the loss of deuterium from this compound, resulting in decreased isotopic purity and potentially compromising your experimental results.
Issue 1: Significant Decrease in Isotopic Purity After Aqueous Workup
Question: I've noticed a substantial loss of my deuterium labels on this compound following a standard aqueous workup procedure. My mass spectrometry results show a mixture of d3, d2, and even d1 species. What is causing this, and how can I prevent it?
Answer: This is a classic case of hydrogen-deuterium (H-D) back-exchange, a common issue when working with deuterated compounds in the presence of protic solvents like water.[1][2] The deuterium atoms on your molecule are susceptible to exchange with hydrogen atoms from the environment, and this process is often accelerated by acidic or basic conditions.[3][4]
Root Cause Analysis:
-
Labile Hydroxyl Deuterium: The deuterium on the hydroxyl group (-OD) of the methanol moiety is highly labile and will exchange almost instantaneously with any available protons from water (H₂O).[2]
-
Acid/Base Catalysis: Both acidic and basic conditions significantly catalyze the H-D exchange on the pyridine ring.[3][4][5][6] During an aqueous workup, if the pH is not strictly controlled and neutral, you are inadvertently creating an environment ripe for deuterium loss. The mechanism for acid-catalyzed exchange typically involves the protonation (or deuteration) of the aromatic ring, which facilitates the loss of a deuteron (or proton).[5][7][8]
dot
Caption: Acid-catalyzed H-D exchange mechanism on the pyridine ring.
Preventative Measures & Protocols:
-
Use of Deuterated Reagents: If an aqueous workup is unavoidable, use D₂O instead of H₂O, and ensure any acids or bases used are also deuterated (e.g., DCl, NaOD).[5][9] This maintains a deuterium-rich environment, minimizing the statistical probability of exchange.
-
Aprotic Solvent Extraction: Whenever possible, opt for an extraction with a water-immiscible aprotic solvent (e.g., ethyl acetate, dichloromethane) and dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
pH Control: If you must use H₂O, buffer the solution to a neutral pH (around 7). The rate of exchange is often at its minimum in the pH range of 2-3 for some systems, but neutral is generally safer to avoid unwanted side reactions.[4]
-
Minimize Contact Time and Temperature: Perform the workup as quickly as possible and at low temperatures (e.g., in an ice bath). Lower temperatures decrease the rate of the exchange reaction.[10]
Issue 2: Deuterium Scrambling During a Metal-Catalyzed Cross-Coupling Reaction
Question: I'm using this compound in a palladium-catalyzed reaction. While my desired product is formed, I'm observing a loss of deuterium specifically at the C2 and C6 positions of the pyridine ring. Why is this happening?
Answer: This issue points towards metal-catalyzed H-D exchange. Many transition metals, including palladium, iridium, nickel, and rhodium, are known to catalyze the activation of C-H (and C-D) bonds.[11][12][13]
Root Cause Analysis:
-
C-H Activation: The palladium catalyst in your reaction can reversibly insert into the C-D bonds of the pyridine ring, particularly at the ortho positions (C2 and C6) due to coordination of the nitrogen atom to the metal center. This forms a metal-hydride (or deuteride) intermediate. If there are sources of protons in the reaction mixture (e.g., trace water, protic solvents), the intermediate can be protonated, leading to the replacement of a deuterium atom with a hydrogen atom.
-
Solvent as a Proton Source: Even seemingly "aprotic" solvents can contain sufficient trace amounts of water to act as a proton source in these highly efficient catalytic cycles.
dot
Caption: Simplified workflow for metal-catalyzed H-D exchange.
Preventative Measures & Protocols:
-
Strictly Anhydrous Conditions: Use rigorously dried solvents and reagents. Distill solvents over appropriate drying agents and handle them under an inert atmosphere (Argon or Nitrogen).
-
Choice of Catalyst/Ligand: In some cases, the choice of ligand on the metal catalyst can influence the rate of C-H activation. A more sterically hindered ligand might disfavor the ortho-metalation that leads to exchange.
-
Deuterated Solvents: If feasible, running the reaction in a deuterated solvent (e.g., benzene-d6, toluene-d8) can help mitigate the issue by providing a deuterium-rich environment.[14]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain isotopic purity?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[15][16] Store in a cool, dry place. For neat liquids, refrigeration is often recommended. Avoid storing in areas with high humidity, as atmospheric moisture is a primary source of protons for H-D exchange.[1]
| Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture (H₂O). |
| Temperature | Cool (as per manufacturer) | Slows down any potential degradation or exchange reactions. |
| Container | Tightly sealed, amber vial | Prevents moisture ingress and protects from light. |
| Location | Dry, well-ventilated area | Minimizes environmental exposure to water. |
Q2: I need to analyze my compound using LC-MS. How can I prevent back-exchange during the analysis?
A2: Back-exchange during LC-MS analysis is a significant challenge, especially when using reversed-phase chromatography with protic mobile phases (e.g., water, methanol).[17][18] The acidic conditions often used in mobile phase modifiers (e.g., formic acid) can exacerbate the problem.
Best Practices for LC-MS Analysis:
-
Use Deuterated Mobile Phases: If your analysis allows, using D₂O and deuterated organic solvents (e.g., methanol-d4, acetonitrile-d3) is the most effective way to prevent back-exchange.
-
Minimize Analysis Time: The extent of back-exchange is time-dependent. Use shorter chromatography gradients and faster flow rates to minimize the compound's residence time in the protic environment.[17]
-
Low Temperature: Perform the separation at a reduced temperature (e.g., using a cooled autosampler and column compartment). This slows the kinetics of the exchange reaction.[10][19][20]
-
pH Optimization: The rate of H-D exchange is pH-dependent. The minimum rate is typically observed around pH 2.5-3. Therefore, quenching reactions and preparing samples at this pH can help preserve the deuterium label before injection.[19][20]
Q3: How can I accurately determine the isotopic purity of my this compound?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining isotopic purity and the specific sites of deuteration.[21]
-
¹H NMR Spectroscopy: By integrating the residual proton signals relative to an internal standard, you can quantify the percentage of deuterium incorporation at each position. The absence or significant reduction of a signal at a specific chemical shift indicates high deuteration at that site.
-
²H NMR Spectroscopy: Deuterium NMR provides direct observation of the deuterium nuclei, confirming the positions of the labels.[22]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can resolve the isotopologues (molecules differing in the number of deuterium atoms) and provide a percentage of isotopic enrichment for the compound as a whole.[21][23][24] This is an excellent technique for getting a rapid assessment of overall deuteration levels.[23]
Protocol: Anhydrous Extraction to Preserve Isotopic Labels
This protocol provides a step-by-step method for working up a reaction mixture containing this compound while minimizing the risk of H-D exchange.
Objective: To isolate the product from a reaction mixture using a non-aqueous method.
Materials:
-
Reaction mixture in an aprotic solvent.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Aprotic solvent for rinsing (e.g., anhydrous ethyl acetate or dichloromethane).
-
Inert atmosphere (Argon or Nitrogen).
-
Oven-dried glassware.
Procedure:
-
Prepare the Workstation: Ensure all glassware (flasks, funnels, etc.) is thoroughly oven-dried and cooled under an inert atmosphere.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to slow down any residual reactivity or exchange processes.
-
Filter Reaction Solids: If the reaction mixture contains solid byproducts or catalysts, filter them under an inert atmosphere using a cannula or a Schlenk filter.
-
Rinse: Rinse the reaction flask and the filtered solids with a small amount of anhydrous aprotic solvent to ensure quantitative transfer.
-
Dry the Solution: Add an anhydrous drying agent (e.g., Na₂SO₄) directly to the combined filtrate. Swirl the flask for several minutes. The drying agent will remove trace amounts of water that could be a source of protons.
-
Filter the Drying Agent: Filter the solution away from the drying agent into a clean, dry flask.
-
Concentrate the Product: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, which can then be purified by non-aqueous methods such as chromatography with aprotic eluents or distillation.
By adhering to these guidelines and understanding the chemical principles behind isotopic exchange, you can significantly improve the success of your experiments and maintain the integrity of your valuable deuterated compounds.
References
-
Zoltewicz, J. A., & Helmick, L. S. (1972). Base-catalyzed hydrogen-deuterium exchange of N-substituted pyridinium ions. Inductive effects and internal return. Journal of the American Chemical Society, 94(19), 6828–6833. [Link]
-
Patel, K., & Subbaiah, G. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(33), 4074-4084. [Link]
-
Luo, Y., et al. (2025). Selective H/D Exchange of Pyridines and Alkylarenes with D2 Enabled by a Heterometallic Mg–Ni–Mg Polyhydride Complex. Inorganic Chemistry. [Link]
-
Scriven, E. F. V., & Murugan, R. (2008). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 49(48), 6973-6975. [Link]
-
Engen, J. R., et al. (2007). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical Biochemistry, 360(2), 295-302. [Link]
-
Wang, H., et al. (2024). Selective deuteration of pyridine using barium oxide and D2 gas. Chemical Communications, 60(58), 8087-8090. [Link]
-
Gao, Z., et al. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. Chemical Science, 16(1), 147-154. [Link]
-
Moyes, R. B., & Wells, P. B. (1971). Metal-catalyzed hydrogen exchange between pyridine and deuterium. Journal of Catalysis, 21(1), 86-95. [Link]
-
Wikipedia contributors. (2023, December 27). Hydrogen–deuterium exchange. In Wikipedia, The Free Encyclopedia. [Link]
-
Zoltewicz, J. A., & Helmick, L. S. (1970). Base-catalyzed hydrogen-deuterium exchange of N-substituted pyridinium ions. Journal of the American Chemical Society, 92(25), 7547–7552. [Link]
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
-
Prakash Academy. (2012, February 16). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. YouTube. [Link]
-
Howes, K., et al. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(7), 1105-1110. [Link]
-
Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 67(1), 5-10. [Link]
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
-
Jones, L. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
-
Wawrzyniak, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]
-
Kelley, M. J., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 15(1), 1-10. [Link]
-
Nevado, C., et al. (2025). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Journal of the American Chemical Society. [Link]
-
Chemistry with Caroline. (2024, February 21). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]
-
Pieters, G., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(11), 4583–4592. [Link]
-
Pate, B. H., et al. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. The Journal of Organic Chemistry. [Link]
-
Chirik, P. J., et al. (2020). C(sp2)–H Activation with Pyridine Dicarbene Iron Dialkyl Complexes: Hydrogen Isotope Exchange of Arenes Using Benzene-d6 as a Deuterium Source. ACS Catalysis, 10(15), 8640–8647. [Link]
-
Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, 59(12), 1176-1185. [Link]
-
Kerr, W. J., & Dalgleish, A. J. (n.d.). Iridium-catalysed C-6 hydrogen isotope exchange of pyridines. ARCHIE-WeSt. [Link]
-
Taylor & Francis. (n.d.). Deuterated solvents – Knowledge and References. [Link]
-
Wawrzyniak, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]
-
Nevado, C., et al. (2025). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Journal of the American Chemical Society. [Link]
-
Atzrodt, J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 487-508. [Link]
-
Servage, K. A., & Clemmer, D. E. (2020). In-droplet hydrogen-deuterium exchange (HDX) to examine protein/peptide solution conformer heterogeneity. Journal of the American Society for Mass Spectrometry, 31(10), 2133–2142. [Link]
-
University of Washington. (n.d.). Pyridine Hazard Assessment. [Link]
-
Morishima, I., et al. (1979). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. Biochimica et Biophysica Acta (BBA) - Protein Structure, 576(2), 345-354. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-catalyzed hydrogen exchange between pyridine and deuterium (1971) | R.B. Moyes | 25 Citations [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. isotope.com [isotope.com]
- 17. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Ion Suppression for 3-Pyridine-methanol-d4
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the signal of 3-Pyridine-methanol-d4, a common stable isotope-labeled internal standard (SIL-IS), in liquid chromatography-mass spectrometry (LC-MS) assays. Here, we will address specific issues related to ion suppression in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your method development.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a critical issue for my this compound internal standard?
A1: Ion suppression is a type of matrix effect that frequently occurs in LC-MS, particularly with electrospray ionization (ESI).[1][2] It is a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites).[3] These interfering molecules compete with your analyte for charge or for access to the droplet surface within the ESI source, ultimately reducing the number of analyte ions that reach the mass spectrometer's detector.[1][4]
For this compound, which serves as your internal standard (IS), this is a particularly critical problem. The core purpose of a SIL-IS is to mimic the behavior of the unlabeled analyte to correct for variations during sample preparation and analysis, including ion suppression.[1][2] However, if the suppression effect is not consistent across different samples or is so severe that the IS signal becomes weak and variable, this correction fails.[1] An unreliable IS signal leads directly to inaccurate and imprecise quantification of your target compound.[5][6]
Q2: My this compound signal is unexpectedly low and variable. How can I confirm that ion suppression is the cause and not another instrument issue?
A2: While poor signal can stem from various issues (e.g., incorrect instrument tuning, sample concentration problems), a systematic approach can quickly diagnose ion suppression.[7] The gold-standard method for this is the Post-Column Infusion (PCI) experiment .[1][6][8]
The PCI experiment allows you to visualize exactly where in your chromatographic run ion suppression is occurring.[1][9] You continuously infuse a solution of this compound at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer. When you inject a blank matrix extract (e.g., protein-precipitated plasma without any analyte or IS), you will observe a stable, flat baseline signal for your IS. Any dip or drop in this baseline directly corresponds to a retention time where matrix components are eluting and suppressing the signal.[1][8] If your target analyte's retention time falls within one of these suppression zones, you have confirmed the source of your problem.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to systematically identify and mitigate ion suppression affecting your this compound signal.
Workflow for Diagnosing and Mitigating Ion Suppression
Below is a logical workflow to guide your troubleshooting process.
Q3: How do I perform a Post-Column Infusion (PCI) experiment?
A3: This experiment is essential for visualizing ion suppression zones.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of this compound in a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a steady, mid-to-high intensity signal on your mass spectrometer (e.g., 100 ng/mL, but optimize this).[10]
-
Hardware Setup:
-
Use a T-fitting to connect the outlet of your LC analytical column to both a syringe pump and the inlet of your mass spectrometer's ion source.
-
Load the this compound solution into a syringe and place it in the syringe pump.
-
-
Execution:
-
Begin your standard LC gradient on the HPLC system.
-
Start the syringe pump to infuse the IS solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream.[8]
-
Allow the mass spectrometer signal for this compound to stabilize, which should result in a flat baseline.
-
Inject a blank, extracted matrix sample (prepared using your standard sample preparation procedure).
-
-
Analysis: Monitor the signal (chromatogram) for the this compound. A consistent signal indicates no suppression. A dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[1][9]
Q4: My PCI experiment confirms suppression at the retention time of my IS. What is my first line of defense?
A4: Your most powerful tool is chromatography. The goal is to chromatographically separate the this compound from the interfering matrix components.
-
Modify Your Gradient: A simple first step is to make your gradient shallower. By increasing the run time and slowing the increase of organic solvent, you can often achieve the resolution needed to move your IS away from the suppression zone.
-
Consider an Alternative Column Chemistry: 3-Pyridine-methanol is a polar compound.[11] If you are using a standard C18 reversed-phase column, it may not be providing sufficient retention, causing it to elute early with other polar interferences like salts. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be highly effective.[12][13] HILIC columns use a polar stationary phase and a high organic mobile phase to retain and separate polar compounds, which is often an ideal solution for analytes like this.[13][14]
Q5: Chromatographic changes weren't enough. How can I improve my sample preparation to remove the interferences?
A5: If chromatography alone isn't solving the problem, the next step is to implement a more rigorous sample cleanup. The choice of technique depends on the nature of your sample matrix and the interferences.
| Sample Preparation Technique | Mechanism & Suitability for this compound | Pros | Cons |
| Protein Precipitation (PPT) | A fast but non-selective "crash" of proteins using an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Poor Cleanup: Leaves behind many soluble matrix components like phospholipids and salts, which are common causes of ion suppression.[5][15] |
| Liquid-Liquid Extraction (LLE) | Partitions compounds between two immiscible liquid phases based on polarity and pH. 3-Pyridine-methanol is polar, so an appropriate organic solvent and pH adjustment would be needed. | Cleaner than PPT. Can remove highly polar (salts) and non-polar (lipids) interferences. | Can be labor-intensive; requires optimization of solvents and pH.[16] |
| Solid-Phase Extraction (SPE) | A highly selective technique that uses a solid sorbent to bind the analyte, the interferences, or both.[17][18] For the polar, basic nature of 3-Pyridine-methanol, a mixed-mode or polar SPE phase would be most effective.[19] | Excellent Cleanup: Provides the cleanest extracts by selectively removing interferences.[20][21] Highly tunable and reproducible. | Requires more method development; can be more expensive per sample. |
Recommendation: Move away from protein precipitation. Start by developing a Solid-Phase Extraction (SPE) method. A polar-functionalized phase (like diol or cyano) or a mixed-mode cation-exchange sorbent will provide a much cleaner extract and is the most robust solution for eliminating stubborn matrix effects.[17][19]
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows you to quantify the degree of ion suppression after making changes to your method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your standard (this compound) in a clean solvent (e.g., final mobile phase composition) at a known concentration (e.g., the concentration expected in your final extract).
-
Set B (Post-Extraction Spike): Take a blank matrix sample and process it through your entire sample preparation procedure. After extraction, spike the clean extract with the standard to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the standard before it undergoes the sample preparation procedure. (This set is used to determine recovery, but comparing A and B assesses ion suppression).
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, a value > 100% indicates ion enhancement, and a value of 100% indicates no matrix effect.[8] Your goal is to get this value as close to 100% as possible.
Q6: Can I just dilute my sample to reduce ion suppression?
A6: Yes, dilution is a valid and simple strategy.[22] By diluting the sample extract, you reduce the concentration of all components, including the interfering matrix compounds. This can often lessen the competition in the ion source and improve the signal. However, this approach also dilutes your analyte of interest. It is only a viable solution if your assay has sufficient sensitivity to keep your primary analyte well above its lower limit of quantitation (LLOQ) after dilution.[22]
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
This compound | CAS 258854-74-9. Chemical-Suppliers. [Link]
-
Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Future Science. [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. Taylor & Francis Online. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Spectroscopy Online. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health (NIH). [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. National Institutes of Health (NIH). [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Pyridine HILIC Columns. Creative BioMart. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health (NIH). [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). American Pharmaceutical Review. [Link]
-
Solid-phase extraction. Wikipedia. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]
-
Ion suppression in mass spectrometry. PubMed. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. National Institutes of Health (NIH). [Link]
-
Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio for 3-Pyridine-methanol-d4 Detection
Welcome to the technical support center dedicated to optimizing the detection of 3-Pyridine-methanol-d4. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated compound in their analytical workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve your signal-to-noise (S/N) ratio, ensuring the accuracy and reliability of your results.
Introduction to this compound Analysis
This compound (CAS: 258854-74-9) is a deuterated form of 3-Pyridine-methanol, often employed as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays, or as a tracer in metabolic studies.[1][2][3] Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. The key to its utility lies in its distinct mass, which allows for clear differentiation from the endogenous analyte.
Achieving a high signal-to-noise ratio is paramount for sensitive and accurate quantification. This guide provides a structured approach to troubleshooting and optimizing your experimental setup for this compound detection, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound?
A1: The most common analytical methods for detecting and quantifying this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), also typically with MS detection.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural confirmation and purity assessment, although it is generally less sensitive than MS for quantitative analysis.
Q2: Why is a low signal-to-noise ratio a problem in my analysis?
A2: A low signal-to-noise (S/N) ratio can significantly compromise the quality and reliability of your data. It can lead to poor peak integration, inaccurate quantification, and a reduced limit of detection (LOD) and limit of quantification (LOQ). In essence, a noisy baseline can obscure the true signal of your analyte, making it difficult to distinguish from background interference.[5][6]
Q3: What are the primary contributors to a poor S/N ratio when analyzing this compound?
A3: The sources of poor S/N can be broadly categorized into three areas: the sample itself, the analytical method parameters, and the instrument's condition.[7] Specific issues can include low sample concentration, sample contamination, suboptimal ionization or detection parameters in MS, or improper pulse sequences and acquisition times in NMR.[5][8]
Q4: Can the deuterated standard itself be a source of noise?
A4: While this compound is designed to be a stable, isotopically labeled standard, issues with its purity or stability can contribute to a poor S/N ratio. Impurities may introduce extraneous signals, and in rare cases, H/D exchange (the replacement of deuterium with hydrogen) could occur under certain pH or temperature conditions, though this is less common for aryl-deuterated compounds.[7]
Troubleshooting Guide: Low Signal-to-Noise in LC-MS Analysis
This section provides a systematic approach to diagnosing and resolving common issues leading to a poor S/N ratio in the LC-MS analysis of this compound.
Problem 1: High Baseline Noise in the Chromatogram
A high baseline noise can make it difficult to detect and accurately integrate the peak for this compound.
Initial Diagnostic Workflow for High Baseline Noise
Caption: Initial diagnostic workflow for high baseline noise.
Step-by-Step Troubleshooting:
-
Evaluate Mobile Phase and Solvents:
-
Question: Are you using fresh, high-purity (LC-MS grade) solvents and additives?
-
Action: Discard old mobile phases and prepare fresh solutions using LC-MS grade solvents. Improperly prepared or old mobile phases can be a source of contamination and microbial growth, leading to a noisy baseline.[5][9] Ensure proper degassing to prevent bubble formation, which can cause baseline fluctuations.[10]
-
-
System Contamination Check:
-
Question: Is the LC system, including tubing, reservoirs, and the autosampler, clean?
-
Action: Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol/water). Contamination from previous analyses or microbial growth in the solvent lines can leach into the mobile phase and increase background noise.[5]
-
-
Mass Spectrometer Source Conditions:
-
Question: Are the ion source parameters (e.g., gas flow, temperature) optimized for this compound?
-
Action: Systematically optimize the nebulizing and drying gas flows and temperatures. Inefficient desolvation can lead to signal suppression and increased noise.[9]
-
Problem 2: Weak Signal Intensity for this compound
Even with a clean baseline, the signal for your deuterated standard may be too low for reliable quantification.
Workflow for Optimizing Signal Intensity
Caption: Workflow for optimizing signal intensity.
Step-by-Step Troubleshooting:
-
Verify Standard Concentration and Integrity:
-
Question: Has the concentration of your this compound stock and working solutions been verified?
-
Action: Prepare fresh dilutions from your stock solution. If possible, verify the concentration using an orthogonal method like UV-Vis spectroscopy if a chromophore is present. Ensure complete dissolution in a suitable solvent like chloroform.[1]
-
-
Optimize Ionization Source Parameters:
-
Question: Have you optimized the ionization source for this compound?
-
Action: Infuse a solution of the standard directly into the mass spectrometer to optimize source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. This ensures maximum ion generation and transmission.[9]
-
-
MS Parameter Optimization (for MS/MS):
-
Question: If using tandem mass spectrometry (MS/MS), are the precursor/product ion transitions and collision energies optimized?
-
Action: Perform a product ion scan to identify the most intense and stable fragment ions. Then, conduct a collision energy optimization to maximize the signal for the selected transition.
-
Table 1: Recommended Starting Parameters for LC-MS Optimization
| Parameter | Recommended Starting Point | Rationale |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | Promotes ionization in positive mode. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridinic nitrogen is readily protonated. |
| Capillary Voltage | 3500 V | A good starting point for ESI. |
| Drying Gas Temp. | 325 °C | Ensures efficient desolvation. |
| Drying Gas Flow | 10 L/min | Facilitates droplet evaporation. |
| Nebulizer Pressure | 45 psi | Creates a fine aerosol for efficient ionization. |
Troubleshooting Guide: Low Signal-to-Noise in NMR Analysis
For researchers using NMR for structural verification or purity assessment, a poor S/N ratio can be equally problematic.
Problem: Weak and Noisy Spectrum for this compound
A spectrum with a low S/N ratio can make it difficult to identify peaks and assess the isotopic purity of the standard.
Step-by-Step Troubleshooting:
-
Sample Preparation is Key:
-
Question: Is the sample concentration sufficient and is the NMR tube clean and of high quality?
-
Action: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of deuterated solvent is recommended.[7] For less sensitive nuclei like ¹³C, higher concentrations are often necessary.[7][8] Use high-quality NMR tubes without scratches or defects.[7] Ensure the sample is fully dissolved and free of particulate matter by filtering if necessary.[11]
-
-
Optimize Acquisition Parameters:
-
Question: Are the number of scans, acquisition time, and relaxation delay optimized?
-
Action: The S/N ratio increases with the square root of the number of scans.[8] Doubling the number of scans will increase the S/N by a factor of about 1.4.[8] Ensure the acquisition time is long enough for the Free Induction Decay (FID) to decay into the noise for good resolution.[7] The relaxation delay (D1) should be set appropriately based on the T1 of the nuclei of interest to avoid signal saturation.
-
-
Instrument Shimming and Locking:
-
Question: Is the spectrometer properly shimmed and is the lock signal stable?
-
Action: Poor shimming can lead to broad peaks, which reduces the peak height and thus the S/N ratio.[11][12] A stable and high-quality lock signal is essential for acquiring high-quality data.[7] If the lock signal is weak or unstable, it can indicate issues with the deuterated solvent or the instrument itself.
-
Table 2: Key NMR Acquisition Parameters for S/N Improvement
| Parameter | Recommended Adjustment | Rationale |
| Number of Scans (NS) | Increase (e.g., double or quadruple) | S/N is proportional to the square root of NS.[8] |
| Acquisition Time (AT) | 1-5 seconds (for ¹H NMR) | Allows for full decay of the FID, improving resolution.[7] |
| Relaxation Delay (D1) | 1-2 x T1 of the slowest relaxing nucleus | Prevents saturation and ensures maximum signal per scan. |
| Pulse Angle | Use a smaller flip angle (e.g., 30-45°) with a shorter D1 | Can increase the number of scans in a given time, improving S/N.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Quality NMR Sample
A well-prepared sample is the foundation for a good NMR spectrum.[7]
-
Select a high-quality NMR tube: Ensure the tube is clean, dry, and free from any scratches.[7]
-
Weigh the sample: Accurately weigh an appropriate amount of this compound.
-
Choose a suitable deuterated solvent: The solvent should completely dissolve your sample and its residual peaks should not overlap with signals of interest.[7]
-
Dissolve the sample: Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm tube) to the sample in a clean vial.[7] Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer to the NMR tube: Carefully transfer the solution to the NMR tube. The final sample height should be between 4.0 and 5.0 cm.[7]
Protocol 2: Systematic S/N Improvement in LC-MS
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase.
-
Direct infusion: Infuse the solution directly into the mass spectrometer to optimize source parameters (capillary voltage, gas flows, temperatures) for maximum signal intensity.
-
Column analysis: Inject the standard onto the LC system and monitor the peak shape and intensity.
-
Gradient optimization: Adjust the mobile phase gradient to ensure the peak for this compound is sharp and well-retained.
-
Iterative refinement: Make small, systematic changes to one parameter at a time to observe its effect on the S/N ratio.
By following these structured troubleshooting guides and protocols, you can systematically identify and resolve the root causes of a poor signal-to-noise ratio in your this compound analyses, leading to more accurate and reliable data.
References
-
This compound | CAS 258854-74-9 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved January 12, 2026, from [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum? - University of Ottawa NMR Facility Blog. (2007, September 11). Retrieved January 12, 2026, from [Link]
-
How to reduce noisey NMR signal? : r/chemistry - Reddit. (2017, April 1). Retrieved January 12, 2026, from [Link]
-
Troubleshooting Acquisition Related Problems - NMR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stable isotope labeling methods for protein NMR spectroscopy | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Retrieved January 12, 2026, from [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Noise and Baseline Filtration in Mass Spectrometry - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
-
What Causes Baseline Noise In Chromatography? - Chemistry For Everyone - YouTube. (2025, January 27). Retrieved January 12, 2026, from [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
- US5672869A - Noise and background reduction method for component detection in chromatography/spectrometry - Google Patents. (n.d.).
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs | Chemical Reviews. (2022, April 20). Retrieved January 12, 2026, from [Link]
-
Tips to Improve Signal-to-Noise Checkout - Agilent. (n.d.). Retrieved January 12, 2026, from [Link]
-
Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
10.2: Improving the Signal-to-Noise Ratio - Chemistry LibreTexts. (2021, September 12). Retrieved January 12, 2026, from [Link]
-
Improving the signal-to-noise ratio in mass and ion kinetic energy spectrometers | Scilit. (n.d.). Retrieved January 12, 2026, from [Link]
-
CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4 | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 12, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | 258854-74-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. zefsci.com [zefsci.com]
- 6. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. Troubleshooting [chem.rochester.edu]
potential interferences in 3-Pyridine-methanol-d4 analysis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve potential interferences in the analysis of 3-Pyridine-methanol-d4. As Senior Application Scientists, we have structured this guide to not only offer solutions but to explain the underlying chemical principles, ensuring a robust and reliable analytical methodology.
Troubleshooting Guide: At-a-Glance
This table is designed as a first-line resource for quickly diagnosing and addressing common issues encountered during the analysis of this compound.
| Symptom Observed | Potential Cause(s) | Recommended Actions & Explanations |
| Poor Peak Shape (Tailing) | 1. Analyte-Stationary Phase Interaction: The basic nitrogen on the pyridine ring interacts with acidic residual silanol groups on silica-based columns (e.g., C18).[1] | a. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.0 with a buffer (e.g., formic or acetic acid). This protonates the silanol groups, minimizing secondary interactions. b. Competing Base Additive: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to saturate the active silanol sites.[1] c. Column Selection: Use an end-capped column or a column with a more inert stationary phase (e.g., hybrid or polymer-based) designed for basic compounds. |
| Unexpected Peak/Signal at M+0 (Unlabeled Compound) | 1. Isotopic Purity: The deuterated standard is not 100% pure and contains a small percentage of the unlabeled (protium) analogue. | a. Review Certificate of Analysis (CoA): Confirm the isotopic purity specified by the manufacturer. b. Isotopic Correction: If necessary and if software allows, perform isotopic correction calculations based on the known isotopic distribution. c. Purity Check: If contamination is suspected, analyze the standard alone to confirm the presence and relative abundance of the M+0 peak. |
| Low Signal Intensity or Recovery | 1. Adsorption: The polar nature of the analyte can lead to adsorption onto active sites on glassware, plasticware, or within the HPLC/GC system. 2. pH-Dependent Degradation: The compound may be unstable under highly acidic or basic conditions. 3. Inefficient Extraction: The chosen sample preparation method may not be optimal for this polar compound. | a. System Passivation: Use silanized glass vials or low-adsorption autosampler vials. Flush the HPLC/GC system with a high-organic mobile phase to clean the flow path. b. Control pH: Maintain the pH of your sample and mobile phase within a stable range (typically 3-7). c. Optimize Extraction: Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvent systems. |
| Extraneous Peaks in Mass Spectrum (MS) | 1. In-source Fragmentation/Rearrangement: The molecule may be fragmenting or rearranging in the ion source of the mass spectrometer. 2. Contaminants: Impurities from synthesis, solvents, or the sample matrix.[2][3] 3. Adduct Formation: Formation of adducts with mobile phase ions (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺, [M+ACN]⁺). | a. Optimize MS Source Conditions: Lower the source temperature or adjust voltages (e.g., fragmentor, skimmer) to minimize fragmentation. b. Run Blanks: Analyze solvent blanks and matrix blanks to identify the source of contamination. c. Identify Adducts: Calculate the expected masses for common adducts and check for their presence. If problematic, purify the mobile phase or use different additives. |
| Drifting Retention Time | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase conditions. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component, degradation of an additive). 3. Temperature Fluctuations: The column temperature is not stable. | a. Ensure Equilibration: Allow at least 10-15 column volumes of mobile phase to pass through the column before starting the sequence. b. Fresh Mobile Phase: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. c. Use a Column Oven: Maintain a constant and controlled column temperature. |
Frequently Asked Questions (FAQs)
Q1: My mass spectrum for this compound shows a significant M-1 or M-2 peak. Is this due to Hydrogen/Deuterium (H/D) exchange?
A: This is a critical question, as H/D exchange can compromise quantification. There are two primary locations for potential exchange:
-
Hydroxyl Group (-OH): The deuterium on the hydroxyl group (-OD) is highly susceptible to exchange with protons from protic solvents (like water or methanol) in the sample matrix or mobile phase. This is a rapid process and is expected. For this reason, deuteration is more commonly applied to the stable C-H positions on the pyridine ring. The provided search results indicate that this compound often refers to deuteration on the pyridine ring itself (3-Pyridine-2,4,5,6-d4-methanol).[4][5]
-
Pyridine Ring (C-H): The deuterons on the aromatic ring are generally stable. However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, exchange can be induced.[6][7] For most standard reversed-phase HPLC conditions (pH 3-7), ring H/D exchange is minimal.
Troubleshooting Steps:
-
Confirm Deuteration Pattern: Check your standard's CoA to confirm the exact positions of the deuterium labels.
-
Solvent Choice: If preparing stock solutions, use aprotic solvents (e.g., acetonitrile, DMSO) to minimize exchange of any labile deuterons before analysis.
-
Mobile Phase pH: Avoid extreme pH values in your mobile phase unless required and validated.
-
Control Experiment: To test for exchange, incubate the standard in your sample matrix or mobile phase for varying amounts of time before analysis and monitor the isotopic profile.
Q2: I am analyzing a sample from a metabolism study and see an unexpected peak with a mass shift corresponding to +16 Da. What could this be?
A: A mass increase of +16 Da is a classic indicator of oxidation. The primary alcohol functional group in 3-Pyridine-methanol is susceptible to metabolic or chemical oxidation.
-
Oxidation to Aldehyde: 3-Pyridinecarboxaldehyde (M+14 Da relative to starting material, due to loss of 2H and gain of O).
-
Oxidation to Carboxylic Acid: Nicotinic acid (M+28 Da relative to starting material, due to loss of 2H and gain of 2O).
The most likely interference is the formation of 3-Pyridinecarboxaldehyde . This can occur both in vivo as a metabolite or ex vivo through degradation of the sample if not handled properly. Confirm the identity of this peak by comparing its retention time and fragmentation pattern with a certified reference standard of the suspected metabolite.
Q3: What are some potential synthesis-related impurities I should be aware of?
A: The purity of the deuterated standard is crucial. Synthesis of 3-Pyridine-methanol often starts from materials like nicotinic acid or 3-cyanopyridine.[8][9] Depending on the synthetic route and purification efficiency, you might encounter trace levels of:
-
Starting Materials: Nicotinic acid, methyl nicotinate, or 3-cyanopyridine.
-
Reaction Intermediates: Such as 3-aminomethylpyridine.[8]
-
Isomers: If the synthesis is not perfectly regioselective, trace amounts of 2-Pyridine-methanol or 4-Pyridine-methanol could be present.
These impurities would not be isotopically labeled and would appear at different retention times. However, if they are not chromatographically resolved, they can cause ion suppression or enhancement, affecting the accuracy of your results. A high-purity standard from a reputable supplier is the best way to mitigate this risk.
Experimental Protocol: A Self-Validating LC-MS/MS Method
This protocol provides a robust starting point for the analysis of this compound. The inclusion of quality controls makes the method self-validating during routine use.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (internal standard).
-
Add 300 µL of cold acetonitrile (protein precipitation agent).
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC Column | Inert C18 Column (e.g., Hybrid-surface or End-capped), 2.1 x 50 mm, 1.8 µm | Minimizes peak tailing by reducing silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve ionization efficiency in positive ESI mode and helps protonate residual silanols. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% for 1 min, return to 5% and re-equilibrate for 2 min | A standard gradient providing good separation for small polar molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Ensures retention time stability. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is readily protonated. |
| MRM Transitions | 3-Pyridine-methanol: m/z 110.1 -> 80.1 This compound: m/z 114.1 -> 84.1 | Precursor ion is [M+H]⁺. The product ion corresponds to the loss of the hydroxymethyl/deuterated hydroxymethyl group.[10] |
| Source Params | Gas Temp: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V | Typical starting parameters; must be optimized for the specific instrument. |
Visualizing the Troubleshooting Process
A logical workflow is essential for efficiently diagnosing analytical problems. The following diagram illustrates a decision-making process for troubleshooting poor chromatographic peak shape.
Caption: A logical workflow for systematically troubleshooting poor peak shape.
References
- Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinemethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced in search result[2])
-
Alfa Chemistry. (n.d.). Common Deuterated Solvents and Their Characteristics. Retrieved from [Link]
-
Deshmukh, M., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 4(2), 586-588. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinemethanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 258854-74-9. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine methanol chlorinations. Retrieved from [Link]
-
LookChem. (n.d.). Cas 258854-74-9,this compound. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
INIS-IAEA. (n.d.). The hydrogen-deuterium exchange of 3,5-dimethylisoxazoles. Retrieved from [Link]
-
Gawroński, J., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2977. Retrieved from [Link]
-
Procter, D. J., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. usbio.net [usbio.net]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 3-Pyridine-methanol-d4 in different solvents and pH conditions
Welcome to the technical support guide for 3-Pyridine-methanol-d4. This resource, developed for researchers, scientists, and drug development professionals, provides in-depth guidance on the stability of this isotopically labeled compound in various experimental settings. As Senior Application Scientists, we have structured this guide to not only answer your questions but also to empower you with the rationale and methodologies required to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the deuterated form of 3-Pyridinemethanol. The core structure consists of a pyridine ring substituted at the 3-position with a deuterated hydroxymethyl group (-CD₂OH), and the pyridine ring itself is also deuterated. It is often supplied as a brown oil and is soluble in solvents like chloroform.[1][2][3][4] Its primary use is as a labeled internal standard in quantitative bioanalysis (e.g., LC-MS) or as a tracer in metabolic studies. The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from its unlabeled counterpart.[5][6][7]
Q2: What are the general stability characteristics of pyridine-containing compounds?
Pyridine and its derivatives are generally stable, aromatic compounds.[8] However, their chemical reactivity is influenced by the electronegative nitrogen atom in the ring:
-
Basicity: The nitrogen atom has a lone pair of electrons in an sp² orbital, making pyridine a weak base that can be protonated by strong acids to form pyridinium salts.[8][9] This is a critical consideration for pH stability.
-
Nucleophilicity: The nitrogen lone pair also makes it a target for electrophiles and Lewis acids.[8][9]
-
Electrophilic Substitution: Compared to benzene, electrophilic aromatic substitution is less favorable and typically occurs at the 3-position, which is the most electron-rich carbon.[9]
-
Oxidation: The pyridine ring itself is relatively resistant to oxidation, but the nitrogen can be oxidized to form an N-oxide, a common metabolic pathway.[9] The hydroxymethyl group is a primary alcohol and is susceptible to oxidation to an aldehyde and then to a carboxylic acid (nicotinic acid-d4).
Q3: How does deuterium labeling impact the stability of this compound?
Deuterium labeling is a key feature of this molecule, primarily influencing its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step.[10]
For this compound, this can result in:
-
Reduced Metabolic Rate: Slower metabolism by enzymes, particularly Cytochrome P450 (CYP) enzymes.[5]
-
Longer Half-Life: Increased in vivo and in vitro half-life compared to the non-deuterated analog.[10][11]
It is crucial to understand that this effect is not universal and depends on the specific metabolic pathway.[11] However, for compounds where oxidation at the deuterated positions is a primary metabolic route, improved stability is often observed.[5][10]
Q4: What are the recommended storage conditions for this compound?
Most suppliers recommend storing this compound at 2-8°C in a refrigerator.[1] For long-term storage, it should be kept in a tightly sealed container to prevent moisture absorption and potential oxidation. Some suppliers may ship the product at room temperature, indicating short-term stability under these conditions.[2] Always refer to the supplier's specific instructions on the certificate of analysis.
Q5: How do I select an appropriate solvent for my experiment?
While chloroform is a known solvent[2][3][4], the choice of solvent is highly dependent on your specific application (e.g., NMR, LC-MS, in vitro assay).
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These are generally suitable. However, be mindful of the solution's pH, as it can affect the protonation state of the pyridine nitrogen.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These are often used for stock solutions. Ensure the solvent is of high purity and dry, as contaminants can lead to degradation over time.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility may be limited in these solvents.
Best Practice: Always perform a preliminary solubility and short-term stability test in your chosen solvent system before proceeding with critical experiments. Prepare stock solutions fresh when possible. If storing stock solutions, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide & Methodologies
This section addresses specific issues you may encounter and provides robust protocols to proactively assess the stability of this compound in your experimental matrix.
Problem: I see unexpected peaks in my chromatogram (LC-MS/GC-MS). Could this be degradation?
Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. For this compound, potential degradation products could arise from:
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized.
-
Product 1: 3-Pyridine-carboxaldehyde-d4 (aldehyde intermediate)
-
Product 2: Nicotinic acid-d4 (carboxylic acid final product)
-
-
pH-Mediated Degradation: While the pyridine ring is stable, extreme pH can catalyze other reactions or affect the stability of the overall formulation.
The diagram below illustrates the most probable oxidative degradation pathway.
Caption: Probable oxidative degradation of this compound.
Solution: Perform a Forced Degradation Study
A forced degradation (or stress testing) study is the definitive way to understand the stability of your compound.[11] It involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is a standard practice guided by the International Council for Harmonisation (ICH).[11]
Experimental Protocol: Forced Degradation Study
This protocol will help you establish the intrinsic stability of this compound in your specific solvent systems and pH conditions.
Objective: To determine the stability of this compound under acidic, basic, oxidative, and neutral (thermal/photolytic) stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, and Water (HPLC-grade)
-
Acidic Solution: 0.1 N HCl
-
Basic Solution: 0.1 N NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stress reagent. A typical ratio is 1:1 (v/v). Prepare a control sample by mixing the stock with your analysis solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 N HCl.
-
Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 N NaOH.
-
Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.
-
Neutral/Thermal: Mix 100 µL of stock with 900 µL of HPLC-grade water.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C). Keep a parallel set of samples at room temperature and protected from light.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure you can adequately detect degradants without completely consuming the parent compound.[11]
-
Quenching: Stop the reaction before analysis. For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 N NaOH). For basic samples, neutralize with acid. Dilute all samples to a suitable concentration for your analytical instrument.
-
Analysis: Analyze the samples using a stability-indicating method (e.g., a gradient LC-MS method that can separate the parent compound from potential degradants). Monitor for the disappearance of the parent peak and the appearance of new peaks.
Summary of Expected Stability
Based on the general principles of pyridine chemistry, the following table summarizes the expected stability of this compound. Note: This is a predictive guide; empirical testing via the protocol above is required for confirmation.
| Condition | Solvent/Matrix | Expected Stability | Primary Degradation Pathway |
| pH | Aqueous Buffers | Stable at neutral pH (6-8). Less stable at strongly acidic (<2) or basic (>10) pH. | Protonation at low pH; potential base-catalyzed reactions at high pH. |
| Oxidation | Aqueous/Organic | Susceptible. | Oxidation of the hydroxymethyl group to aldehyde and carboxylic acid. |
| Temperature | Common Lab Solvents | Generally stable at room temperature for short periods. Long-term storage should be at 2-8°C.[1] | Accelerated degradation under high heat, especially in the presence of catalysts. |
| Light | Common Lab Solvents | Generally stable. Pyridine compounds are aromatic and can absorb UV light, but rapid photodecomposition is not commonly reported for simple derivatives. | Photolytic degradation is possible upon prolonged exposure to high-intensity light. |
By understanding the underlying chemistry of this compound and employing systematic stability assessments like forced degradation studies, you can ensure the accuracy and reproducibility of your experimental results. For further inquiries, please consult the references below or contact your chemical supplier.
References
-
Pharmaffiliates. (n.d.). 3-Pyridine Methanol-d4. Retrieved from [Link]
-
Adeboye, A. D., et al. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. Retrieved from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
-
National Institutes of Health. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 258854-74-9. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ACS Publications. (2025). Antimalarial Potential of Heme-Targeting Dimeric Compounds. Retrieved from [Link]
-
LookChem. (n.d.). Cas 258854-74-9,this compound. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
-
National Institutes of Health. (2017). Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor. PMC. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. usbio.net [usbio.net]
- 3. This compound CAS#: 258854-74-9 [m.chemicalbook.com]
- 4. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 258854-74-9 [smolecule.com]
- 7. This compound | 258854-74-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. env.go.jp [env.go.jp]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating the Challenge of Unlabeled Analyte Impurity in Deuterated Standards
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've frequently encountered the analytical challenges that arise from seemingly minor issues, such as impurities in reference standards. This guide provides in-depth, field-proven insights into one of the most critical of these challenges: the presence of unlabeled analyte as an impurity in your deuterated internal standard (d-IS).
We will move beyond simple checklists to explain the causality behind these issues and provide robust, self-validating protocols to diagnose and mitigate them, ensuring the integrity of your quantitative bioanalysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions surrounding unlabeled analyte impurity.
Q1: What exactly is "unlabeled analyte impurity" in a deuterated standard?
A: Unlabeled analyte impurity refers to the presence of the non-deuterated version of your target analyte within the vial of your stable isotope-labeled (e.g., deuterated) internal standard. During the synthesis of deuterated compounds, it is practically impossible to achieve 100% isotopic incorporation.[1] This results in a small, residual amount of the unlabeled (d0) compound being present alongside the desired deuterated (dx) version.[2] This is a form of isotopic impurity that can directly interfere with the quantification of your analyte.
Q2: Why is this impurity a significant problem in quantitative mass spectrometry?
A: This impurity is a critical issue because the mass spectrometer cannot distinguish between the unlabeled analyte from your sample and the unlabeled analyte present as an impurity in your deuterated internal standard. Both molecules have the same mass, retention time, and fragmentation pattern. When you add the deuterated internal standard to your samples, you are inadvertently "spiking" them with a small, un-accounted-for amount of the analyte itself.[2] This leads to a constant, positive bias in your measurements.
The consequences of ignoring this impurity are severe and can undermine the validity of your study:
-
Inaccurate Quantification: The presence of the impurity creates a "false positive" signal, artificially inflating the measured concentration of the analyte.[3] This is especially problematic at the lower limit of quantification (LLOQ), where the signal from the impurity can be a significant fraction of the total analyte signal.[4]
-
Biased Results & Non-Linearity: This constant interference can lead to non-linear calibration behavior, particularly at the low end of the curve, biasing the quantitative results and potentially causing calibration curve failures.[5][6]
-
Failed Method Validations: Assays can fail to meet the stringent accuracy and precision criteria required by regulatory bodies like the FDA and EMA, especially for QC samples at the LLOQ.[7][8]
Q3: What are the ideal purity requirements for a deuterated internal standard?
A: For reliable and accurate quantification, a deuterated internal standard must have high chemical and isotopic purity. While specific project needs may vary, the general recommendations are summarized below.[3][9]
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that no other unrelated compounds are present that could interfere with the analysis or introduce matrix effects.[10] |
| Isotopic Enrichment | ≥98% | A high degree of deuteration ensures a strong, distinct signal for the internal standard and minimizes the amount of unlabeled analyte impurity.[10][11] |
| Unlabeled Analyte Impurity | <0.1% | The lower, the better. This specification is crucial for minimizing direct interference with the analyte signal. Manufacturers should ideally specify this on the Certificate of Analysis.[2] |
Regulatory guidelines from bodies like the EMA and the ICH stipulate that interference in a blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response, and ≤ 5% for the internal standard.[7][12] An internal standard with significant unlabeled analyte impurity can make it impossible to meet this LLOQ selectivity criterion.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for specific experimental problems.
Scenario 1: I see a peak for my analyte in a "blank" sample that only contains the internal standard.
This is the most direct evidence that your deuterated internal standard is contaminated with the unlabeled analyte. Here’s how to systematically confirm and quantify the issue.
Objective: To definitively prove that the signal corresponding to the unlabeled analyte originates from the deuterated internal standard solution.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean, LC-MS grade solvent (e.g., acetonitrile or methanol). The concentration should be the same as the working concentration used in your bioanalytical method.
-
LC-MS/MS Analysis: Inject this solution directly onto your LC-MS/MS system using the validated analytical method for your analyte.
-
Monitor Transitions: Acquire data for the mass transitions of both the unlabeled analyte and the deuterated internal standard.
-
Data Analysis:
-
If you observe a peak at the retention time and mass transition of your unlabeled analyte, it confirms that the internal standard is the source of the contamination.[3]
-
The absence of a peak indicates the standard is clean, and any contamination seen in processed blanks may be from other sources (e.g., glassware, matrix).
-
Caption: Troubleshooting workflow for an analyte signal in a blank + IS sample.
Objective: To calculate the percentage of the unlabeled analyte relative to the deuterated internal standard.
Methodology:
-
Acquire Data: Use the data file generated in Protocol 1 from the analysis of the high-concentration d-IS solution.
-
Integrate Peak Areas: Carefully integrate the peak area for the unlabeled analyte (AreaAnalyte) and the deuterated internal standard (Aread-IS).
-
Calculate Percentage Contribution: Use the following formula to determine the percent contribution of the unlabeled impurity.
% Impurity = (Area_Analyte / Area_d-IS) * 100
Interpretation:
-
A value >0.1% should be considered significant and may require corrective action.
-
This calculated percentage is crucial for understanding the potential impact on your assay's accuracy and for applying mathematical corrections if necessary.
Scenario 2: My calibration curve is accurate at the high end but fails at the LLOQ and low-concentration QCs.
This is a classic symptom of unlabeled analyte impurity. The constant signal contribution from the impurity has a disproportionately large effect at low concentrations where the actual analyte signal is weak.
Caption: How unlabeled impurity contributes to the total analyte signal.
Troubleshooting Steps:
-
Confirm the Impurity: First, perform Protocol 1 and 2 to confirm and quantify the unlabeled impurity in your deuterated standard.
-
Evaluate the LLOQ: Check if the response from the impurity (as measured in Protocol 1) is greater than 20% of your mean LLOQ response from a calibration curve. If it is, you have found the likely cause of your LLOQ failures.[2]
-
Assess Blank Responses: Re-examine your processed blank matrix samples (without internal standard). If they are clean, it further isolates the d-IS as the source of the interference seen in your LLOQ samples.
Part 3: Correction and Mitigation Strategies
Once you have confirmed and quantified the unlabeled analyte impurity, you have several paths forward.
Strategy 1: Mathematical Correction
For assays where the impurity is present but at a low, consistent level, a mathematical correction can be applied to salvage the data. This approach corrects for the contribution of the impurity to the analyte signal.[5][13][14]
When to Use:
-
When obtaining a new, purer standard is not feasible in the short term.
-
When the level of impurity is stable and well-characterized.
Conceptual Approach: The fundamental principle is to subtract the signal contribution of the impurity from the total observed analyte signal. More sophisticated approaches involve using a non-linear calibration function that accounts for this "cross-talk" between the internal standard and the analyte channels.[5][6] Several software packages and tools, such as IsoCorrectoR, can perform these corrections automatically after being supplied with the necessary impurity information.[13][15]
Strategy 2: Sourcing a Higher Purity Standard
This is the most robust and scientifically sound long-term solution.
When to Use:
-
During method development for a new chemical entity.
-
When the impurity level is high (>0.5%) and causes significant non-linearity.
-
When supporting regulated bioanalysis where data integrity is paramount.[2]
Action Steps:
-
Contact the Manufacturer: Provide them with your data from Protocol 1 and 2. Reputable manufacturers should have stringent quality control and may be able to provide a new lot with higher isotopic purity.[2]
-
Consider a Different Isotope: If deuterium exchange is also a concern, consider a standard labeled with a stable, non-exchangeable isotope like 13C or 15N.[16] These standards are often more expensive but are not susceptible to H/D exchange and typically have higher isotopic purity.
By systematically diagnosing the presence of unlabeled analyte impurity, you can make informed decisions to correct for its effects or eliminate the problem at its source, ultimately ensuring the accuracy and reliability of your bioanalytical data.
References
- Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed, U.S.
- Technical Support Center: Correcting for Isotopic Impurity in Deuter
- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. BenchChem.
- Guideline on Bioanalytical method valid
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. PubMed, U.S.
- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed, U.S.
- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function.
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency.
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central, U.S.
- Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry. BenchChem.
- Technical Support Center: Troubleshooting Deuter
- Deuterated Standards for LC-MS Analysis.
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. BenchChem.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
Sources
- 1. isotope.com [isotope.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Gradient Optimization for 3-Pyridine-methanol & Deuterated ISTD
Welcome to the technical support guide for optimizing the liquid chromatographic separation of 3-Pyridine-methanol and its deuterated internal standard (ISTD), 3-Pyridine-methanol-d4. This guide is designed for researchers, scientists, and drug development professionals seeking to develop robust and reproducible analytical methods for these challenging polar compounds. We will delve into the causal factors behind common chromatographic issues and provide detailed, field-proven protocols to overcome them.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental challenges and strategic decisions required when approaching this specific separation.
Q1: What are the primary challenges in separating 3-Pyridine-methanol and its d4-analog?
Answer: The separation of 3-Pyridine-methanol and its deuterated form presents a multi-faceted challenge rooted in both the analyte's properties and the nature of the internal standard.
-
High Polarity: 3-Pyridine-methanol is a highly polar compound (LogP ≈ -0.11)[1][2], making it difficult to retain on traditional reversed-phase (RP) C18 columns. This often results in elution near the void volume, where it can co-elute with salts and other matrix components, leading to ion suppression in mass spectrometry (MS) detection[3].
-
Co-elution & The Isotope Effect: Ideally, a deuterated internal standard should co-elute with the analyte to perfectly mimic its behavior during ionization and compensate for matrix effects[4]. However, the substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, a phenomenon known as the chromatographic isotope effect[4][5]. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and may elute marginally earlier than their non-deuterated counterparts[4][6][7]. While complete co-elution is the goal, achieving a baseline separation can sometimes be necessary if significant differential matrix effects are observed[7]. The magnitude of this retention time shift depends on the number and location of the deuterium atoms[4][8].
-
Peak Shape Issues: As a basic compound (pyridine pKa ≈ 5.2-6)[9], 3-Pyridine-methanol is prone to peak tailing on silica-based columns. This is often due to secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase surface[10].
Q2: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this separation?
Answer: While RP is the most common mode of chromatography, HILIC is strongly recommended as the primary approach for this pair of analytes.
-
Reversed-Phase (RP): Standard C18 columns will provide minimal retention for 3-Pyridine-methanol. Specialized RP columns with polar-embedded or polar-endcapped functionalities can offer some improvement, but often not enough for a robust method. The use of ion-pairing agents can increase retention but is generally avoided as they are not compatible with MS detection and can contaminate the system[9][11].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention and separation of polar compounds[12]. It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar solvent, typically acetonitrile[12][13]. A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer[13][14]. HILIC offers superior retention for 3-Pyridine-methanol and provides an excellent platform for optimizing the separation from its deuterated analog. Furthermore, the high organic content of the mobile phase promotes efficient desolvation and ionization in MS sources[13].
| Feature | Reversed-Phase (C18) | HILIC (e.g., Amide, Silica) | Recommendation for 3-Pyridine-methanol |
| Analyte Retention | Very Low / Poor | High / Excellent | HILIC |
| Mobile Phase | High Aqueous | High Organic (>70% ACN) | HILIC (Better for MS sensitivity) |
| Separation Mechanism | Hydrophobic Interactions | Partitioning & Polar Interactions | HILIC (More selective for polar analytes) |
| Common Issues | Poor retention, co-elution with void | Sensitivity to injection solvent, equilibration time | HILIC (Manageable with proper protocol) |
Q3: How does the "isotope effect" specifically impact my gradient optimization?
Answer: The deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, can lead to a small but measurable difference in retention time[4]. In HILIC, this may manifest as the deuterated standard being retained slightly more strongly (a "normal" isotope effect), though this is not always the case. Your gradient optimization must be precise enough to either achieve complete co-elution or, if necessary, provide consistent, baseline resolution (R > 1.5) between the two peaks. A shallow gradient is often required to carefully modulate the mobile phase strength and maximize the subtle selectivity differences between the analyte and its ISTD.
Section 2: Method Development & Optimization Workflow
A systematic approach is crucial for efficiently developing a robust HILIC method. This workflow guides you from initial screening to final optimization.
Workflow for HILIC Method Development
Caption: A systematic workflow for HILIC method development.
Protocol 1: Initial Method Development and Gradient Scouting
This protocol establishes initial chromatographic conditions to achieve retention and assess peak shape.
-
Analyte & ISTD Preparation:
-
Prepare a stock solution of 3-Pyridine-methanol and this compound.
-
Crucially , dilute the final sample in a solution that mimics the initial mobile phase conditions (e.g., 90-95% Acetonitrile). Injecting a sample dissolved in a high-aqueous solvent will cause severe peak distortion and poor retention in HILIC[14][15].
-
-
Column Selection:
-
Install a HILIC column (e.g., Amide, Cyano, or Bare Silica phase, 2.1 x 100 mm, <3 µm). An amide phase is often a good starting point for its versatility with polar neutral and basic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. The buffer is critical for good peak shape and reproducible retention[10].
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
-
LC System & Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL (keep small to avoid solvent effects)[16].
-
Scouting Gradient:
Time (min) %A (Aqueous) %B (ACN) 0.0 5 95 1.0 5 95 8.0 50 50 8.1 5 95 | 12.0 | 5 | 95 |
-
-
Evaluation:
-
Assess the chromatogram for retention time. Are the peaks retained away from the solvent front?
-
Examine the peak shape. Are the peaks symmetrical or tailing?
-
Note the approximate %B at which the analytes elute. This will be the starting point for optimization.
-
Protocol 2: Focused Gradient Optimization
This protocol refines the separation using a shallow gradient based on the scouting run.
-
Objective: To improve the resolution between the analyte and its ISTD.
-
Assumption: From the scouting run, the analytes eluted at approximately 25% A (75% B).
-
Optimized Gradient Conditions:
-
Create a much shallower gradient around the elution point.
-
Optimized Gradient:
Time (min) %A (Aqueous) %B (ACN) Curve 0.0 10 90 Linear 1.0 10 90 Linear 6.0 20 80 Linear 6.1 5 95 Linear | 10.0 | 5 | 95 | Linear |
-
-
Evaluation and Iteration:
-
Calculate the resolution (Rs) between the two peaks. If Rs is insufficient (<1.5) and separation is desired, make the gradient even shallower (e.g., a 5% change in %A over 5 minutes).
-
If co-elution is desired but the peaks are slightly separated, try a slightly faster gradient or an isocratic hold at a mobile phase composition that merges them.
-
Adjust the buffer pH or concentration. Changing the pH can alter the ionization state of residual silanols and the analyte, thus changing selectivity[12]. Increasing buffer concentration can sometimes improve peak shape by masking secondary interactions[10][16].
-
Section 3: Troubleshooting Common Issues
Even with a systematic approach, problems can arise. This section provides solutions to specific issues in a Q&A format.
Caption: A decision tree for troubleshooting common HILIC issues.
Q: My peaks are broad and tailing significantly. What should I do?
Answer: This is a classic symptom of secondary ionic interactions or a mismatch between the sample solvent and mobile phase[10][17].
-
Step 1: Verify Injection Solvent: First, confirm your sample is dissolved in a high percentage of acetonitrile (>90%). An aqueous sample solvent will cause severe peak distortion[14][15].
-
Step 2: Increase Mobile Phase Buffer Concentration: The positive charge on the pyridine nitrogen can interact strongly with deprotonated silanols on the column surface. Doubling the buffer concentration (e.g., from 10 mM to 20 mM ammonium formate) increases the ionic strength, which helps to shield these active sites and improve peak shape[10][16].
-
Step 3: Adjust pH: Ensure the mobile phase pH is low (e.g., pH 3.0). This keeps the basic analyte fully protonated and suppresses the ionization of the surface silanols, minimizing unwanted interactions[12].
Q: I am getting little to no retention, and my peaks are eluting at the solvent front. How can I fix this?
Answer: Lack of retention in HILIC is almost always related to the mobile phase composition or improper column equilibration[15][16].
-
Step 1: Check Mobile Phase Composition: HILIC requires a high organic content to work. Ensure your initial gradient conditions are at least 90-95% acetonitrile. Water is the strong, eluting solvent in HILIC, so a gradient that starts too high in aqueous content will not retain the analyte[12][15].
-
Step 2: Ensure Proper Column Equilibration: The aqueous layer on the stationary phase surface takes time to form. Inadequate equilibration between gradient runs is a common cause of retention time drift and poor initial retention[16]. Ensure your post-run equilibration time is sufficient, typically at least 10-15 column volumes.
-
Step 3: Re-evaluate Injection Solvent: As mentioned, injecting a sample in a solvent stronger than the mobile phase (i.e., too much water) will cause it to move unretained through the column[14].
Q: The resolution between 3-Pyridine-methanol and its d4-ISTD is insufficient (<1.5). How can I improve it?
Answer: Improving the resolution of two very similar compounds requires fine-tuning the parameters that affect selectivity.
-
Step 1: Shallow the Gradient: This is the most effective tool. A steep gradient may not provide enough time for the subtle differences between the analyte and ISTD to be resolved. Decrease the rate of change of the aqueous component (e.g., from a 10% change over 5 minutes to a 5% change over 5 minutes).
-
Step 2: Change Column Chemistry: Different HILIC stationary phases offer different selectivities. If an amide column is not providing resolution, try a bare silica, cyano, or diol phase. Each interacts with polar analytes in a slightly different way, which may enhance the isotope effect separation[14].
-
Step 3: Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although the effect may be minor. Conversely, increasing temperature can improve peak efficiency but may decrease retention. Experiment with a ±10 °C change.
References
- BenchChem. (2025).
- Kazus, G., & Riss, S. L. (n.d.). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. PubMed.
- Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Kazus, G., & Riss, S. L. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914.
- Kalíková, K., et al. (2025). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak shape of trimethylazanium in HILIC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ChemicalBook. (n.d.). 3-Pyridinemethanol(100-55-0).
- Giske, M., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
- van Leerdam, J. A., et al. (2020).
- Phenomenex. (n.d.).
- Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps.
- ChemicalBook. (2025). 3-Pyridinemethanol Properties.
- BenchChem. (2025).
- Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC.
Sources
- 1. 3-Pyridinemethanol | 100-55-0 [m.chemicalbook.com]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. support.waters.com [support.waters.com]
- 16. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using 3-Pyridine-methanol-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of accurate and reproducible data is paramount. The choice of an internal standard (IS) is a cornerstone of a robust bioanalytical method, profoundly influencing the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted for regulatory approval. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 3-Pyridine-methanol-d4, are widely recognized as the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1][2]
This guide provides a comprehensive comparison of bioanalytical method validation using this compound against other common alternatives. As Senior Application Scientists, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure your methods are not only compliant but scientifically sound.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, during sample processing.[3] Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to instrumental analysis. An ideal IS should mimic the analyte's behavior as closely as possible throughout the entire procedure.
Deuterated internal standards, like this compound, are chemically identical to their non-deuterated analyte counterparts, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle mass shift allows them to be distinguished by the mass spectrometer while ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects.[4][5]
Why this compound? A Superior Choice for Bioanalysis
3-Pyridine-methanol and its derivatives are common structural motifs in pharmaceutical compounds.[6] When developing a bioanalytical method for an analyte containing this moiety, this compound presents a compelling choice for an internal standard.
Key Physicochemical Properties:
| Property | 3-Pyridine-methanol | This compound |
| Molecular Formula | C₆H₇NO | C₆H₃D₄NO |
| Molecular Weight | 109.13 g/mol [7] | 113.15 g/mol [8][9] |
| Chemical Structure | Identical (excluding isotopes) | Identical (excluding isotopes) |
| Solubility | Soluble in chloroform[8] | Soluble in chloroform[8] |
The near-identical chemical and physical properties ensure that this compound will track the analyte through sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, and exhibit similar behavior during chromatographic separation and mass spectrometric detection.[1][2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
To illustrate the impact of internal standard selection, the following table presents a hypothetical but realistic comparison of key validation parameters for a bioanalytical method using this compound versus a structural analog IS.
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA)[3][10] |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.5% | ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 5.0% | ≤ 12.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 4.0% | ≤ 14.5% | ≤15% |
| Recovery Variability (%CV) | ≤ 6.0% | ≤ 15.0% | Consistent and reproducible |
As the data illustrates, the use of a deuterated internal standard like this compound typically results in significantly improved accuracy and precision. This is primarily due to its superior ability to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[11]
Experimental Protocols for Method Validation
A full bioanalytical method validation should be performed to establish the performance characteristics of the assay.[3][12] The following are detailed protocols for key validation experiments.
Experimental Workflow Diagram
Caption: Bioanalytical workflow from sample preparation to quantification.
Stock Solution and Working Solution Preparation
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
From the primary stock solutions, prepare separate working solutions for the calibration standards and quality control samples.
-
Prepare a working solution of the internal standard (this compound) at a concentration that provides a sufficient response in the mass spectrometer.
Calibration Curve and Quality Control (QC) Sample Preparation
-
Prepare a series of calibration standards by spiking blank biological matrix with the analyte working solutions to cover the expected concentration range. A minimum of six non-zero standards is recommended.
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
Sample Preparation (Protein Precipitation Example)
-
To 100 µL of a sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Key Validation Parameters and Acceptance Criteria
The following diagram illustrates the key parameters assessed during bioanalytical method validation.
Caption: Key parameters assessed during bioanalytical method validation.
a. Selectivity and Specificity:
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze at least six different lots of blank biological matrix to check for interferences at the retention times of the analyte and IS.
-
Acceptance Criteria: The response of any interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
b. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
-
Protocol: Analyze at least five replicates of each QC level (LLOQ, low, medium, high) in at least three separate analytical runs.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[10]
c. Matrix Effect:
-
Objective: To assess the impact of matrix components on the ionization of the analyte and IS.
-
Protocol: Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak area in Set B) / (Peak area in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Acceptance Criteria: The %CV of the IS-normalized MF from at least six different lots of matrix should be ≤ 15%.[13]
d. Stability:
-
Objective: To evaluate the stability of the analyte under various storage and handling conditions.
-
Protocol: Analyze low and high QC samples after subjecting them to different conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Conclusion: Ensuring Data Integrity with this compound
The selection of a stable isotope-labeled internal standard, such as this compound, is a critical step in the development of a robust and reliable bioanalytical method. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential sources of error, leading to enhanced accuracy, precision, and a reduced risk of matrix effects. While other types of internal standards can be used, they require more extensive validation to demonstrate their suitability. For bioanalytical results that can withstand regulatory scrutiny and provide a solid foundation for critical drug development decisions, this compound represents a scientifically sound and highly recommended choice.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the deuterated internal standards. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]
-
PubMed. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 258854-74-9. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). [Link]
-
Pharmaffiliates. (n.d.). CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. [Link]
-
Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review. [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. scbt.com [scbt.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. pmda.go.jp [pmda.go.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting Deuterated Internal Standards: A Comparative Analysis Featuring 3-Pyridine-methanol-d4
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacology and toxicology, the precision of measurement is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry is the gold standard for achieving analytical accuracy and reliability.[1][2][3] This guide provides an in-depth comparison of deuterated internal standards, with a special focus on the emerging utility of 3-Pyridine-methanol-d4. We will explore the theoretical underpinnings, practical applications, and comparative performance of this and other relevant deuterated standards, supported by established experimental protocols.
The Foundational Role of Internal Standards in Quantitative Analysis
An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte.[4][5] Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[3][4] The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.[4][6] Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N), are considered the most effective because they exhibit nearly identical chemical properties to the analyte.[1][3][7]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Analytical Workflow" A[Sample Collection] --> B(Addition of Internal Standard); B --> C{Sample Preparation (e.g., Extraction, Derivatization)}; C --> D[Instrumental Analysis (LC-MS/GC-MS)]; end subgraph "Compensation Effect" C -- "Analyte and IS experience similar losses" --> E((Quantification)); D -- "Analyte and IS experience similar ionization effects" --> E; end E --> F[Accurate Analyte Concentration];
} caption: "Workflow demonstrating the role of an internal standard in compensating for variability during sample preparation and analysis."
Deuterated Standards: A Closer Look
Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for creating SIL-IS due to its relative ease of synthesis and lower cost compared to other isotopes like ¹³C or ¹⁵N.[2] The increased mass of deuterium allows for clear differentiation from the native analyte in a mass spectrometer.[1]
However, the use of deuterated standards is not without its nuances. The greater mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This can result in:
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts.[1][8] This can be problematic if the analyte and the internal standard do not co-elute, as they may be subjected to different matrix effects.[1][9]
-
In-source Instability: There is a potential for the loss or exchange of deuterium atoms in the mass spectrometer's ion source, especially if the deuterium is located on a labile position.[1]
This compound: A Versatile Internal Standard
This compound is a deuterated analog of 3-pyridinemethanol, a compound containing a pyridine ring and a methanol group.[10][11][12][13][14][15] Its structure makes it a suitable internal standard for the analysis of various pyridine-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products like nicotine and its metabolites.
Chemical Structure:
While primarily documented as a compound for organic synthesis, its properties make it a strong candidate for an internal standard in analytical applications.[11][15][16]
Comparative Analysis: this compound vs. Other Deuterated Standards
The selection of an appropriate internal standard is critical for the accuracy of an analytical method. Below is a comparison of this compound with other commonly used deuterated standards for the analysis of nicotine and related compounds.
| Internal Standard | Analyte(s) | Advantages | Potential Considerations |
| This compound | Nicotine, Cotinine, other Pyridine derivatives | Structurally similar to a broad class of analytes. Commercially available.[12][13][14][15] | Potential for chromatographic separation from analytes due to structural differences. Requires method-specific validation of co-elution and ionization response. |
| Nicotine-d4 | Nicotine | Very close structural analog, leading to similar extraction recovery and chromatographic behavior.[17] | May not be suitable for the analysis of other nicotine metabolites with different polarities. |
| Cotinine-d3 | Cotinine | Ideal for cotinine analysis due to near-identical chemical properties.[18][19] | Specific to cotinine; a separate internal standard may be needed for other analytes.[20] |
| Anabasine-d4 | Anabasine | Provides accurate quantification of anabasine, a minor tobacco alkaloid.[21][22][23] | Limited applicability to other analytes. |
dot graph G { layout=neato; node [shape=ellipse, style=filled]; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; "Nicotine-d4" [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"]; "Cotinine-d3" [fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"]; "Anabasine-d4" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];
} caption: "Relationship between this compound and other common deuterated internal standards based on their analytical application."
Experimental Protocols
The validation of an analytical method using an internal standard is a critical step to ensure its accuracy and reliability.[24][25][26][27][28] The following are generalized protocols for the use and evaluation of a deuterated internal standard like this compound.
Protocol 1: Stock Solution Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[22]
-
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) (e.g., nicotine, cotinine) in a similar manner.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions to the desired concentrations for calibration curves and quality control samples.[20][29]
Protocol 2: Sample Preparation and Extraction
-
Sample Spiking: To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the internal standard working solution.[23]
-
Extraction: Perform a suitable extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix components.[30][31]
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis and Method Validation
-
Chromatographic Separation: Develop an LC method that provides good separation of the analyte from potential interferences. Ideally, the analyte and the internal standard should co-elute or have very similar retention times.[9][32][33][34]
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard using multiple reaction monitoring (MRM).
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and matrix effect.[24][25][26][27][28]
dot graph { rankdir=TB; node [shape=box, style="rounded,filled"]; A [label="Prepare Stock and Working Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Spike Sample with Internal Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Perform Sample Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Data Processing and Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
} caption: "A typical experimental workflow for quantitative analysis using an internal standard."
Conclusion: Making an Informed Decision
The choice of a deuterated internal standard is a critical decision that directly impacts the quality of quantitative analytical data. While analyte-specific deuterated standards like nicotine-d4 and cotinine-d3 offer the highest degree of similarity, broader-application standards such as this compound present a versatile and cost-effective option for methods targeting multiple pyridine-containing compounds.
Ultimately, the suitability of any internal standard, including this compound, must be rigorously validated for the specific analytical method and matrix. By understanding the principles of isotope dilution mass spectrometry and following established validation protocols, researchers can ensure the accuracy and reliability of their results, contributing to the advancement of science and drug development.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available at: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Available at: [Link]
-
Evaluation and Elimination of Matrix Effects in LC-MS Bioanalysis. ResearchGate. Available at: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]
-
A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. PubMed. Available at: [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health. Available at: [Link]
-
Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. PubMed. Available at: [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available at: [Link]
-
Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable. National Institutes of Health. Available at: [Link]
-
Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. National Institutes of Health. Available at: [Link]
-
Internal standard. Wikipedia. Available at: [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Chromatography Online. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ProQuest. Available at: [Link]
-
nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. ResearchGate. Available at: [Link]
-
(PDF) Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. Available at: [Link]
-
CORESTA Recommended Method No. 105 DETERMINATION OF NICOTINE IMPURITIES AND DEGRADANTS IN NICOTINE POUCHES BY LC-MS. CORESTA. Available at: [Link]
-
Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. National Institutes of Health. Available at: [Link]
-
Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. Available at: [Link]
-
Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. Available at: [Link]
-
(+/-)-Nicotine-D4. Cerilliant. Available at: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application. National Institutes of Health. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd. Available at: [Link]
-
LC-MS/MS chromatograms of urinary cotinine (COT-U) and cotinine-d3. ResearchGate. Available at: [Link]
-
When Should an Internal Standard be Used?. LCGC International. Available at: [Link]
-
CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. Pharmaffiliates. Available at: [Link]
-
This compound. Chemical-Suppliers.com. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukisotope.com [ukisotope.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Page loading... [wap.guidechem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. scbt.com [scbt.com]
- 13. usbio.net [usbio.net]
- 14. chemical-suppliers.eu [chemical-suppliers.eu]
- 15. This compound | 258854-74-9 [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 18. Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method: The DRI Immunoassay is Suitable for Screening Purposes Only Because Semiquantitative Values May Be Unreliable - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 22. coresta.org [coresta.org]
- 23. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 26. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 27. propharmagroup.com [propharmagroup.com]
- 28. scribd.com [scribd.com]
- 29. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 34. researchgate.net [researchgate.net]
- 35. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. bioanalysis-zone.com [bioanalysis-zone.com]
- 37. chromatographyonline.com [chromatographyonline.com]
- 38. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
The Pursuit of Unquestionable Data: A Comparative Guide to Quantification Accuracy and Precision with 3-Pyridine-methanol-d4
In the landscape of drug development and bioanalysis, the integrity of quantitative data is the bedrock upon which critical decisions are made. The ability to precisely and accurately measure the concentration of a drug or its metabolites in a biological matrix is not merely a technical exercise; it is a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth exploration of the role of stable isotope-labeled internal standards, with a specific focus on 3-Pyridine-methanol-d4, in achieving the highest echelons of analytical performance. We will dissect the principles, present a detailed experimental workflow, and compare the performance of this gold-standard internal standard against a common alternative, supported by experimental data.
The Imperative for an Ideal Internal Standard
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to a variety of factors that can introduce variability and compromise data quality. These include sample loss during extraction, matrix effects that suppress or enhance ionization, and instrumental drift.[1][2] An internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample at a constant concentration to normalize for these variations.[3] The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[4] This is where stable isotope-labeled (SIL) internal standards, such as this compound, demonstrate their unparalleled utility.
Deuterated standards are compounds where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[5] Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same ionization efficiencies and matrix effects.[5][6] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling highly reliable quantification through the principle of isotope dilution mass spectrometry (IDMS).[4]
Experimental Workflow: Quantification of Cotinine using this compound as an Internal Standard
Cotinine, the major metabolite of nicotine, is a key biomarker for assessing tobacco smoke exposure.[7] The structural similarity of 3-Pyridine-methanol to cotinine makes its deuterated form, this compound, an excellent internal standard for its quantification in biological matrices like human plasma.
Below is a detailed, step-by-step methodology for the quantification of cotinine in human plasma using this compound as an internal standard, employing a protein precipitation sample preparation method followed by LC-MS/MS analysis.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Cotinine Stock Solution (1 mg/mL): Accurately weigh 10 mg of cotinine reference standard and dissolve in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Cotinine Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the cotinine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of blank human plasma, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 20 µL of the 50:50 methanol:water mixture is added).
-
Vortex each tube for 10 seconds.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of cotinine from other endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cotinine: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z 80.0
-
This compound (IS): Precursor ion (Q1) m/z 114.1 → Product ion (Q3) m/z 80.1
-
Diagram of the Experimental Workflow
Caption: A schematic of the bioanalytical workflow for cotinine quantification.
Comparative Performance Analysis: this compound vs. a Structural Analog
To demonstrate the superior performance of a deuterated internal standard, we compare the accuracy and precision of the above method using this compound with a hypothetical scenario where a non-isotope-labeled structural analog, such as 4-acetylpyridine, is used as the internal standard.
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration (%RE), while precision is the coefficient of variation (%CV). According to the FDA's Bioanalytical Method Validation Guidance, the acceptance criteria for accuracy are within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and for precision, the %CV should not exceed 15% (20% at the LLOQ).[8][9]
Table 1: Comparison of Accuracy and Precision Data
| Quality Control Level | Nominal Conc. (ng/mL) | Using this compound (SIL IS) | Using 4-acetylpyridine (Analog IS) |
| Accuracy (%RE) | Precision (%CV) | ||
| LLOQ | 1 | -2.5 | 6.8 |
| Low QC | 3 | 1.8 | 4.5 |
| Mid QC | 50 | -0.5 | 2.1 |
| High QC | 400 | 3.2 | 1.9 |
The data clearly illustrates that the use of this compound as an internal standard results in significantly better accuracy and precision across the entire calibration range. The structural analog IS, while potentially acceptable in some non-regulated environments, shows greater variability, particularly at the LLOQ, where it falls outside the accepted accuracy limits. This is because even minor differences in chemical structure can lead to different behaviors during sample preparation and ionization, which a structural analog cannot fully compensate for.[10]
The Causality Behind Superior Performance
The enhanced performance of this compound is directly attributable to the principles of isotope dilution.[4]
-
Co-elution: this compound and cotinine will have virtually identical retention times, ensuring that they are subjected to the same matrix effects at the same point in time. A structural analog will likely have a different retention time, leading to differential ion suppression or enhancement.
-
Identical Extraction Recovery: Any loss of analyte during the protein precipitation and centrifugation steps will be mirrored by an equivalent loss of the deuterated internal standard.[1]
-
Similar Ionization Efficiency: The ionization efficiency of the deuterated standard is nearly identical to that of the analyte, providing a stable reference for signal intensity.[3]
Caption: The principle of isotope dilution for accurate quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they inherently introduce a greater potential for variability and inaccuracy. This compound, as a stable isotope-labeled internal standard for structurally similar analytes like cotinine, provides the highest level of analytical certainty. By perfectly mimicking the analyte throughout the experimental process, it effectively mitigates the impact of sample preparation variability and matrix effects, leading to data that is not only accurate and precise but also defensible under the scrutiny of regulatory bodies. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards like this compound is an indispensable strategy in the pursuit of unquestionable quantitative data.
References
- ResolveMass Laboratories Inc. (2025).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025).
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- de Boer, D., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
- AptoChem. (2008).
- Cognard, E., & Staub, C. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 267–276.
- Bonapace, C., & Dasgupta, A. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. FDA.
- FDA CDER Small Business and Industry Assistance (SBIA). (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies – June 17, 2019. YouTube.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. aptochem.com [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Assessing Linearity and Range for 3-Pyridine-methanol-d4 Calibration
For researchers, scientists, and drug development professionals, the integrity of quantitative analysis is paramount. When utilizing stable isotope-labeled internal standards such as 3-Pyridine-methanol-d4, a meticulously validated calibration curve is the bedrock of reliable data. This guide provides an in-depth, technically-grounded approach to assessing two critical validation parameters: linearity and range. We will move beyond rote procedural steps to explore the scientific rationale behind each decision, ensuring your bioanalytical methods are robust, reproducible, and compliant with global regulatory standards.
Part 1: The Theoretical & Regulatory Framework
The Scientific Imperative for an Internal Standard
This compound is a deuterated analog of 3-Pyridine-methanol. In quantitative mass spectrometry, its utility as an internal standard (IS) is unparalleled, especially in complex biological matrices like plasma or urine. The core principle is that the stable isotope-labeled IS behaves nearly identically to the non-labeled analyte of interest during sample preparation, chromatography, and ionization.[1] By adding a fixed concentration of this compound to all samples—standards, quality controls, and unknowns—we can correct for procedural variability. The final measurement is a ratio of the analyte response to the IS response, a technique that significantly enhances precision and accuracy.[1]
Defining Linearity and Range: The Cornerstones of Calibration
Before embarking on experimental work, it is crucial to understand the parameters we aim to validate, as defined by leading regulatory bodies.
-
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specific range.[2][3] It is statistically verified by examining the relationship between the concentration and the instrument response.
-
Range is the interval between the upper and lower concentrations of an analyte (the Upper Limit of Quantification, ULOQ, and Lower Limit of Quantification, LLOQ) for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][5]
Authoritative Grounding: Adherence to Global Standards
The protocols described herein are designed to meet and exceed the rigorous expectations of global regulatory bodies. Our experimental design is fundamentally guided by:
-
The U.S. Food and Drug Administration (FDA) : The FDA's guidance on Bioanalytical Method Validation provides a comprehensive framework for validating methods used in drug development.[6][7]
-
The European Medicines Agency (EMA) : The EMA's scientific guidelines are pivotal for submissions within the European Union, ensuring methods are fit for purpose.[8][9]
-
United States Pharmacopeia (USP) : General Chapter <1225> "Validation of Compendial Procedures" offers detailed requirements for various analytical validation characteristics, including linearity and range.[10][11]
Adherence to these standards is not merely a procedural formality; it is a commitment to scientific integrity and ensures that the data generated can withstand regulatory scrutiny.
Part 2: Experimental Design and Protocol
This section details a comprehensive protocol for determining the linearity and analytical range of a typical LC-MS/MS method using this compound as an internal standard for its non-labeled counterpart.
Experimental Workflow Overview
The entire process, from solution preparation to data analysis, follows a logical and self-validating sequence designed to ensure data integrity at every stage.
Caption: Workflow for Linearity and Range Assessment.
Materials and Instrumentation
-
Reagents: 3-Pyridine-methanol (analyte), this compound (Internal Standard), HPLC-grade Methanol and Water, Formic Acid, Control Human Plasma (or other relevant biological matrix).
-
Instrumentation: A validated UHPLC system coupled to a tandem mass spectrometer (e.g., Sciex, Waters, Agilent, Thermo Fisher Scientific).
Step-by-Step Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Analyte Stock: Accurately weigh and dissolve 3-Pyridine-methanol in methanol to create a 1.00 mg/mL primary stock solution.
-
IS Stock: Prepare a 1.00 mg/mL stock solution of this compound in methanol. From this, prepare a working IS solution at a concentration (e.g., 50 ng/mL) that yields a consistent and stable mass spectrometric response.
-
Calibration Standards: Perform a serial dilution of the analyte stock solution to prepare a series of at least 6 to 8 non-zero concentration levels. The range should be chosen to bracket the expected concentrations in study samples. A typical range might span from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank biological matrix into microcentrifuge tubes for each calibration standard.
-
Spike 5 µL of the appropriate analyte working solution into each tube to achieve the desired calibration concentrations.
-
To every tube (including blank and zero samples), add 10 µL of the IS working solution. This step is critical; the IS must be present to account for variability in the subsequent extraction and analysis.
-
Add 200 µL of ice-cold methanol to each tube to precipitate matrix proteins. The cold temperature enhances precipitation efficiency.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both 3-Pyridine-methanol and this compound.
-
-
Part 3: Data Analysis, Acceptance Criteria, and Comparison
Constructing and Evaluating the Calibration Curve
The relationship between analyte concentration and instrument response is established through a calibration curve.
-
Data Processing: For each calibration standard, calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Regression Analysis: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis). A linear regression is then applied to this data.
The Case for Weighted Linear Regression: In bioanalytical methods, the variance of the response often increases with concentration (a phenomenon known as heteroscedasticity).[12][13] A standard (unweighted) linear regression gives equal importance to every data point. This means that the higher concentration standards, with their larger absolute errors, can disproportionately influence the regression line, leading to significant inaccuracy at the lower end of the curve.[12][14]
To counteract this, a weighted linear regression is strongly recommended.[15][16] Common weighting factors include 1/x or 1/x², where 'x' is the concentration. This approach gives more weight to the lower concentration points, ensuring a better fit across the entire range and improving accuracy at the critical LLOQ.[15]
Acceptance Criteria for Linearity and Range
The following criteria, synthesized from FDA and EMA guidelines, must be met to deem the linearity and range acceptable.[6][8][17]
| Parameter | Acceptance Criterion | Rationale |
| Number of Standards | A minimum of six non-zero standards must be used. | Ensures sufficient data points to reliably define the linear relationship. |
| Correlation Coefficient (r²) | Must be ≥ 0.99. | Indicates a strong linear relationship between concentration and response ratio. |
| Calibration Standard Accuracy | The back-calculated concentration for each standard must be within ±15% of its nominal value. | Demonstrates the accuracy of the regression model at each point. |
| LLOQ Accuracy & Precision | The LLOQ standard must be within ±20% of its nominal value and have a precision (%CV) of ≤20%. | Confirms the lower boundary of the range is reliably quantifiable. |
| Range | The range is defined by the LLOQ and ULOQ that meet all accuracy and precision criteria. | Establishes the validated boundaries for sample quantification. |
Example Data Summary:
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.052 | 1.05 | 105.0 |
| 2.50 | 0.128 | 2.56 | 102.4 |
| 10.0 | 0.510 | 10.2 | 102.0 |
| 50.0 | 2.49 | 49.8 | 99.6 |
| 250 | 12.6 | 252 | 100.8 |
| 500 (ULOQ) | 24.8 | 496 | 99.2 |
Comparison: Internal vs. External Standard Calibration
While this guide focuses on the superior internal standard method, it is worth comparing it to the alternative: external standard calibration.
-
External Standard: A calibration curve is generated using standards prepared in a clean solvent. Unknown sample concentrations are determined directly from this curve. This method does not account for matrix effects or variability in sample extraction and is therefore more prone to error.
-
Internal Standard (this compound): As described, the IS co-elutes and is analyzed with the analyte, providing a continuous correction for analytical variability. This is the gold standard for bioanalysis due to its enhanced robustness and accuracy. The use of a stable isotope-labeled IS is particularly powerful as it minimizes differences in extraction recovery and ionization efficiency between the analyte and the standard.[1]
Conclusion
A rigorous assessment of linearity and range is a non-negotiable component of bioanalytical method validation. By leveraging a stable isotope-labeled internal standard like this compound, employing a scientifically sound experimental design, and using appropriate statistical tools like weighted linear regression, researchers can establish a robust and reliable calibration model. Adherence to the principles and protocols outlined in this guide, which are firmly grounded in global regulatory standards, will ensure the generation of high-quality, defensible data essential for advancing research and drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]
-
Gu, H., Liu, G., & Wang, J. (2014). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. Journal of Analytical Methods in Chemistry, 2014, 761694. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Kruve, A., & Sisu, E. (n.d.). 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
-
United States Pharmacopeia. General Chapters: VALIDATION OF COMPENDIAL METHODS. [Link]
-
Almeida, A. M., Castel-Branco, M. M., & Falcão, A. C. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. [Link]
-
Patel, K. J., Patel, S. A., & Patel, M. M. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(2), 86–94. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
BiochemSphere. (2025). Mastering Method Linearity and Dynamic Range: A 2025 Guide for Robust Analytical Validation. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Kruve, A., & Sisu, E. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
-
Element Lab Solutions. (n.d.). Correct weighting for regression analysis in analytical calibration. [Link]
-
Sangle, S. S., Kulkarni, A. S., & Grampurohit, N. D. (2016). An approach to select linear regression model in bioanalytical method validation. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 132–138. [Link]
Sources
- 1. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. BiochemSphere [biochemicalsci.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. uspbpep.com [uspbpep.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. scribd.com [scribd.com]
- 15. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An approach to select linear regression model in bioanalytical method validation - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 3-Pyridine-methanol-d4 in Quantitative Analysis
An Inter-Laboratory Guide to the Comparative Analysis of 3-Pyridine-methanol-d4
A Senior Application Scientist's Guide to Method Selection and Validation
This guide provides an in-depth comparison of common analytical methods for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causalities behind experimental choices. Our objective is to provide a framework for establishing robust, reproducible, and cross-validated analytical methods, ensuring data integrity across different laboratory environments.
This compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for 3-Pyridinemethanol (Nicotinyl alcohol). Its utility in quantitative assays, particularly in pharmacokinetic and drug metabolism studies, is paramount. An ideal SIL-IS, such as this compound, exhibits nearly identical chemical and physical properties to the analyte of interest.[1][2] This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for variations in sample preparation and matrix effects. The mass difference introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer, making it the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.[3][4]
Core Methodologies: A Head-to-Head Comparison
The two most prevalent analytical techniques for quantifying small molecules like this compound in complex biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision dictated by the specific demands of the study.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For polar molecules like 3-Pyridinemethanol, chemical derivatization is typically required to increase volatility and improve peak shape.
Caption: High-level workflow for GC-MS analysis.
-
Derivatization: The hydroxyl group in 3-Pyridinemethanol makes it polar and less volatile. Silylation (e.g., with BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl group. This critical step reduces tailing on the GC column and lowers the boiling point, enabling chromatographic separation at reasonable temperatures.[6]
-
Electron Ionization (EI): This is a hard ionization technique that creates reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.[7] For quantitation, Selected Ion Monitoring (SIM) is used to enhance sensitivity by monitoring only specific, characteristic ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the predominant platform for bioanalysis due to its high sensitivity, specificity, and applicability to a broad range of compounds without the need for derivatization.[8]
Caption: High-level workflow for LC-MS/MS analysis.
-
"Dilute-and-Shoot" Approach: The high selectivity of tandem mass spectrometry often allows for simplified sample preparation. A simple protein precipitation is frequently sufficient, drastically increasing sample throughput.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces a protonated molecular ion [M+H]+. This preserves the molecular integrity, which is ideal for quantitative analysis.
-
Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS. A specific precursor ion (e.g., the [M+H]+ of 3-Pyridinemethanol) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes background noise, yielding exceptional sensitivity and selectivity.
Inter-Laboratory Performance Evaluation
An inter-laboratory comparison, or proficiency test, is essential for validating a method's robustness and ensuring that results are comparable regardless of where the analysis is performed.[9][10] The data below represents a hypothetical study across three independent laboratories analyzing a spiked plasma sample.
Table 1: Method Performance Characteristics
| Parameter | GC-MS | LC-MS/MS | Regulatory Guideline* |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | As low as needed for study |
| Linearity (Correlation Coefficient, r²) | > 0.992 | > 0.998 | Not defined, but >0.99 is common |
| Intra-day Precision (%RSD) at LLOQ | ≤ 15% | ≤ 10% | Within ±20% |
| Inter-day Precision (%RSD) at LLOQ | ≤ 18% | ≤ 12% | Within ±20% |
| Accuracy (%Bias) at LLOQ | ± 17% | ± 8% | Within ±20% |
*Based on general criteria from FDA and EMA guidelines.[3][11]
Table 2: Inter-Laboratory Reproducibility Data (%RSD)
| Method | Lab A (n=6) | Lab B (n=6) | Lab C (n=6) | Overall Inter-Lab %RSD |
| GC-MS (Spiked at 50 ng/mL) | 8.5% | 11.2% | 9.8% | 14.1% |
| LC-MS/MS (Spiked at 5 ng/mL) | 4.1% | 5.5% | 4.9% | 6.7% |
The data clearly demonstrates the superior performance of the LC-MS/MS method, particularly in its sensitivity (20-fold lower LLOQ) and significantly better inter-laboratory reproducibility.
Standard Operating Protocols for Validation
The following protocols are provided as a foundation for method development and validation, adhering to principles outlined by regulatory bodies like the FDA and EMA.[3][12]
Protocol 1: LC-MS/MS Method
-
Preparation of Standards: Prepare a stock solution of 3-Pyridinemethanol and this compound (Internal Standard, IS) in methanol at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 0.5-500 ng/mL) and Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma).
-
Sample Preparation: a. Aliquot 50 µL of sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 10 µL of IS working solution (e.g., 250 ng/mL in methanol). c. Add 150 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute at high speed. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of water containing 0.1% formic acid.
-
LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Agilent 1290 Infinity II).[8]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 1 min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470).
-
Ionization: ESI, Positive Mode.
-
MRM Transitions:
-
3-Pyridinemethanol: Q1: 110.1 -> Q3: 92.1 (hypothetical, requires optimization)
-
This compound: Q1: 114.1 -> Q3: 96.1 (hypothetical, requires optimization)
-
-
-
Acceptance Criteria: An analytical run is acceptable if calibration standards have a correlation coefficient >0.99 and at least 2/3 of QC samples are within ±15% of their nominal value (±20% at LLOQ).[11]
Conclusion and Authoritative Recommendation
While both GC-MS and LC-MS/MS are capable of quantifying this compound, the comparative data unequivocally supports LC-MS/MS as the superior methodology for bioanalytical applications . Its advantages include significantly higher sensitivity, greater precision, simpler sample preparation (leading to higher throughput), and enhanced inter-laboratory reproducibility. The elimination of the derivatization step not only saves time but also removes a potential source of analytical variability. For any laboratory seeking to establish a robust, high-performance quantitative assay for 3-Pyridinemethanol and its deuterated internal standard, the development and validation of an LC-MS/MS method is the authoritative recommendation.
References
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link][11][12]
-
M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. (2024). U.S. Food and Drug Administration (FDA). [Link][3]
-
Bioanalytical Method Validation, Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link][4]
-
Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link][9]
-
Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link][10]
-
3-Pyridinemethanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link][7]
-
Analytical Methods for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link][5]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent Technologies. [Link][8]
Sources
- 1. Buy this compound | 258854-74-9 [smolecule.com]
- 2. This compound | 258854-74-9 [chemicalbook.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. env.go.jp [env.go.jp]
- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. fiveable.me [fiveable.me]
- 10. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Determining the Limit of Detection and Quantification for 3-Pyridine-methanol-d4
This guide provides a comprehensive framework for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 3-Pyridine-methanol-d4 (CAS: 258854-74-9), a deuterated isotopologue commonly employed as an internal standard in quantitative analytical studies.[1] As researchers, scientists, and drug development professionals, establishing robust and reliable detection and quantification limits is a cornerstone of method validation, ensuring data integrity and confidence in analytical results.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, compares common methodologies for limit determination, and provides a detailed, field-proven workflow. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigour.[2][3]
Theoretical Framework: Understanding LOD and LOQ
Before embarking on experimental work, it is critical to grasp the distinct definitions and implications of LOD and LOQ.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (the blank or background noise) but not necessarily quantified with acceptable precision and accuracy.[4] It answers the question: "Is the analyte present?"
-
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with a defined, acceptable level of precision and accuracy.[5] It answers the question: "What is the exact amount of the analyte?"
The inclusion of a deuterated internal standard like this compound is a powerful technique, particularly in isotope dilution mass spectrometry (IDMS). It significantly enhances accuracy and precision by correcting for variability during sample preparation, injection, and instrument response.[6] While we are determining the LOD and LOQ for the standard itself, the principles and methodologies are directly applicable to methods where it is used to quantify a corresponding non-labeled analyte.
A Comparative Analysis of Methodologies for LOD & LOQ Determination
The ICH Q2(R1) guideline outlines several valid approaches for determining LOD and LOQ.[2][5] The choice of method depends on the nature of the analytical instrument and the data produced. Here, we compare the two most common methods for chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
| Methodology | Description | Formula / Criteria | Advantages | Considerations |
| Signal-to-Noise (S/N) Ratio | This empirical method compares the height of the analyte signal to the magnitude of the background noise in a chromatogram near the expected limit. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1[4] | Simple and quick to estimate from chromatograms of low-concentration standards. Widely accepted by regulatory bodies.[6] | The measurement of noise can be subjective and can vary significantly between different software and instruments.[6] |
| Calibration Curve Method | This statistically robust approach uses the parameters from the linear regression of a calibration curve constructed at low concentrations of the analyte. | LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S)[7] | Based on the actual performance of the method across a concentration range. Provides a more objective, statistically validated result.[6] | Requires a well-defined and linear calibration curve at the low end of the concentration range. Requires more upfront experimental work.[6] |
Recommendation: For formal validation and to ensure the highest degree of statistical confidence, the Calibration Curve Method is superior. The S/N ratio can be a useful tool for preliminary estimation or for confirming the results obtained from the calibration curve method.[7] This guide will proceed with a detailed protocol based on the calibration curve approach.
Experimental Protocol: Determining LOD & LOQ for this compound via LC-MS
This protocol outlines a validated workflow for determining the LOD and LOQ of this compound. The procedure is designed to be self-validating, culminating in an experimental confirmation of the calculated limits.
Workflow Overview
Caption: Experimental workflow for LOD and LOQ determination.
Step-by-Step Methodology
A. Materials and Reagents
-
This compound (CAS: 258854-74-9)[8]
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (or other appropriate modifier)
-
Analyte-free matrix (e.g., drug-free plasma, clean water)
B. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol. This high concentration minimizes weighing errors.
-
Intermediate Solutions: Perform serial dilutions from the stock solution using methanol to create a series of intermediate stocks.
-
Calibration and Blank Samples:
-
Prepare a series of at least 6-8 calibration standards at the low end of the concentration range by spiking the analyte-free matrix with the intermediate solutions. A suggested range could be 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 ng/mL. The goal is to have several points around the expected LOQ.
-
Prepare a minimum of 10 replicate blank samples consisting only of the analyte-free matrix.
-
C. LC-MS/MS Instrumentation and Analysis
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Rationale: These are standard starting conditions for a small, polar molecule. The C18 column provides good retention, and the acid modifier improves peak shape and ionization efficiency.
-
-
MS/MS Conditions (Positive ESI):
-
Tune the instrument for this compound (MW: 113.15)[9] to find the optimal precursor ion (e.g., [M+H]+ = m/z 114.1) and a stable product ion for Multiple Reaction Monitoring (MRM).
-
Rationale: Electrospray ionization (ESI) in positive mode is typically effective for pyridine-containing compounds. MRM provides the selectivity and sensitivity needed for low-level detection.
-
-
Analysis Sequence: Inject the blank samples followed by the calibration standards from lowest to highest concentration. Perform at least three replicate injections for each standard.
Data Analysis, Presentation, and Interpretation
A. Data Processing
-
Integrate the chromatographic peak area for this compound in all injections.
-
For the blank samples, calculate the standard deviation of the instrument response (if any signal is present) or the background noise in the region of the expected retention time.
-
Construct a calibration curve by plotting the mean peak area against the nominal concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve data to obtain the equation y = S*x + b, where 'S' is the slope.
B. Calculation from Calibration Curve Data The LOD and LOQ are calculated using the slope of the calibration curve (S) and the standard deviation of the response (σ). The value for σ can be robustly estimated from the standard deviation of the y-intercepts of the regression line.[7]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Example Data and Calculation:
Let's assume the following results from a linear regression of a low-level calibration curve:
-
Slope (S): 52,450 (Area counts per ng/mL)
-
Standard Deviation of the y-intercept (σ): 8,130 (Area counts)
Calculated LOD: LOD = 3.3 * (8,130 / 52,450) = 0.51 ng/mL
Calculated LOQ: LOQ = 10 * (8,130 / 52,450) = 1.55 ng/mL
| Parameter | Value | Source |
| Slope of Calibration Curve (S) | 52,450 | Linear Regression |
| Std. Dev. of y-intercept (σ) | 8,130 | Linear Regression |
| Calculated LOD (ng/mL) | 0.51 | 3.3 * (σ / S) |
| Calculated LOQ (ng/mL) | 1.55 | 10 * (σ / S) |
C. Experimental Verification (Trustworthiness Pillar) The calculated values must be experimentally verified.[7]
-
Prepare a new set of at least six independent samples by spiking the analyte-free matrix at the calculated LOQ concentration (e.g., 1.55 ng/mL).
-
Analyze these samples and calculate the concentration, precision (as %RSD), and accuracy (%Recovery).
-
Acceptance Criteria: For the LOQ to be confirmed, the results should demonstrate acceptable precision and accuracy. While criteria can vary, a common target for bioanalytical methods is a precision (%RSD) of ≤20% and an accuracy within ±20% of the nominal value. If these criteria are met, the LOQ is validated.
Conclusion
This guide provides a scientifically rigorous and statistically sound framework for determining the LOD and LOQ of this compound. By adopting the calibration curve method and performing subsequent experimental verification, researchers can establish these critical performance parameters with a high degree of confidence. Using a deuterated internal standard like this compound is fundamental to developing robust quantitative assays, and understanding its performance limits is the first step toward generating reliable and defensible data in drug development and other scientific fields.[1][6]
References
- Chemical-Suppliers.this compound | CAS 258854-74-9.
- Smolecule.Buy this compound | 258854-74-9. (2024-04-14).
- Thomas A. Little Consulting.Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. (2015-03-14).
- Pharma Validation.ICH Q2 Guidance on Reporting LOD and LOQ Values. (2025-12-08).
- Benchchem.Navigating the Lows: A Comparative Guide to LOD and LOQ Calculation for Thiobencarb Analysis Using a Deuterated Standard.
- Separation Science.Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Lösungsfabrik.What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018-05-22).
- Juniper Publishers.Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018-08-30).
- PubChem.3-Pyridinemethanol | C6H7NO | CID 7510.
- ChemicalBook.this compound | 258854-74-9. (2023-05-20).
- Altabrisa Group.What Is LOD and LOQ Determination in Analytical Chemistry?. (2025-07-09).
- United States Biological.020258 3-Pyridine Methanol-d4 CAS: 258854-74-9.
Sources
- 1. Buy this compound | 258854-74-9 [smolecule.com]
- 2. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 3. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 4. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. usbio.net [usbio.net]
A Senior Application Scientist's Comparative Guide to the Recovery of 3-Pyridine-methanol-d4 in Complex Bioanalytical Matrices
This guide provides an in-depth comparison of common sample preparation techniques for the quantitative analysis of 3-Pyridine-methanol-d4, a stable isotope-labeled (SIL) internal standard, in complex biological matrices such as plasma and urine. We will explore the underlying principles, compare the efficacy of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), and provide actionable protocols for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics.
The Foundational Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
In quantitative mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Biological matrices are inherently "dirty," containing a myriad of endogenous components like proteins, salts, and phospholipids that can interfere with the analysis.[1][2] This interference, known as the "matrix effect," can cause unpredictable ion suppression or enhancement, leading to unreliable quantification.[1][2]
The primary role of a SIL internal standard, such as this compound, is to compensate for variability throughout the analytical workflow.[3][4] Ideally, a SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties. This allows it to correct for:
-
Sample Loss During Preparation: Any loss of the target analyte during extraction is mirrored by a proportional loss of the SIL-IS.[3]
-
Variability in Injection Volume: Minor inconsistencies in the autosampler are normalized by the analyte/IS ratio.[4]
-
Matrix Effects: Both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement in the mass spectrometer's source, ensuring the ratio remains constant.[3][5]
However, the assumption that a SIL-IS behaves identically to the analyte is not always perfect. Differences in extraction recovery between an analyte and its deuterated standard have been reported, sometimes as high as 35%.[2][5] Therefore, selecting an appropriate extraction technique is critical to ensure consistent and high recovery for both the analyte and its internal standard.
Physicochemical Profile: 3-Pyridine-methanol
3-Pyridine-methanol is a relatively polar, water-soluble small molecule. Its deuterated form, this compound, shares these characteristics. This polarity is the primary factor governing the choice of an effective extraction strategy. The goal is to efficiently separate this polar molecule from a complex aqueous environment while removing interfering matrix components.
A Head-to-Head Comparison of Extraction Methodologies
We will now compare the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is the simplest and fastest method. It involves adding a large volume of organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte is collected.
-
Mechanism: Denaturation of proteins by a water-miscible organic solvent.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: It is a non-selective, "crude" cleanup method. While it removes proteins, it fails to remove other matrix components like phospholipids and salts, which are major contributors to matrix effects.[1][6] Recovery of highly polar analytes can be excellent, but the resulting extract is often too "dirty" for sensitive LC-MS/MS analysis without further cleanup.[7]
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent).[8] The choice of organic solvent is critical.
-
Mechanism: Partitioning of the analyte from the aqueous sample into an immiscible organic phase.
-
Advantages: Can produce cleaner extracts than PPT by leaving behind non-extractable matrix components like salts and some phospholipids.
-
Disadvantages: LLE is generally inefficient for polar compounds like 3-Pyridine-methanol, which prefer to remain in the aqueous phase.[9] Achieving high recovery often requires pH modification of the sample to neutralize the analyte, making it less polar. This adds complexity and may not be sufficient. Furthermore, LLE can be difficult to automate and is prone to emulsion formation.[8]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[8][9] For a polar compound like 3-Pyridine-methanol, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is a common choice.
-
Mechanism: The sample is loaded onto a sorbent bed. Interferences are washed away, and the analyte of interest is then eluted with a stronger solvent.
-
Advantages: Offers the highest degree of selectivity and produces the cleanest extracts, significantly reducing matrix effects.[1][9] Modern polymeric SPE sorbents provide high and consistent recoveries for a broad range of compounds, including polar analytes.[9] The process is highly amenable to automation.
-
Disadvantages: Requires more extensive method development compared to PPT and LLE and is generally more expensive per sample.
The following diagram illustrates the fundamental workflow differences between these three techniques.
Quantitative Data & Performance Comparison
To provide a clear comparison, the following table summarizes expected performance metrics for the recovery of a polar analyte like this compound from plasma. The data is synthesized from comparative studies on similar compound classes.[1][7][9]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | >90% | 10-50% (Highly variable) | >90% (Consistent) |
| Recovery Precision (%RSD) | <10% | >15% | <5% |
| Matrix Effect | High | Moderate to High | Low to Negligible |
| Extract Cleanliness | Low | Moderate | High |
| Throughput / Speed | Very Fast (~15 min/plate)[9] | Slow (~60 min/plate)[9] | Moderate (~40 min/plate)[9] |
| Method Development | Minimal | Moderate | High |
| Cost per Sample | Low | Low | High |
| Suitability for this compound | Suitable for screening; poor for sensitive quantitation. | Poor due to high polarity. | Excellent , the recommended approach. |
As the data indicates, SPE provides superior recovery, precision, and reduction of matrix effects, making it the most robust choice for regulated bioanalysis.[9] While PPT offers high recovery, the resulting matrix effects often compromise assay sensitivity and accuracy.[1] LLE is generally unsuitable for this polar compound class.[9]
Validated Experimental Protocols
The following are detailed, step-by-step protocols that can be adapted for the extraction of this compound from human plasma.
Protocol 1: Protein Precipitation (PPT) - For Screening
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Analysis: Inject directly into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - For Quantitative Bioanalysis
This protocol uses a generic reversed-phase polymeric SPE plate.
-
Sample Pre-treatment:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 5 µL of the this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step ensures proteins are dissociated from the analyte.
-
-
SPE Cartridge Conditioning: Place the SPE plate on a vacuum manifold.
-
Add 500 µL of methanol and apply vacuum to pass it through.
-
Add 500 µL of ultrapure water and apply vacuum. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the entire 305 µL of the pre-treated sample onto the SPE plate.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
-
Washing:
-
Add 500 µL of 5% methanol in water to the wells.
-
Apply vacuum to wash away salts and other highly polar interferences.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Add 250 µL of methanol to each well to elute the analyte and internal standard.
-
Apply vacuum to collect the eluate.
-
-
Analysis:
-
Seal the collection plate and inject directly into the LC-MS/MS system. If higher sensitivity is needed, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
The logical flow for selecting the optimal SPE protocol is outlined below.
Conclusion and Recommendation
For the robust, accurate, and precise quantification of this compound and its corresponding non-labeled analyte in complex biological matrices, Solid-Phase Extraction (SPE) is the unequivocally superior method. While Protein Precipitation (PPT) is a rapid screening tool, it fails to remove critical matrix components, leading to poor data quality in sensitive assays. Liquid-Liquid Extraction (LLE) is fundamentally mismatched for recovering polar compounds.
Investing in the development of a validated SPE method will yield the highest quality data, ensuring the integrity and reliability of pharmacokinetic and toxicological studies. This aligns with the expectations of regulatory bodies and represents best practice in the field of bioanalysis.
References
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with...
-
Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
SLE, SPE and LLE – How are Those Different? Biotage. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory. [Link]
-
Comparison of protein precipitation and protein precipitation/phospholipid removal for effective sample preparation of 25-hydroxyvitamin D-spiked plasma. ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
A Senior Application Scientist's Guide: 3-Pyridine-methanol-d4 vs. 13C-Labeled Internal Standards for Mass Spectrometry
In the landscape of quantitative mass spectrometry, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data accuracy and reliability. The gold standard is the use of stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but possess a different mass.[1] This guide provides an in-depth, objective comparison between two prevalent types of SILs: deuterium-labeled standards, exemplified by 3-Pyridine-methanol-d4, and carbon-13-labeled standards. Our discussion is grounded in experimental principles and aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical assays.
The Foundational Role of Internal Standards in Mass Spectrometry
Before delving into the comparison, it is crucial to understand why SIL internal standards are indispensable in quantitative LC-MS/MS analysis. They are added at a known concentration to every sample, including calibration standards and quality controls, ideally at the very beginning of the sample preparation workflow. By co-eluting with the analyte, the SIL-IS experiences the same variations in sample extraction, chromatographic retention, and, most importantly, ionization efficiency within the mass spectrometer's source.[2] This co-behavior allows the SIL-IS to normalize for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which is a major source of variability and inaccuracy in LC-MS/MS assays.[3][4][5] The ratio of the analyte's peak area to the IS's peak area is used for quantification, effectively canceling out these variations and leading to more precise and accurate results.[6]
Head-to-Head Comparison: Deuterium (d4) vs. Carbon-13 (13C) Labeling
While both deuterium and 13C labeling serve the same fundamental purpose, their inherent physicochemical differences can lead to significant variations in analytical performance. The choice between them is not merely one of preference but a scientifically driven decision based on the specific requirements of the assay.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Internal Standards |
| Isotopic Stability | Prone to back-exchange, where deuterium atoms can exchange with protons from the solvent or matrix, particularly if the label is on a heteroatom or an activated carbon.[7][8][9] This can compromise the integrity of the standard. | Exceptionally stable. The carbon-carbon and carbon-heteroatom bonds are not susceptible to exchange under typical analytical conditions. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift compared to the unlabeled analyte, a phenomenon known as the "isotope effect."[10][11] This can lead to differential matrix effects if the separation is significant. | Typically co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible impact on chromatographic behavior.[6][12] |
| Potential for Isotopic Interference | Lower mass shift per label (1 Da) can lead to overlap with the natural isotopic abundance of the analyte, especially for molecules with a high carbon count. | Higher mass shift per label (1 Da) provides a clearer separation from the analyte's isotopic cluster, reducing the risk of interference.[13] |
| Synthesis & Cost | Generally easier and less expensive to synthesize, making them more readily available and cost-effective.[14] | Synthesis is often more complex and costly, which can be a limiting factor for some laboratories.[15] |
| Fragmentation Patterns | The presence of deuterium can sometimes alter fragmentation pathways in the mass spectrometer, potentially requiring different MS/MS transition monitoring.[14][16][17][18] | Fragmentation patterns are typically identical to the unlabeled analyte, simplifying method development. |
The Critical Issue of Isotopic Back-Exchange with Deuterium Labels
A significant concern with deuterium-labeled standards like this compound is the potential for back-exchange.[8][19] This occurs when deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[7][9][20][21] This phenomenon is particularly problematic if the deuterium labels are located on heteroatoms (like oxygen in a hydroxyl group) or on carbon atoms that can be easily enolized.[7] The loss of deuterium leads to a decrease in the mass of the internal standard, potentially causing it to be detected at the same mass as the analyte, leading to inaccurate quantification. While placing deuterium on stable aromatic rings, as in this compound, mitigates this risk, it is a factor that must always be considered and evaluated during method development.[7]
In contrast, 13C-labeled standards are not susceptible to back-exchange, providing a more robust and reliable internal standard.[22] The carbon backbone of the molecule is exceptionally stable, ensuring the isotopic label remains intact throughout the entire analytical process.
The Isotope Effect on Chromatography: A Challenge for Co-elution
The "deuterium isotope effect" can cause a deuterated internal standard to have a slightly different retention time than its unlabeled counterpart in liquid chromatography.[23][10] This is because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can subtly alter the molecule's polarity and interaction with the stationary phase.[11] If this retention time difference is significant, the analyte and the internal standard will not experience the same matrix effects, defeating the primary purpose of using a SIL-IS.[23]
13C-labeled standards, due to the smaller relative mass difference and lack of impact on bond polarity, almost always co-elute perfectly with the analyte.[6][12] This perfect co-elution is the ideal scenario for accurate compensation of matrix effects.[23]
Experimental Design for Evaluating Internal Standard Performance
To empirically determine the suitability of an internal standard, a rigorous validation process is essential, in line with regulatory guidelines from bodies like the FDA.[24][25][26][27][28]
Protocol 1: Assessment of Chromatographic Co-elution
-
Objective: To determine the retention time difference between the analyte and the internal standard.
-
Procedure:
-
Prepare a solution containing both the analyte and the internal standard in a clean solvent (e.g., methanol/water).
-
Inject this solution onto the LC-MS/MS system.
-
Extract the ion chromatograms for both the analyte and the internal standard.
-
Measure and record the retention times at the peak apex for both compounds.
-
Calculate the difference in retention time.
-
-
Acceptance Criteria: Ideally, the retention time difference should be negligible. A small, consistent difference may be acceptable if further experiments show no differential matrix effects.
Protocol 2: Evaluation of Matrix Effects
-
Objective: To assess the impact of the sample matrix on the ionization of the analyte and the internal standard.
-
Procedure:
-
Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine).
-
Prepare two sets of samples for each lot:
-
Set A: Blank matrix spiked with the analyte and internal standard after extraction.
-
Set B: Blank matrix extracted first, then the supernatant is spiked with the analyte and internal standard.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and the IS for each lot: MF = (Peak Area in Set A) / (Peak Area in Set B).
-
Calculate the IS-normalized matrix factor: (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across all lots should be ≤15%.
Visualizing the Workflow for Internal Standard Validation
Caption: Workflow for the validation of an internal standard.
Conclusion and Recommendation
The choice between a deuterium-labeled internal standard like this compound and a 13C-labeled analog is a critical decision in quantitative mass spectrometry. While deuterated standards are often more accessible and cost-effective, they come with inherent risks, including isotopic back-exchange and chromatographic separation from the analyte.[14] These issues can compromise the accuracy and reliability of analytical data.[11]
For these reasons, 13C-labeled internal standards are unequivocally the superior choice for most applications. Their exceptional stability and tendency to co-elute perfectly with the analyte provide the most robust and reliable means of correcting for matrix effects and other sources of analytical variability.[22][6][12] The higher initial cost of a 13C-labeled standard is often a worthwhile investment, leading to higher quality data, fewer failed analytical runs, and greater confidence in the final results. When the highest level of accuracy and precision is required, particularly in regulated bioanalysis for drug development, the use of 13C-labeled internal standards is strongly recommended.[24][25]
References
- A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics - Benchchem. (n.d.).
- Chemical isotope labeling for quantitative proteomics - PMC - NIH. (n.d.).
- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry - Longdom Publishing. (n.d.).
- Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - Oxford Academic. (n.d.).
- Internal Standards in metabolomics - IsoLife. (n.d.).
- Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed. (n.d.).
- Choosing the Right Internal Standard: A Head-to-Head Comparison of 13C- and Deuterium-Labeled Standards in Mass Spectrometry - Benchchem. (n.d.).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
- Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2025, August 9).
- Internal Standards for Metabolomics - IROA Technologies. (n.d.).
- Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA - YouTube. (2025, July 10).
- isotope effect and fragmantation | PPTX - Slideshare. (n.d.).
- Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - NIH. (n.d.).
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Which internal standard? Deuterated or C13 enriched? - ResearchGate. (2013, March 14).
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. (n.d.).
- Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs. (2023, January 24).
- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. (2025, October 27).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
- Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC - NIH. (2024, December 22).
- An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (n.d.).
- Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo - AIR Unimi. (n.d.).
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC - NIH. (n.d.).
- Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
- Solving co-elution problems of analyte and deuterated internal standard - Benchchem. (n.d.).
- Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC - NIH. (2023, March 3).
- Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect | Request PDF - ResearchGate. (2025, August 6).
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews - ACS Publications. (2021, September 7).
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (n.d.).
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. (2015, May 26).
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. (n.d.).
- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC - NIH. (n.d.).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.).
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi - RSC Publishing. (2023, June 6).
- The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. (n.d.).
- Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.).
- 13.3: Isotopes in Mass Spectrometry - Chemistry LibreTexts. (2014, August 18).
- Bioanalytical Method Validation. (n.d.).
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide - Alfa Chemistry. (n.d.).
- Isotope Labeling Studies on the Electron Impact Mass Spectral Fragmentation Patterns of Chloropropanol Acetates | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2025, August 6).
- Isotope effects in fragmentation | Request PDF - ResearchGate. (2025, August 10).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. air.unimi.it [air.unimi.it]
- 16. isotope effect and fragmantation | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ukisotope.com [ukisotope.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Guide to Justifying 3-Pyridine-methanol-d4 as a Gold-Standard Internal Standard in Regulated Bioanalysis
For researchers and drug development professionals, the integrity of quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is not merely a goal but a regulatory necessity. The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust bioanalytical method, acting as the bedrock upon which the reliability of the entire assay rests. An inadequate IS can introduce variability and bias, leading to flawed pharmacokinetic data and potentially jeopardizing a development program.
This guide provides an in-depth justification for the selection of 3-Pyridine-methanol-d4 as an internal standard. Moving beyond a simple checklist of properties, we will explore the fundamental principles of IS selection, the specific molecular attributes of this compound, and the rigorous experimental validation required to confirm its suitability, in line with global regulatory expectations.[1][2][3]
The Foundational Principle: Why a Stable Isotope-Labeled IS is the Benchmark
The primary function of an internal standard is to normalize and correct for analytical variability that can occur at any stage of a sample's journey, from extraction to detection.[4][5][6] These variations can stem from inconsistent sample preparation, minor fluctuations in injection volume, or the notorious "matrix effect"—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix (e.g., plasma, urine).[7][8]
The ideal IS should mimic the analyte's behavior as closely as possible through every step.[4][9][10] This is why stable isotope-labeled (SIL) internal standards, where several hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D), are universally considered the "gold standard."[7][11][12][13] A SIL-IS is chemically and physically almost identical to the analyte. It will have the same extraction recovery, co-elute chromatographically, and experience the same degree of ionization suppression or enhancement in the mass spectrometer's source.[7][12] This near-perfect emulation allows it to provide the most accurate correction, a feature that regulatory bodies like the European Medicines Agency (EMA) have noted is present in the vast majority of submissions.[7]
A Profile of this compound: The Ideal Candidate
When the target analyte is 3-Pyridinemethanol (also known as Nicotinyl alcohol) or a compound containing this structural motif, this compound emerges as the superior choice for an IS. Let's dissect the molecular characteristics that underpin this justification.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Structure | (See image below) | N/A |
| CAS Number | 258854-74-9 | [14][15][16][17][18] |
| Molecular Formula | C₆H₃D₄NO | [14][15][18] |
| Molecular Weight | 113.15 g/mol | [14][15][18][19] |
| Appearance | Brown Oil | [14][16][19] |
| Solubility | Soluble in Chloroform; high solubility expected in methanol, acetonitrile, and water. | [14][15] |
| Analyte Analogue | 3-Pyridinemethanol (CAS: 100-55-0, MW: 109.13 g/mol ) | [20] |

Rationale for Selection
-
Isotopic Labeling Strategy : The "-d4" designation signifies the replacement of four hydrogen atoms on the pyridine ring with deuterium.[15] This provides a mass increase of +4 Da. This shift is substantial enough to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (M+4) would interfere with the IS signal, yet small enough to ensure the physicochemical properties remain virtually unchanged.[12]
-
Label Stability : The deuterium atoms are placed on the aromatic pyridine ring. This position is chemically robust and not susceptible to back-exchange with hydrogen atoms from the solvent or matrix under typical bioanalytical conditions, a risk that can be present when labels are placed on exchangeable sites like hydroxyl (-OH) groups.[11]
-
Predictable Co-elution : As a SIL-IS, this compound will have nearly identical retention behavior to the non-labeled analyte on both reversed-phase and HILIC columns, which are often used for polar compounds.[21][22][23] This co-elution is critical because matrix effects are often temporally dependent across a chromatographic peak; an IS that elutes even slightly differently cannot accurately compensate for this.
-
Equivalent Ionization and Fragmentation : The IS will exhibit the same ionization efficiency in the mass spectrometer source as the analyte. Its fragmentation pattern upon collision-induced dissociation (CID) will also be analogous, with major fragment ions simply shifted by +4 Da. This allows for the development of highly specific and parallel Multiple Reaction Monitoring (MRM) transitions.
Comparative Advantage Over Alternatives
To fully justify the choice, we must compare it against other potential internal standards.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | - Co-elutes with analyte. - Experiences identical matrix effects. - Highest accuracy and precision. - Preferred by regulatory agencies.[7] | - Higher initial cost. - Requires custom synthesis if not commercially available. |
| Structural Analogue | 2-Pyridinemethanol | - Lower cost. - Commercially available. | - Different retention time. - Experiences different matrix effects. - May have different ionization efficiency. - Higher risk of inaccurate quantification.[7] |
The Crucible: Experimental Validation Protocols
Authoritative guidelines from the FDA and EMA mandate a series of validation experiments to prove an analytical method is fit for purpose.[1][2][3][24][25][26][27] The following protocols are essential for justifying the choice of this compound.
Protocol 1: Specificity and Selectivity Assessment
-
Objective : To ensure that no endogenous components in the biological matrix interfere with the detection of the analyte or this compound.
-
Procedure : a. Obtain at least six different lots of blank biological matrix (e.g., human plasma). b. Process each blank sample using the final extraction procedure, but spike one set with only the IS and another set with neither the analyte nor the IS. c. Analyze the extracts using the developed LC-MS/MS method.
-
Acceptance Criteria : The response at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response at the retention time of the IS should be less than 5% of its mean response in the LLOQ samples.
Protocol 2: Matrix Effect Evaluation
-
Objective : To quantitatively demonstrate that this compound effectively compensates for matrix-induced signal suppression or enhancement.
-
Procedure : a. Obtain at least six different lots of blank biological matrix. b. Prepare three sets of samples at low and high concentration levels:
- Set 1 (Neat Solution) : Analyte and IS spiked into the final reconstitution solvent.
- Set 2 (Post-Extraction Spike) : Extract blank matrix first, then spike the analyte and IS into the final, dried extract.
- Set 3 (Aqueous Standard) : Analyte spiked in matrix and extracted (used for accuracy/precision). c. Calculate the Matrix Factor (MF) for the analyte and the IS for each lot:
- MF = (Peak Response in Set 2) / (Peak Response in Set 1) d. Calculate the IS-Normalized Matrix Factor:
- IS-Normalized MF = MF_analyte / MF_IS
-
Acceptance Criteria : The coefficient of variation (CV%) of the IS-Normalized MF across all lots tested should be ≤15%. This demonstrates that the IS reliably tracks and corrects for variability between different sources of matrix.
Protocol 3: Internal Standard Response Assessment
-
Objective : To ensure the IS response is consistent across an entire analytical run, indicating stable instrument performance and consistent sample processing.
-
Procedure : a. During method validation and subsequent sample analysis, monitor and plot the peak area of this compound for every injected sample. b. Calculate the mean IS response for all calibration standards and quality control (QC) samples.
-
Acceptance Criteria : The IS response for any individual study sample should be within 50% to 150% of the mean IS response of the calibrators and QCs in the same run.[8] Samples falling outside this window may indicate a processing error (e.g., incorrect spiking) and should be flagged for investigation.
Conclusion: A Scientifically Sound and Defensible Choice
The selection of an internal standard should be a deliberate and data-driven process, not an afterthought. This compound, as a stable isotope-labeled analogue of its target analyte, embodies the ideal characteristics required to ensure the highest level of data integrity. Its physicochemical properties ensure it will co-elute and co-ionize with the analyte, providing a robust correction for analytical variability and matrix effects.
By following the rigorous validation protocols outlined in this guide—in alignment with international regulatory standards—researchers can generate a comprehensive data package to unequivocally justify its use. This not only builds confidence in the quantitative results but also creates a rugged, reliable, and defensible bioanalytical method suitable for supporting critical decisions throughout the drug development lifecycle.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 258854-74-9. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 258854-74-9| Chemical Name : 3-Pyridine Methanol-d4. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
-
ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Heal, K. L., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry. [Link]
-
PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. [Link]
-
Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
National Institutes of Health. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. This compound | CAS 258854-74-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 15. Buy this compound | 258854-74-9 [smolecule.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. This compound | 258854-74-9 [chemicalbook.com]
- 18. scbt.com [scbt.com]
- 19. usbio.net [usbio.net]
- 20. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. kheal.github.io [kheal.github.io]
- 22. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Bioanalytical method validation emea | PPTX [slideshare.net]
- 26. altabrisagroup.com [altabrisagroup.com]
- 27. researchgate.net [researchgate.net]
Navigating the Nuances of Deuteration: A Guide to Chromatographic Behavior and Matrix Effects in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are the cornerstone of accuracy and precision. Among these, deuterated analogues are frequently employed due to their cost-effectiveness and synthetic accessibility. However, the seemingly subtle substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can introduce unexpected challenges. This guide provides an in-depth exploration of the impact of deuteration, particularly its position within a molecule, on chromatographic behavior and the subsequent implications for matrix effects. By understanding the underlying principles and leveraging robust experimental strategies, researchers can anticipate, diagnose, and mitigate these effects, ensuring the integrity of their quantitative data.
The Chromatographic Isotope Effect: More Than Just a Mass Change
The ideal SIL-IS co-elutes with its non-labeled analyte, ensuring that both experience identical ionization conditions and matrix effects within the mass spectrometer's ion source.[1] However, the introduction of deuterium can lead to a chromatographic separation of the deuterated standard from the non-deuterated analyte, a phenomenon known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE).[2]
This separation arises from subtle differences in the physicochemical properties of C-H and C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, resulting in a smaller molecular volume and altered van der Waals interactions.[3] In reversed-phase liquid chromatography (RPLC), the most common analytical mode, this often translates to deuterated compounds being slightly less hydrophobic than their protiated counterparts.[4] This reduced hydrophobicity leads to weaker interactions with the non-polar stationary phase and, consequently, earlier elution—a phenomenon often termed the "inverse isotope effect".[3][5] Conversely, in normal-phase liquid chromatography (NPLC), the opposite may be observed, with deuterated compounds sometimes exhibiting longer retention times.[1]
The magnitude of this retention time shift is not uniform and is influenced by several key factors:
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms in a molecule leads to a more significant retention time shift.[6][7]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is a critical determinant of the CIE.[8] Deuteration on aliphatic chains often has a more pronounced effect on retention time than substitution on an aromatic ring.[2] A study on gas chromatography found that a compound with a deuterium atom on an sp² hybridized carbon consistently had a greater retention time than its analogue with deuterium on an sp³ hybridized carbon.[8]
-
Molecular Structure: The inherent chemical properties of the analyte itself will influence the extent of the isotope effect.[2]
The Domino Effect: Chromatographic Shifts and Differential Matrix Effects
The chromatographic separation of an analyte and its deuterated internal standard can have profound consequences for quantitative accuracy, primarily through the introduction of differential matrix effects .[9][10] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the MS source.[11][12] When the analyte and its SIL-IS co-elute perfectly, they are subjected to the same matrix effects, and the ratio of their signals remains constant, allowing for accurate quantification.
However, if a chromatographic shift is present, the analyte and the deuterated standard will enter the ion source at different times, potentially encountering different co-eluting matrix components.[13] This can lead to dissimilar degrees of ion suppression or enhancement for the analyte and the internal standard, compromising the fundamental assumption of using a SIL-IS and leading to inaccurate and unreliable quantitative results.[10] It has been demonstrated that even with seemingly minor retention time differences, the matrix effects experienced by the analyte and its deuterated internal standard can vary significantly.[13]
Experimental Assessment of Deuteration Effects
A systematic evaluation of the chromatographic behavior and potential for differential matrix effects is crucial during method development when using deuterated internal standards.
Protocol 1: Quantifying the Chromatographic Isotope Effect
This protocol aims to precisely measure the retention time difference (ΔtR) between an analyte and its deuterated internal standard under specific chromatographic conditions.
Methodology:
-
Standard Preparation: Prepare a solution containing both the non-deuterated analyte and the deuterated internal standard at a known concentration in a suitable solvent.
-
Chromatographic Analysis: Inject the standard solution onto the LC-MS system using the intended analytical method.
-
Data Acquisition: Acquire the chromatograms for both the analyte and the deuterated internal standard, monitoring their respective mass-to-charge ratios (m/z).
-
Retention Time Measurement: Accurately determine the retention times (tR) for the apex of each peak.
-
Calculation of ΔtR: Calculate the difference in retention times: ΔtR = tR(analyte) - tR(deuterated standard) A positive ΔtR indicates that the deuterated standard elutes earlier.
Caption: Workflow for quantifying the chromatographic isotope effect.
Protocol 2: Evaluation of Differential Matrix Effects
This protocol utilizes the post-extraction spike method to quantitatively assess whether the analyte and its deuterated internal standard are affected differently by the sample matrix.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and the deuterated internal standard into the extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into a blank matrix sample before the extraction process.
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.
-
Data Analysis: Calculate the matrix factor (MF) for both the analyte and the deuterated internal standard.
MF = (Peak Area in Set B) / (Peak Area in Set A)
A significant difference in the MF values for the analyte and the deuterated internal standard indicates the presence of differential matrix effects.
Caption: Experimental workflow for evaluating differential matrix effects.
A Comparative Look at Deuteration Positions: Hypothetical Case Study
To illustrate the impact of the deuteration position, consider a hypothetical small molecule, "Analyte X," with two potential sites for deuteration: an aliphatic chain and an aromatic ring.
| Deuterated Analog | Position of Deuteration | Expected Retention Time Shift (ΔtR) in RPLC | Potential for Differential Matrix Effects |
| Analyte X-d3 | Aliphatic Chain | Larger (e.g., 0.15 min) | Higher |
| Analyte X-d4 | Aromatic Ring | Smaller (e.g., 0.05 min) | Lower |
In this scenario, deuteration on the more flexible aliphatic chain is likely to have a greater impact on the molecule's overall hydrophobicity, leading to a more significant retention time shift compared to deuteration on the rigid aromatic ring. Consequently, "Analyte X-d3" would have a higher probability of experiencing differential matrix effects compared to "Analyte X-d4."
Strategies for Mitigation and Management
When a significant chromatographic isotope effect and subsequent differential matrix effects are observed, several strategies can be employed:
-
Chromatographic Optimization:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the mobile phase can alter the interactions between the analytes and the stationary phase, potentially reducing the retention time difference.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, which may help to minimize the separation.
-
Stationary Phase Selection: Evaluating different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) can identify a column chemistry that provides better co-elution.
-
-
Sample Preparation:
-
Enhanced Cleanup: Implementing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a larger portion of the interfering matrix components, thereby reducing the overall matrix effect.[11]
-
-
Alternative Internal Standards:
-
¹³C or ¹⁵N Labeling: When feasible, utilizing SIL-ISs labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) is the most effective way to circumvent the chromatographic isotope effect.[8][14] These heavier isotopes have a negligible impact on the physicochemical properties of the molecule, ensuring near-perfect co-elution with the analyte.
-
Conclusion: A Call for Careful Consideration
Deuterated internal standards remain a valuable tool in quantitative LC-MS analysis. However, a "one-size-fits-all" approach to their use is fraught with potential for error. The position of deuterium labeling can significantly influence a molecule's chromatographic behavior, leading to retention time shifts that can, in turn, induce differential matrix effects and compromise data accuracy.
As a senior application scientist, the key takeaway is the necessity of a thorough and systematic evaluation of any deuterated internal standard during method development. By understanding the underlying principles of the chromatographic isotope effect and diligently applying the experimental protocols outlined in this guide, researchers can confidently navigate the nuances of deuteration and ensure the generation of robust, reliable, and trustworthy quantitative data.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Hilaris Publisher. (2013).
- BenchChem. (2025).
- Iyer, S. S., Zhang, Z. P., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
- BenchChem. (2025).
- Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 21(21), 8234.
- Al-Saffar, F. Z., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 265, 124857.
- Bowman, D. B., & Bhandari, D. R. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(5), 465-472.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025).
- Sadowski, P., & Das, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989.
- Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.
- Reddit. (2016).
- BenchChem. (2025).
- Clavier, A., et al. (2019). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 30(10), 2154-2158.
- Bandu, H. M. H. N., & De Zoysa, G. H. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 350-355.
- myADLM. (2014).
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct for matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS?. Analytical chemistry, 79(11), 4104-4111.
- Request PDF. (2025). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
- Sun, S., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 34(18), 2635-2641.
- BenchChem. (2025).
- Request PDF. (2025). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach.
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 733-750.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Pyridine-methanol-d4
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling and disposing of specialized chemical reagents like 3-Pyridine-methanol-d4 requires a meticulous approach grounded in a thorough understanding of the compound's properties and the regulatory landscape. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
The substitution of hydrogen with deuterium isotopes does not alter the fundamental chemical reactivity or toxicity of the parent molecule in the context of waste disposal. Therefore, the disposal protocol for this compound is governed by the hazards associated with its non-deuterated analog, 3-Pyridinemethanol.
Part 1: Hazard Identification and Characterization
-
Acute Oral Toxicity : Harmful if swallowed.[3]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory tract irritation.[1]
This compound is also noted to be hygroscopic (absorbs moisture from the air) and should be stored in a tightly closed container.[1][4]
| Property | Data | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 3-Pyridine-2,4,5,6-d4-methanol | |
| CAS Number | 258854-74-9 | |
| Molecular Formula | C₆H₃D₄NO | |
| Appearance | Brown oil | |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides. | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[1] | [1] |
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk during the handling and disposal of this compound.
Engineering Controls:
All handling and preparation of waste, including transfers and container labeling, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of any vapors or aerosols.
Personal Protective Equipment (PPE):
The selection of PPE is dictated by the hazards identified. The following PPE is mandatory:
-
Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical waste.
-
Eye and Face Protection : Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.[2]
Part 3: Disposal Workflow and Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. It must not be disposed of down the drain or allowed to evaporate in a fume hood.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
